molecular formula C30H44N7O18P3S B1249433 (R)-Phenyllactyl-CoA

(R)-Phenyllactyl-CoA

Katalognummer: B1249433
Molekulargewicht: 915.7 g/mol
InChI-Schlüssel: FKMUDVUPQINOSF-NHZRKUKBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

(R)-phenyllactoyl-CoA is an acyl-CoA having (R)-phenyllactoyl as the S-acyl group. It is functionally related to a coenzyme A. It is a conjugate acid of a (R)-phenyllactoyl-CoA(4-).

Eigenschaften

Molekularformel

C30H44N7O18P3S

Molekulargewicht

915.7 g/mol

IUPAC-Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2R)-2-hydroxy-3-phenylpropanethioate

InChI

InChI=1S/C30H44N7O18P3S/c1-30(2,24(41)27(42)33-9-8-20(39)32-10-11-59-29(43)18(38)12-17-6-4-3-5-7-17)14-52-58(49,50)55-57(47,48)51-13-19-23(54-56(44,45)46)22(40)28(53-19)37-16-36-21-25(31)34-15-35-26(21)37/h3-7,15-16,18-19,22-24,28,38,40-41H,8-14H2,1-2H3,(H,32,39)(H,33,42)(H,47,48)(H,49,50)(H2,31,34,35)(H2,44,45,46)/t18-,19-,22-,23-,24+,28-/m1/s1

InChI-Schlüssel

FKMUDVUPQINOSF-NHZRKUKBSA-N

Isomerische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)[C@@H](CC4=CC=CC=C4)O)O

Kanonische SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(CC4=CC=CC=C4)O)O

Herkunft des Produkts

United States

Foundational & Exploratory

(R)-Phenyllactyl-CoA Biosynthesis in Bacteria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides an in-depth technical overview of the biosynthesis pathway for (R)-Phenyllactyl-CoA in bacteria. This compound is a key intermediate in the production of various valuable compounds, including 2-phenylethanol (B73330) and certain polyketides. This guide details the core enzymatic steps, presents quantitative kinetic data for key enzymes, provides detailed experimental protocols for pathway analysis, and illustrates the metabolic and experimental workflows using standardized diagrams.

Introduction to the this compound Pathway

The biosynthesis of this compound from the common amino acid L-phenylalanine is a three-step metabolic route identified in several bacterial species. The pathway is of significant interest in metabolic engineering and synthetic biology for the production of aromatic compounds. It provides a route to chiral intermediates that can be used as building blocks for pharmaceuticals and fine chemicals. The overall conversion proceeds through the formation of phenylpyruvate and (R)-phenyllactate.

Core Biosynthesis Pathway

The conversion of L-phenylalanine to this compound involves three primary enzymatic reactions:

  • Transamination: An aminotransferase removes the amino group from L-phenylalanine, using a co-substrate like α-ketoglutarate, to produce phenylpyruvate.

  • Stereospecific Reduction: Phenylpyruvate is reduced to (R)-phenyllactate by a stereospecific dehydrogenase, typically dependent on the cofactor NADH or NADPH. This step is critical as it establishes the chirality of the molecule.

  • CoA Activation: (R)-phenyllactate is activated by the attachment of Coenzyme A, a reaction catalyzed by a CoA ligase or transferase, to form the final product, this compound.

G cluster_pathway Pathway Overview phe L-Phenylalanine pp Phenylpyruvate phe->pp  Aminotransferase phe->pp r_pl (R)-Phenyllactate pp->r_pl  (R)-Phenyllactate  Dehydrogenase (PDH)  (NADH -> NAD+) r_pl_coa This compound r_pl->r_pl_coa  CoA Ligase / Transferase  (ATP -> AMP + PPi) kg α-Ketoglutarate glu L-Glutamate kg->glu

Figure 1: The core biosynthesis pathway from L-Phenylalanine to this compound.

Key Enzymes and Quantitative Data

The efficiency of the this compound pathway is determined by the kinetic properties of its constituent enzymes. Below is a summary of representative kinetic data for the key enzymes sourced from various bacterial systems.

Table 1: Representative Kinetic Parameters of Pathway Enzymes

EnzymeOrganism (Example)SubstrateKm (mM)kcat (s-1)Vmax (U/mg)Cofactor
Aminotransferase Escherichia coliL-Phenylalanine0.8515.225.0PLP
α-Ketoglutarate0.50--
(R)-Phenyllactate Dehydrogenase Lactobacillus sp.Phenylpyruvate0.25120.5250.8NADH
CoA Ligase Pseudomonas putida(R)-Phenyllactate0.405.58.2ATP, Mg2+
Coenzyme A0.65--

Note: Values are illustrative and can vary significantly based on the specific bacterial species, isoenzyme, and assay conditions. U = µmol/min.

Detailed Experimental Protocols

This section provides standardized protocols for the characterization and quantification of key components of the this compound pathway.

Principle: The activity of (R)-Phenyllactate Dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of the cofactor NADH to NAD+ during the reduction of phenylpyruvate to (R)-phenyllactate.

Reagents & Buffers:

  • Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.0.

  • Substrate Stock: 50 mM Phenylpyruvate in Assay Buffer (prepare fresh).

  • Cofactor Stock: 10 mM NADH in Assay Buffer (prepare fresh, protect from light).

  • Enzyme Sample: Purified or partially purified PDH, diluted in Assay Buffer to a suitable concentration.

Procedure:

  • Prepare a 1 mL reaction mixture in a quartz cuvette.

  • Add 940 µL of Assay Buffer to the cuvette.

  • Add 20 µL of 10 mM NADH stock solution (final concentration: 0.2 mM).

  • Add 20 µL of the enzyme sample. Mix gently by pipetting and incubate at the desired temperature (e.g., 30°C) for 2 minutes to equilibrate.

  • Initiate the reaction by adding 20 µL of 50 mM phenylpyruvate stock solution (final concentration: 1.0 mM).

  • Immediately start monitoring the absorbance change at 340 nm over 3-5 minutes using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

  • One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Principle: Reverse-phase high-performance liquid chromatography (HPLC) is used to separate and quantify the substrate (phenylpyruvate) and product ((R)-phenyllactate) from enzymatic reactions or culture supernatants.

Instrumentation & Columns:

  • HPLC System: With a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B (linear gradient)

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

Sample Preparation:

  • Centrifuge the reaction mixture or culture broth at >12,000 x g for 10 minutes to pellet cells and debris.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • Prepare standard curves for both phenylpyruvate and (R)-phenyllactate (e.g., 0.05 to 2 mM) for accurate quantification.

Visualization of Experimental and Logical Workflows

Effective characterization of the this compound pathway requires a systematic workflow, from gene identification to kinetic analysis.

G cluster_workflow Enzyme Characterization Workflow gene_id Gene Identification (e.g., BLAST, Genomics) cloning Cloning & Expression in Host (e.g., E. coli) gene_id->cloning purification Protein Purification (e.g., Ni-NTA, SEC) cloning->purification activity_assay Enzyme Activity Assay (Protocol 4.1) purification->activity_assay kinetic_analysis Kinetic Analysis (Determine Km, kcat) activity_assay->kinetic_analysis product_id Product Identification (HPLC, LC-MS) activity_assay->product_id

Figure 2: A generalized workflow for the characterization of a pathway enzyme.

Unveiling (R)-Phenyllactyl-CoA: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Phenyllactyl-Coenzyme A is a crucial, yet under-documented, intermediate in the metabolic pathway of aromatic amino acids in certain anaerobic bacteria. This technical guide provides a thorough overview of the discovery, characterization, and metabolic significance of (R)-Phenyllactyl-CoA. Drawing from established principles of biochemistry and enzymology, this document outlines detailed experimental protocols for its synthesis, detection, and the characterization of associated enzymes. Particular focus is given to its role in the phenyllactate dehydration pathway of Clostridium sporogenes. This guide aims to serve as a foundational resource for researchers investigating anaerobic metabolism, novel enzyme discovery, and the development of new therapeutic agents targeting these pathways.

Introduction

The metabolism of aromatic compounds is a cornerstone of microbial life, enabling organisms to utilize abundant natural products for energy and biosynthesis. While aerobic pathways of aromatic degradation are well-understood, anaerobic routes often involve unique enzymatic strategies and reactive intermediates. One such intermediate is this compound, the coenzyme A thioester of (R)-phenyllactic acid. Its discovery has been pivotal in elucidating the mechanism of phenyllactate dehydration in anaerobic bacteria, particularly in the context of the Stickland reaction, a unique amino acid fermentation process.

This guide details the current knowledge surrounding this compound, from its enzymatic generation to its subsequent conversion. It also provides a practical framework for its study, including detailed experimental methodologies and data presentation, to facilitate further research in this area.

Discovery and Biological Context

The definitive discovery of this compound as a metabolic intermediate comes from studies on the anaerobic bacterium Clostridium sporogenes. This organism metabolizes phenylalanine through a reductive pathway that involves the dehydration of (R)-phenyllactate to (E)-cinnamate. It was demonstrated that this dehydration is not a direct elimination of water but proceeds through a CoA-activated intermediate.

The key enzymatic step is catalyzed by a heterotrimeric phenyllactate dehydratase, composed of subunits FldA, FldB, and FldC. The FldA subunit functions as an (R)-phenyllactate CoA-transferase. In a crucial discovery, it was shown that FldA catalyzes the transfer of Coenzyme A from cinnamoyl-CoA to (R)-phenyllactate, resulting in the formation of this compound and free cinnamate[1]. This established this compound as an essential intermediate in this pathway.

The subsequent subunits, FldB and FldC, form a dehydratase that acts on this compound, eliminating water to produce cinnamoyl-CoA[1]. This cinnamoyl-CoA can then be used by FldA to activate another molecule of (R)-phenyllactate, thus completing the catalytic cycle.

Proposed Metabolic Pathway in Clostridium sporogenes

The metabolism of (R)-phenyllactate to 3-phenylpropionate (B1229125) in Clostridium sporogenes involves the following key steps:

  • Activation: (R)-Phenyllactate is activated to this compound by the FldA subunit of the phenyllactate dehydratase complex, using cinnamoyl-CoA as the CoA donor.

  • Dehydration: The FldBC subunits of the complex catalyze the dehydration of this compound to cinnamoyl-CoA.

  • Reduction: Cinnamoyl-CoA is then reduced to 3-phenylpropionyl-CoA by an enoate reductase.

  • CoA Recycling/Thiolysis: 3-Phenylpropionyl-CoA can then be further metabolized, potentially involving a thioesterase to release 3-phenylpropionic acid and regenerate free Coenzyme A.

Metabolic_Pathway cluster_activation Activation cluster_dehydration Dehydration cluster_reduction Reduction R-Phenyllactate R-Phenyllactate R-Phenyllactyl-CoA R-Phenyllactyl-CoA R-Phenyllactate->R-Phenyllactyl-CoA FldA (CoA Transferase) Cinnamate Cinnamate R-Phenyllactyl-CoA->Cinnamate Cinnamoyl-CoA_out Cinnamoyl-CoA R-Phenyllactyl-CoA->Cinnamoyl-CoA_out FldBC (Dehydratase) Cinnamoyl-CoA_in Cinnamoyl-CoA Cinnamoyl-CoA_in->R-Phenyllactyl-CoA 3-Phenylpropionyl-CoA 3-Phenylpropionyl-CoA Cinnamoyl-CoA_out->3-Phenylpropionyl-CoA Enoate Reductase 3-Phenylpropionate 3-Phenylpropionate 3-Phenylpropionyl-CoA->3-Phenylpropionate Thioesterase

Figure 1: Metabolic pathway of (R)-phenyllactate in C. sporogenes. (Within 100 characters)

Physicochemical Characterization (Hypothetical)

PropertyExpected/Calculated ValueNotes
Chemical Formula C30H44N7O18P3SBased on the structure of Coenzyme A and (R)-phenyllactic acid.
Molecular Weight 915.69 g/mol Calculated from the chemical formula.
Exact Mass (Monoisotopic) 915.1681 g/mol Calculated for the most abundant isotopes. This value is critical for high-resolution mass spectrometry.
UV Absorbance Maximum ~260 nmCharacteristic of the adenine (B156593) moiety in the Coenzyme A molecule. Molar absorptivity at this wavelength is typically used for quantification.
MS/MS Fragmentation (Expected) Daughter ion at m/z 428.0 and a neutral loss of 507 Da.Characteristic fragmentation pattern for CoA esters, corresponding to the loss of the 3'-phospho-ADP moiety. A specific daughter ion for the (R)-phenyllactyl group would also be expected.
NMR Spectroscopy (Expected) Characteristic peaks for the pantetheine (B1680023) arm, adenosine (B11128) moiety, and the phenyllactyl group.Specific chemical shifts would need to be determined experimentally using purified compound. 1H and 13C NMR would be required for full structural elucidation.

Experimental Protocols

The following section provides detailed methodologies for the investigation of this compound.

Experimental Workflow Overview

Experimental_Workflow cluster_synthesis Synthesis of Standard cluster_characterization Characterization cluster_biological Biological Investigation Chem_Synth Chemical Synthesis (e.g., carbodiimide (B86325) coupling) Purification Purification (HPLC) Chem_Synth->Purification Enz_Synth Enzymatic Synthesis (using purified FldA) Enz_Synth->Purification LC_MS LC-MS/MS Analysis (Fragmentation Pattern) Purification->LC_MS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR UV_Vis UV-Vis Spectroscopy (Quantification) Purification->UV_Vis Detection Detection in vivo (LC-MS/MS) Purification->Detection Standard for Quantification Cell_Culture Cultivation of C. sporogenes Extraction Metabolite Extraction Cell_Culture->Extraction Enzyme_Assay Enzyme Purification & Kinetic Analysis (FldABC) Cell_Culture->Enzyme_Assay Extraction->Detection

Figure 2: Workflow for the study of this compound. (Within 100 characters)
Enzymatic Synthesis of this compound

This protocol is adapted from the known reaction of the FldA enzyme.

Objective: To synthesize this compound for use as an analytical standard.

Materials:

  • Purified FldA enzyme from C. sporogenes

  • (R)-Phenyllactic acid

  • Cinnamoyl-CoA

  • Anaerobic reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, with 5 mM DTT)

  • Reaction quench solution (e.g., 10% perchloric acid)

  • HPLC system for purification

Procedure:

  • Prepare a reaction mixture in an anaerobic chamber containing:

    • 100 mM Tris-HCl, pH 8.0

    • 2 mM (R)-Phenyllactic acid

    • 0.5 mM Cinnamoyl-CoA

    • 5 mM DTT

  • Initiate the reaction by adding a catalytic amount of purified FldA enzyme.

  • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), optimized for maximum product formation.

  • Stop the reaction by adding an equal volume of ice-cold 10% perchloric acid.

  • Centrifuge to pellet the precipitated protein.

  • Filter the supernatant and purify this compound using reverse-phase HPLC with a C18 column. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is typically used for separation.

  • Collect fractions corresponding to the this compound peak, confirm identity by LC-MS/MS, and lyophilize for storage.

Detection and Quantification by LC-MS/MS

Objective: To detect and quantify this compound in biological samples.

Sample Preparation:

  • Quench metabolism in bacterial cell cultures by rapid cooling (e.g., immersion in a dry ice/ethanol bath).

  • Harvest cells by centrifugation at 4°C.

  • Extract metabolites using a cold solvent mixture, such as acetonitrile/methanol (B129727)/water (40:40:20 v/v/v).

  • Vortex vigorously and centrifuge to pellet cell debris.

  • Collect the supernatant and dry it under vacuum.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Parameters (Illustrative):

  • Liquid Chromatography:

    • Column: C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: 10 mM ammonium acetate (B1210297) in water, pH 7.0

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Precursor Ion (Q1): m/z 916.2 (for [M+H]⁺)

      • Product Ion (Q3) for Quantification: Specific fragment for the phenyllactyl group (to be determined from a standard).

      • Product Ion (Q3) for Confirmation: m/z 428.0 (characteristic CoA fragment)

    • Collision Energy: To be optimized using a purified standard.

Purification of the Phenyllactate Dehydratase Complex (FldABC)

This protocol is based on methods for purifying oxygen-sensitive enzymes from Clostridia.

Objective: To purify the FldABC complex for kinetic and structural studies.

Procedure:

  • Grow C. sporogenes under anaerobic conditions in a medium containing phenylalanine to induce the expression of the Fld enzymes.

  • Harvest cells by centrifugation and resuspend in an anaerobic buffer containing a reducing agent (e.g., DTT or cysteine) and protease inhibitors.

  • Lyse cells by sonication or French press in an anaerobic chamber.

  • Clarify the lysate by ultracentrifugation.

  • Subject the soluble fraction to a series of chromatographic steps, all performed under anaerobic conditions:

    • Anion Exchange Chromatography (e.g., DEAE-Sepharose): Elute with a salt gradient (e.g., 0-1 M NaCl).

    • Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose): Elute with a decreasing salt gradient.

    • Size Exclusion Chromatography (e.g., Superdex 200): To separate proteins by size and assess the native molecular weight of the complex.

  • Monitor protein purity at each step by SDS-PAGE. The FldA, FldB, and FldC subunits will have distinct molecular weights.

  • Assay fractions for phenyllactate dehydratase activity.

Quantitative Data (Illustrative)

Since specific kinetic data for the enzymes acting on this compound are scarce, the following table provides an example of the types of data that would be generated from the characterization of the FldABC complex. The values are hypothetical and based on typical parameters for similar enzymes.

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Notes
FldA (CoA-Transferase) (R)-Phenyllactate50 - 20010 - 505 x 104 - 1 x 106Requires cinnamoyl-CoA as the CoA donor.
Cinnamoyl-CoA10 - 50--
FldBC (Dehydratase) This compound20 - 10050 - 2005 x 105 - 1 x 107Catalyzes the dehydration step.

Conclusion and Future Directions

This compound stands as a key intermediate in the anaerobic metabolism of phenylalanine in Clostridium sporogenes. Its discovery has provided significant insight into the novel biochemical strategies employed by anaerobic microorganisms. While its existence is confirmed, a comprehensive characterization of its physicochemical properties and the kinetics of the enzymes that metabolize it remains an open area for research.

Future investigations should focus on:

  • The complete structural elucidation of this compound using NMR and high-resolution mass spectrometry.

  • Detailed kinetic analysis of the purified FldABC enzyme complex to understand the efficiency and regulation of this metabolic pathway.

  • Investigating the prevalence of this pathway in other anaerobic bacteria and its potential role in the gut microbiome.

  • Exploring the potential for engineering this pathway for the biocatalytic production of valuable phenylpropanoids.

This technical guide provides a solid foundation for researchers to embark on these exciting avenues of discovery, ultimately contributing to a deeper understanding of microbial metabolism and its potential applications.

References

An In-depth Technical Guide on (R)-Phenyllactyl-CoA: Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (R)-Phenyllactyl-CoA, a molecule of interest in metabolic research. Due to the limited availability of direct experimental data for this compound, this document synthesizes the known information for the closely related (R)-Phenyllactoyl-CoA and provides representative experimental protocols and chemical properties inferred from the broader class of acyl-coenzyme A (acyl-CoA) compounds and the well-studied analogue, Phenylacetyl-CoA. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and biochemical research, offering insights into its structure, key chemical characteristics, and relevant experimental methodologies.

Introduction

This compound is the coenzyme A thioester of (R)-phenyllactic acid. While direct research on this compound is limited, its precursor, (R)-phenyllactic acid, is a known product of phenylalanine metabolism by various microorganisms and has been detected in human physiological fluids.[1][2][3] The activation of carboxylic acids to their coenzyme A esters is a critical step for their participation in numerous metabolic pathways, including fatty acid metabolism and the synthesis of secondary metabolites. Therefore, understanding the structure and properties of this compound is crucial for elucidating its potential biological roles.

It is important to note that the scientific literature and commercial suppliers more commonly refer to "(R)-Phenyllactoyl-CoA". It is highly probable that "this compound" is a synonymous or less common naming convention for the same molecule. This guide will proceed under the assumption that these names refer to the same chemical entity.

Chemical Structure and Properties

The structure of this compound consists of an (R)-phenyllactoyl group linked to the thiol group of coenzyme A. Coenzyme A itself is a complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3'-phosphate 5'-diphosphate.

Quantitative Data Summary

The available quantitative data for (R)-Phenyllactoyl-CoA is summarized in the table below. For comparative purposes, data for the related and more extensively studied Phenylacetyl-CoA is also included.

Property(R)-Phenyllactoyl-CoAPhenylacetyl-CoA
Molecular Formula C30H44N7O18P3SC29H42N7O17P3S[4]
Molecular Weight 915.69 g/mol [5]885.7 g/mol [4]
CAS Number 100425-71-6[5]7532-39-0[4]
Physical State Solid (Predicted)Solid[4]

Note: Some properties for (R)-Phenyllactoyl-CoA are predicted based on its chemical structure and comparison with similar molecules.

Inferred Chemical Properties
  • Solubility: this compound is expected to be soluble in water and aqueous buffers due to the highly polar nature of the coenzyme A moiety, which contains multiple phosphate (B84403) and hydroxyl groups. Its solubility in organic solvents is likely to be limited.

  • Stability: The thioester bond in acyl-CoAs is a high-energy bond, making them reactive. This compound is susceptible to hydrolysis, particularly at alkaline pH. It is recommended to store solutions at low temperatures and in slightly acidic buffers (pH 4-6) to minimize degradation.

  • Spectroscopic Properties:

    • UV-Vis Spectroscopy: Like all coenzyme A derivatives, this compound is expected to exhibit a strong absorbance maximum at approximately 260 nm, attributable to the adenine (B156593) ring of the coenzyme A molecule.

    • NMR Spectroscopy: 1H and 13C NMR spectra would be complex due to the large number of protons and carbons in the molecule. Key signals would include those from the phenyl ring, the chiral center of the phenyllactoyl group, and the characteristic resonances of the coenzyme A backbone. While specific experimental NMR data for (R)-Phenyllactoyl-CoA is not available, predicted spectra for related compounds like Phenylacetyl-CoA can be found in chemical databases.[6]

    • Mass Spectrometry: Mass spectrometry is a critical tool for the identification and quantification of acyl-CoAs.[7][8][9][10] Under electrospray ionization (ESI) in positive mode, acyl-CoAs typically show characteristic fragmentation patterns, including a neutral loss of the phosphopantetheine moiety.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not published. However, the following sections provide detailed, representative methodologies for the chemo-enzymatic synthesis, purification, and analysis of acyl-CoAs that can be adapted for this compound.

Chemo-enzymatic Synthesis of Acyl-CoAs

This protocol describes a general chemo-enzymatic approach for the synthesis of acyl-CoAs from a carboxylic acid precursor, which can be adapted for (R)-phenyllactic acid.[11][12]

Materials:

  • (R)-phenyllactic acid

  • Coenzyme A trilithium salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

  • MgCl2 (Magnesium chloride)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • Dithiothreitol (DTT)

  • Reaction vials

  • Incubator/shaker

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM MgCl2

    • 5 mM ATP

    • 1 mM Coenzyme A

    • 2 mM (R)-phenyllactic acid

    • 1 mM DTT

    • Acyl-CoA synthetase (concentration to be optimized based on enzyme activity)

  • Incubate the reaction mixture at 37°C with gentle shaking for 2-4 hours.

  • Monitor the reaction progress by HPLC, observing the depletion of the Coenzyme A peak and the appearance of the this compound peak.

  • Once the reaction is complete, terminate it by adding an equal volume of cold acetonitrile (B52724) or by heat inactivation of the enzyme (if the product is heat-stable).

  • Centrifuge the mixture to pellet the precipitated protein.

  • The supernatant containing the synthesized this compound can then be purified.

Purification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the purification of acyl-CoAs using reversed-phase HPLC.[13][14][15]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase A: 50 mM potassium phosphate buffer, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Synthesized this compound solution

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

  • Inject the supernatant from the synthesis reaction onto the column.

  • Elute the compounds using a linear gradient of Mobile Phase B from 5% to 50% over 30 minutes.

  • Monitor the elution profile at 260 nm.

  • Collect the fractions corresponding to the this compound peak.

  • The collected fractions can be lyophilized to obtain the purified product.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a general procedure for the identification and quantification of acyl-CoAs by LC-MS.[7][8][9][10]

Instrumentation and Materials:

  • LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole) with an ESI source

  • C18 reversed-phase column suitable for LC-MS

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Purified this compound sample or biological extract

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 98% A, 2% B).

  • Inject the sample.

  • Separate the analytes using a suitable gradient (e.g., 2% to 95% B over 15 minutes).

  • The mass spectrometer should be operated in positive ion mode.

  • For targeted analysis, use Multiple Reaction Monitoring (MRM) by selecting the precursor ion (the [M+H]+ of this compound) and a characteristic product ion.

  • For untargeted analysis, acquire full scan MS and data-dependent MS/MS spectra.

  • Analyze the data to confirm the presence and quantify the amount of this compound.

Biological Context and Signaling Pathways

Direct involvement of this compound in specific signaling pathways has not been elucidated. However, its precursor, (R)-phenyllactic acid, is known to be produced from phenylalanine by various bacteria, including Lactobacillus species found in fermented foods.[1][16] In humans, elevated levels of phenyllactic acid are observed in the genetic disorder phenylketonuria (PKU), where phenylalanine metabolism is impaired.[2]

The formation of this compound from (R)-phenyllactic acid would be catalyzed by an acyl-CoA synthetase. This activation would enable its entry into various metabolic pathways. For example, it could potentially undergo β-oxidation in a manner analogous to fatty acyl-CoAs, or it could serve as a donor of the phenyllactoyl group in acylation reactions.

Below is a diagram illustrating the potential metabolic context of this compound, starting from phenylalanine.

Metabolic_Pathway_of_R_Phenyllactyl_CoA Potential Metabolic Pathway of this compound Phenylalanine Phenylalanine Phenylpyruvic_acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_acid Transamination R_Phenyllactic_acid (R)-Phenyllactic Acid Phenylpyruvic_acid->R_Phenyllactic_acid Reduction (Lactate Dehydrogenase) R_Phenyllactyl_CoA This compound R_Phenyllactic_acid->R_Phenyllactyl_CoA Activation (Acyl-CoA Synthetase) Metabolic_Pathways Further Metabolic Pathways (e.g., β-oxidation, acylation) R_Phenyllactyl_CoA->Metabolic_Pathways Metabolism

Caption: Potential metabolic pathway leading to this compound.

Experimental and Logical Workflows

The following diagrams illustrate a typical experimental workflow for the study of this compound and a logical relationship diagram for its characterization.

Experimental_Workflow Experimental Workflow for this compound Studies cluster_synthesis Synthesis cluster_purification Purification & Characterization cluster_application Application Synthesis Chemo-enzymatic Synthesis of this compound Purification HPLC Purification Synthesis->Purification Characterization LC-MS/MS Confirmation Purification->Characterization Enzyme_Assay Enzymatic Assays Characterization->Enzyme_Assay Metabolomics Cellular Metabolomics Characterization->Metabolomics

Caption: General experimental workflow for studying this compound.

Logical_Relationship Logical Relationships in this compound Characterization Structure Chemical Structure Properties Chemical Properties Structure->Properties Synthesis Synthesis Method Structure->Synthesis Analysis Analytical Techniques Properties->Analysis Synthesis->Analysis Biological_Role Biological Role Analysis->Biological_Role

Caption: Logical relationships for the characterization of this compound.

Conclusion

This compound remains a molecule with underexplored biological significance. This technical guide has consolidated the available information on its structure and chemical properties, primarily through the lens of its more commonly cited synonym, (R)-Phenyllactoyl-CoA, and by drawing parallels with the broader class of acyl-CoAs. The provided representative experimental protocols offer a starting point for researchers aiming to synthesize, purify, and analyze this compound. Further investigation into the enzymatic reactions involving this compound and its role in cellular metabolism will be crucial to fully understand its function in both health and disease. The methodologies and conceptual frameworks presented herein are intended to facilitate these future research endeavors.

References

The Postulated Role of (R)-Phenyllactyl-CoA in Plant-Microbe Interactions: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide is based on the current scientific understanding of related molecules and pathways. As of the latest literature review, the direct biological function of (R)-Phenyllactyl-CoA in plant-microbe interactions has not been explicitly elucidated. This document, therefore, presents a hypothesized framework derived from existing knowledge of (R)-phenyllactic acid, phenylacetyl-CoA, and promiscuous bacterial enzymes, intended to guide future research in this area.

Introduction

The intricate communication between plants and microbes is orchestrated by a diverse array of signaling molecules that can modulate host physiology and microbial behavior. Among these are microbial secondary metabolites that can mimic or interfere with plant hormonal pathways. This guide explores the hypothesized biological function of this compound, a molecule not yet detailed in the scientific literature concerning plant-microbe interactions, but whose existence and activity can be postulated based on the known roles of its precursor, (R)-phenyllactic acid (PLA), and the metabolic capabilities of associated microbes.

(R)-phenyllactic acid is a naturally occurring antimicrobial compound produced by various bacteria, including Lactic Acid Bacteria (LAB). It is synthesized from the amino acid phenylalanine. This document posits that certain plant-associated microbes may further activate (R)-PLA into its coenzyme A thioester, this compound, potentially unlocking novel functions in the plant-microbe dialogue. The primary hypothesis is that this compound acts as a metabolic intermediate, leading to the production of bioactive molecules that influence plant growth and defense responses.

Data Presentation: Quantitative Effects of the Precursor, (R)-Phenyllactic Acid

Quantitative data on the direct effects of this compound is not yet available. The following tables summarize the known quantitative effects of its precursor, (R)-phenyllactic acid (PLA), on both plants and microbes, providing a baseline for future comparative studies.

Table 1: Quantitative Effects of Phenyllactic Acid on Plant Root Architecture

Plant SpeciesPLA ConcentrationEffect on Primary RootEffect on Lateral Root DensityReference
Arabidopsis thaliana10 µMInhibitionIncrease[1][2]
Arabidopsis thaliana100 µMStrong InhibitionSignificant Increase[1][2]
Vigna angularis (Adzuki bean)1 mM-Promotion of adventitious rooting[3]

Table 2: Antimicrobial and Anti-Biofilm Activity of Phenyllactic Acid

Target MicroorganismPLA Concentration (mM)EffectReference
Aggregatibacter actinomycetemcomitans20Minimum Inhibitory Concentration (MIC)[4]
Aggregatibacter actinomycetemcomitans10-20Significant decrease in biofilm formation[4]
Pseudomonas aeruginosa-Inhibition of virulence factors (pyocyanin, protease, rhamnolipids)[4]
Enterobacter cloacae-Inactivation of planktonic and biofilm cells[4]
Listeria monocytogenes-Inhibition[4]

Proposed Biosynthesis and Signaling Pathways

The following pathways are hypothesized based on known bacterial metabolic routes and the observed effects of PLA on plants.

Proposed Biosynthesis of this compound in Bacteria

The biosynthesis of this compound is proposed as a two-step process initiated from the amino acid L-phenylalanine.

  • Transamination and Reduction to (R)-Phenyllactic Acid: L-phenylalanine is first converted to phenylpyruvic acid (PPA) by an aromatic amino acid aminotransferase. Subsequently, PPA is reduced to (R)-phenyllactic acid by a dehydrogenase, such as lactate (B86563) dehydrogenase (LDH).[5][6]

  • Activation to this compound: It is hypothesized that a promiscuous acyl-CoA ligase, present in some plant-associated bacteria, catalyzes the ATP-dependent activation of (R)-phenyllactic acid to this compound. Several bacterial acyl-CoA synthetases have been shown to have broad substrate specificity, capable of activating various aliphatic and aromatic acids.[1] For instance, an acyl-CoA synthetase from Pseudomonas putida is known to activate phenylacetic acid.[1]

R-Phenyllactyl-CoA_Biosynthesis L-Phenylalanine L-Phenylalanine Phenylpyruvic Acid Phenylpyruvic Acid L-Phenylalanine->Phenylpyruvic Acid Aromatic Amino Acid Aminotransferase (R)-Phenyllactic Acid (R)-Phenyllactic Acid Phenylpyruvic Acid->(R)-Phenyllactic Acid Lactate Dehydrogenase (or similar reductase) R-Phenyllactyl-CoA R-Phenyllactyl-CoA (R)-Phenyllactic Acid->R-Phenyllactyl-CoA Hypothetical Promiscuous Acyl-CoA Ligase (ATP, CoA)

Proposed biosynthetic pathway of this compound from L-phenylalanine in bacteria.
Hypothesized Signaling Pathway in Plants

The primary described mechanism of action for microbially-produced PLA in plants is its conversion to phenylacetic acid (PAA), a known auxin.[1][2] This conversion likely proceeds through a CoA-activated intermediate. We propose that this compound is a key intermediate in this pathway.

Plant_Signaling_Pathway cluster_microbe Bacterium cluster_plant Plant Cell R-PLA_secreted (R)-Phenyllactic Acid R-PLA_uptake (R)-Phenyllactic Acid R-PLA_secreted->R-PLA_uptake Secretion & Uptake R-PL-CoA This compound R-PLA_uptake->R-PL-CoA Plant Acyl-CoA Synthetase? PAA Phenylacetic Acid (Auxin) R-PL-CoA->PAA Metabolic Conversion Auxin_Signaling Auxin Signaling Cascade PAA->Auxin_Signaling Root_Development Changes in Root Development Auxin_Signaling->Root_Development

Hypothesized signaling of this compound in plants via conversion to PAA.

Experimental Protocols

The following protocols are designed to investigate the proposed biosynthesis and function of this compound.

Protocol 1: In Vitro Synthesis and Verification of this compound

Objective: To enzymatically synthesize and confirm the identity of this compound using a promiscuous acyl-CoA ligase.

Materials:

  • (R)-Phenyllactic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • Purified promiscuous acyl-CoA ligase (e.g., from Pseudomonas putida)

  • Tris-HCl buffer (pH 7.5)

  • HPLC system with a C18 column

  • Mass spectrometer (LC-MS/MS)

Procedure:

  • Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, 2 mM CoA, and 1 mM (R)-phenyllactic acid.

  • Initiate the reaction by adding the purified promiscuous acyl-CoA ligase to a final concentration of 1-5 µM.

  • Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for 1-2 hours.

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge to pellet the precipitated protein.

  • Analyze the supernatant by HPLC, monitoring for the appearance of a new peak corresponding to this compound.

  • Confirm the identity of the new peak by LC-MS/MS, looking for the characteristic fragmentation pattern of acyl-CoA compounds (e.g., a neutral loss of the pantoetheine-ADP moiety).

Protocol 2: Detection of this compound in Bacterial Cultures

Objective: To determine if bacteria produce this compound when grown in the presence of (R)-phenyllactic acid.

Materials:

  • Bacterial strain of interest (e.g., Lactobacillus plantarum, Pseudomonas putida)

  • Growth medium supplemented with (R)-phenyllactic acid (1 mM)

  • Internal standard (e.g., ¹³C-labeled acyl-CoA)

  • Acetonitrile

  • Solid-phase extraction (SPE) cartridges for acyl-CoA purification

  • LC-MS/MS system

Procedure:

  • Grow the bacterial strain in a suitable medium to mid-log phase.

  • Supplement the culture with 1 mM (R)-phenyllactic acid and continue incubation for several hours.

  • Harvest the cells by centrifugation.

  • Lyse the cells (e.g., by sonication or bead beating) in an extraction buffer containing an internal standard.

  • Clarify the lysate by centrifugation.

  • Purify and concentrate the acyl-CoAs from the supernatant using SPE cartridges.

  • Analyze the purified extract by LC-MS/MS using multiple reaction monitoring (MRM) to specifically detect the transition from the parent ion of this compound to its characteristic fragment ions.

Protocol 3: Analysis of Plant Response to this compound Precursors

Objective: To assess the impact of microbially-produced (R)-phenyllactic acid on plant gene expression related to auxin signaling.

Materials:

  • Arabidopsis thaliana seedlings (wild-type and auxin-signaling mutants, e.g., tir1-1)

  • Bacterial strain capable of producing (R)-phenyllactic acid

  • Co-cultivation system (e.g., agar (B569324) plates with separated compartments)

  • RNA extraction kit

  • qRT-PCR reagents and primers for auxin-responsive genes (e.g., IAA1, IAA19)

Procedure:

  • Germinate and grow Arabidopsis seedlings on sterile agar medium.

  • Inoculate one compartment of the co-cultivation plate with the bacterial strain.

  • Allow the bacteria to grow and secrete metabolites for a defined period.

  • Transfer the Arabidopsis seedlings to the plant compartment of the co-cultivation plates.

  • Incubate for a specified time (e.g., 24-72 hours).

  • Harvest the root tissue from the seedlings.

  • Extract total RNA from the root tissue.

  • Perform qRT-PCR to quantify the expression levels of selected auxin-responsive genes.

  • Compare the gene expression in seedlings co-cultivated with the wild-type bacterium to those co-cultivated with a mutant strain unable to produce (R)-phenyllactic acid.

Experimental Workflow Visualization

The following diagram illustrates a comprehensive workflow for the investigation of this compound in plant-microbe interactions.

Experimental_Workflow cluster_synthesis Synthesis & Detection cluster_in_vivo In Vivo Analysis cluster_functional Functional Assays Enzymatic_Synthesis Enzymatic Synthesis of This compound LCMS_Verification LC-MS/MS Verification Enzymatic_Synthesis->LCMS_Verification Bacterial_Culture Bacterial Culture with (R)-PLA Enzymatic_Synthesis->Bacterial_Culture Provides Standard AcylCoA_Extraction Acyl-CoA Extraction Bacterial_Culture->AcylCoA_Extraction LCMS_Detection LC-MS/MS Detection AcylCoA_Extraction->LCMS_Detection Co-cultivation Plant-Microbe Co-cultivation LCMS_Detection->Co-cultivation Informs Functional Assays Root_Phenotyping Root Phenotyping Co-cultivation->Root_Phenotyping Gene_Expression Gene Expression Analysis Co-cultivation->Gene_Expression

An experimental workflow for studying this compound.

Conclusion and Future Directions

This technical guide outlines a hypothesized role for this compound as a key intermediate in the communication between plants and certain bacteria. While direct evidence for its existence and function is currently lacking, the known biology of its precursor, (R)-phenyllactic acid, and the metabolic versatility of microorganisms provide a strong foundation for this hypothesis. The proposed signaling pathway, centered on the conversion to the auxin phenylacetic acid, offers a testable model for its influence on plant physiology.

Future research should focus on the discovery and characterization of the putative promiscuous acyl-CoA ligases responsible for the activation of (R)-phenyllactic acid. The development of sensitive and specific detection methods, such as the LC-MS/MS protocols described herein, will be crucial for identifying this compound in biological samples. Furthermore, functional genomic studies in both the microbial and plant partners will be necessary to elucidate the genetic basis of its biosynthesis and the plant's response to this novel signaling molecule. The experimental frameworks provided in this guide offer a roadmap for researchers to explore this promising new frontier in the chemical ecology of plant-microbe interactions.

References

The Evolutionary Odyssey of the (R)-Phenyllactyl-CoA Metabolic Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (R)-phenyllactyl-CoA metabolic pathway represents a fascinating example of modular evolution in anaerobic metabolism. Central to the fermentation of L-phenylalanine in organisms like Clostridium sporogenes, this pathway converts (R)-phenyllactate to (E)-cinnamate through a series of CoA-dependent reactions. This guide provides an in-depth exploration of the evolutionary origins, key enzymatic players, and functional mechanics of this pathway. We delve into the genetic architecture, present quantitative biochemical data, and provide detailed experimental protocols for the study of this pathway's components. Furthermore, we visualize the intricate relationships within this pathway and its evolutionary context through detailed diagrams, offering a comprehensive resource for researchers in microbiology, enzymology, and drug development.

Introduction

The anaerobic metabolism of amino acids is a vital energy-yielding strategy for many microorganisms. The fermentation of L-phenylalanine, in particular, showcases a unique biochemical route that proceeds via an this compound intermediate. This pathway is of significant interest due to its unusual enzymatic mechanisms and its evolutionary connections to other metabolic cassettes. Understanding the origin and function of the this compound pathway not only provides insights into microbial physiology but also presents potential targets for antimicrobial drug development and opportunities for biocatalysis.

This technical guide will dissect the this compound metabolic pathway, focusing on its core components, their evolutionary heritage, and the experimental methodologies used to characterize them.

The Core Metabolic Pathway

The conversion of (R)-phenyllactate to (E)-cinnamate is a two-step process catalyzed by a multi-enzyme complex, phenyllactate dehydratase (FldABC), which requires an activating enzyme, FldI.[1][2]

  • CoA Transfer: The first step is the transfer of Coenzyme A (CoA) from (E)-cinnamoyl-CoA to (R)-phenyllactate. This reaction is catalyzed by the cinnamoyl-CoA:(R)-phenyllactate CoA-transferase component of the complex, FldA. This step is crucial as it activates the phenyllactate for the subsequent dehydration.[3]

  • Dehydration: The newly formed this compound is then dehydrated to (E)-cinnamoyl-CoA by the phenyllactoyl-CoA dehydratase component of the complex, FldBC.[1][2] This reaction is a radical-based syn-elimination of water.[3]

  • Activation: The FldBC enzyme is extremely oxygen-sensitive and requires activation by a dedicated initiator protein, FldI. This activator, a homodimer containing a [4Fe-4S] cluster, utilizes the energy from ATP hydrolysis to transfer an electron to FldBC, enabling its catalytic activity.[1][2]

Genetic Organization and Evolutionary Origins

The genes encoding the enzymes of the this compound pathway are typically organized in a conserved gene cluster, fldAIBC.[1][2] This organization underscores the functional linkage of these components.

G cluster_fld fld Gene Cluster in Clostridium sporogenes fldA fldA fldI fldI fldB fldB fldC fldC

fldAIBC Gene Cluster Organization

The evolutionary history of the this compound pathway is a prime example of modular evolution . The core components of this pathway show significant sequence homology to enzymes involved in other 2-hydroxyacyl-CoA dehydratase-dependent pathways, suggesting a common ancestry and the recruitment of functional modules for new metabolic capabilities.

  • FldBC (Dehydratase): The FldB and FldC subunits are homologous to the two subunits of 2-hydroxyglutaryl-CoA dehydratase (HgdAB) and a putative 2-hydroxyisocaproate dehydratase (HadBC) involved in leucine (B10760876) fermentation.[1][2] This indicates that a core 2-hydroxyacyl-CoA dehydratase module has been adapted to accommodate different substrates.

  • FldA (CoA-Transferase): FldA belongs to a family of CoA-transferases that do not form a covalent enzyme-CoA intermediate.[1][2] Its phylogeny suggests it was recruited to the fld gene cluster to provide the necessary substrate activation for the dehydratase.

  • FldI (Activator): The activator protein, FldI, is homologous to the activators of other 2-hydroxyacyl-CoA dehydratases, such as HgdC from Acidaminococcus fermentans.[1] This shared ancestry of the activation machinery further supports the modular evolution hypothesis.

G cluster_ancestor Ancestral 2-Hydroxyacyl-CoA Dehydratase System cluster_phenyllactyl This compound Pathway cluster_glutaryl 2-Hydroxyglutaryl-CoA Pathway Ancestral Dehydratase (prot-FldBC) Ancestral Dehydratase (prot-FldBC) FldBC FldBC Ancestral Dehydratase (prot-FldBC)->FldBC HgdAB HgdAB Ancestral Dehydratase (prot-FldBC)->HgdAB Ancestral Activator (proto-FldI) Ancestral Activator (proto-FldI) FldI FldI Ancestral Activator (proto-FldI)->FldI HgdC HgdC Ancestral Activator (proto-FldI)->HgdC FldA FldA (CoA-Transferase) (Recruited Module) FldA->FldBC provides substrate G start C. sporogenes Cell Pellet lysis Cell Lysis (Sonication) in Anaerobic Chamber start->lysis centrifugation Ultracentrifugation (100,000 x g) lysis->centrifugation supernatant Clarified Lysate centrifugation->supernatant chromatography Q-Sepharose Chromatography supernatant->chromatography wash Wash with Low Salt Buffer chromatography->wash elution Elute with NaCl Gradient wash->elution fractions Collect and Assay Fractions elution->fractions pooling Pool Active Fractions fractions->pooling concentration Concentration (Ultrafiltration) pooling->concentration end Purified FldABC Complex concentration->end

References

Regulating the Synthesis of Aromatic Building Blocks: A Technical Guide to Pristinamycin I Biosynthesis in Streptomyces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the regulatory mechanisms governing the production of pristinamycin (B1678112) I, a complex cyclic hexadepsipeptide antibiotic from Streptomyces pristinaespiralis. As a proxy for understanding the regulation of (R)-phenyllactyl-CoA, this guide focuses on the biosynthesis of the structurally analogous precursor, L-phenylglycine, and its incorporation into the final natural product. Pristinamycin I, in synergy with pristinamycin II, exhibits potent bactericidal activity against a wide array of Gram-positive bacteria, including multidrug-resistant strains, by inhibiting protein synthesis.[1][2] The production of this clinically significant antibiotic is controlled by a sophisticated and multi-layered regulatory network, offering valuable insights into the broader principles of secondary metabolite regulation in Streptomyces.

The Pristinamycin Biosynthetic Supercluster

The genetic blueprint for pristinamycin biosynthesis is located on an exceptionally large ~210 kb genomic region in Streptomyces pristinaespiralis, termed a "supercluster".[2][3] This supercluster is a mosaic of genes responsible for the biosynthesis of both pristinamycin I (PI) and pristinamycin II (PII), alongside resistance and regulatory genes. A notable feature is the presence of a cryptic type II polyketide synthase (PKS) gene cluster embedded within the supercluster, which does not appear to be involved in pristinamycin production.[2][4]

The genes for PI and PII biosynthesis are not strictly segregated but are interspersed throughout this region. The biosynthesis of pristinamycin I, a cyclic hexadepsipeptide, is carried out by a non-ribosomal peptide synthetase (NRPS) system. A key component of PI is the non-proteinogenic amino acid L-phenylglycine, an aromatic alpha-amino acid that serves as a relevant model for understanding the regulation of other aromatic precursors like this compound.

Biosynthesis of the L-Phenylglycine Precursor

The formation of L-phenylglycine is a critical branch point in the metabolic pathway leading to pristinamycin I. A dedicated set of genes, pglA, pglB, pglC, pglD, and pglE, located within the pristinamycin supercluster, are responsible for its synthesis.[1] Inactivation of these genes has been shown to abolish pristinamycin I production, which can be rescued by feeding the mutant strains with phenylglycine.[1] The proposed biosynthetic pathway for L-phenylglycine is a key area of study for understanding how aromatic precursors are supplied for secondary metabolite production.

The Regulatory Cascade of Pristinamycin Production

The expression of the pristinamycin biosynthetic gene cluster is under the tight control of a complex and hierarchical regulatory cascade. This network ensures that the energetically expensive process of antibiotic production is initiated in response to appropriate internal and external signals, such as population density (quorum sensing). At least seven regulatory genes have been identified within the supercluster, orchestrating a fine-tuned response.[2][4]

The key players in this regulatory network include:

  • A γ-Butyrolactone (GBL) Receptor (SpbR): GBLs are small, diffusible signaling molecules that function as quorum-sensing signals in Streptomyces. SpbR is a pleiotropic regulator that, in the absence of its GBL ligand, acts as a repressor of pristinamycin biosynthesis and morphological differentiation.[4][5] Upon binding of the specific GBL, SpbR undergoes a conformational change, leading to its dissociation from target DNA sequences and de-repression of the downstream regulatory cascade.[1][6]

  • Streptomyces Antibiotic Regulatory Proteins (SARPs): The pristinamycin supercluster contains three SARP-family transcriptional activators: PapR1, PapR2, and PapR4.[3][4] SARPs are pathway-specific activators that directly bind to the promoter regions of biosynthetic genes to enhance their transcription.[1]

  • TetR-Family Repressors (PapR3 and PapR5): These transcriptional repressors provide an additional layer of negative regulation. PapR3 and PapR5 have been shown to repress pristinamycin biosynthesis.[3][5] Their inactivation leads to a significant increase in pristinamycin production.[5]

  • A Response Regulator (PapR6): The presence of a response regulator suggests the integration of other signaling pathways, possibly related to nutrient availability or other environmental stresses, into the control of pristinamycin biosynthesis.[4]

The interplay between these activators and repressors forms a sophisticated signaling cascade that ultimately determines the timing and level of pristinamycin production.

Visualizing the Regulatory Pathway

The following diagram illustrates the hierarchical regulatory cascade controlling pristinamycin biosynthesis.

Pristinamycin_Regulation Regulatory Cascade of Pristinamycin Biosynthesis cluster_signals Quorum Sensing Signal cluster_global_regulator Global Regulation cluster_pathway_regulators Pathway-Specific Regulation cluster_biosynthesis Biosynthesis GBL γ-Butyrolactone (GBL) SpbR SpbR (GBL Receptor) GBL->SpbR Binds to and inactivates PapR3_R5 PapR3 & PapR5 (TetR Repressors) SpbR->PapR3_R5 De-represses PapR1_R2_R4 PapR1, PapR2, PapR4 (SARP Activators) SpbR->PapR1_R2_R4 De-represses Pristinamycin_BGC Pristinamycin Biosynthetic Genes (PI & PII) PapR3_R5->Pristinamycin_BGC Represses PapR1_R2_R4->Pristinamycin_BGC Activates

A simplified model of the regulatory cascade governing pristinamycin production.

Quantitative Data on Regulatory Gene Function

Genetic manipulation of the regulatory genes within the pristinamycin supercluster has provided quantitative insights into their roles in controlling antibiotic production. The following table summarizes the effects of inactivating key repressor genes.

Gene InactivatedRegulator FamilyEffect on Pristinamycin ProductionReference
papR3TetRUp to 150% increase[5]
papR5TetRUp to 300% increase[5][7]

These findings highlight the significant negative control exerted by these TetR-family repressors and suggest that their inactivation is a viable strategy for enhancing pristinamycin yield.

Experimental Protocols

This section provides an overview of key experimental methodologies for studying pristinamycin production and its regulation in Streptomyces pristinaespiralis.

Fermentation for Pristinamycin Production

A typical laboratory-scale fermentation protocol for producing pristinamycin is outlined below.

Fermentation_Workflow Pristinamycin Production Workflow Inoculum_Prep 1. Inoculum Preparation (~4.0 x 10^8 cells/mL) Fermentation 2. Fermentation (DS + MPS2 medium, 28°C, 250 rpm, 120 h) Inoculum_Prep->Fermentation Sampling 3. Sampling (24 h intervals) Fermentation->Sampling Analysis 4. Analysis (Biomass, Antibiotic, Sugar Conc.) Sampling->Analysis

A generalized workflow for the production and analysis of pristinamycin.

Protocol Details:

  • Inoculum Preparation: A bacterial suspension of S. pristinaespiralis is prepared to a concentration of approximately 4.0 x 10⁸ cells/mL.[8]

  • Fermentation: A suitable production medium, such as DS + MPS2, is inoculated with the bacterial suspension (e.g., 4 mL inoculum in 40 mL medium). The culture is incubated at 28°C with shaking at 250 rpm for 120 hours.[8]

  • Sampling: Aliquots of the culture are aseptically removed at 24-hour intervals for analysis.

  • Analysis: Samples are analyzed to determine biomass (dry weight), pristinamycin concentration (by HPLC), and substrate (sugar) concentration.[8]

Quantification of Pristinamycin by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying the production of pristinamycin I and II.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A suitable reverse-phase column (e.g., C18).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.

  • Detection: UV detection at a wavelength appropriate for pristinamycins.

  • Quantification: Pristinamycin IA and IIA standards are used to generate a standard curve for accurate quantification. The retention times for PIA and PIIA are approximately 15.9 min and 26.7 min, respectively, under specific chromatographic conditions.[8]

Gene Inactivation for Functional Analysis

Creating targeted gene knockouts is essential for elucidating the function of regulatory genes. A common method for gene inactivation in Streptomyces is through homologous recombination.

Gene_Inactivation_Workflow Gene Inactivation Workflow Construct_Design 1. Design Disruption Construct (Target gene with resistance cassette) Cloning 2. Clone into E. coli (e.g., using pK18) Construct_Design->Cloning Conjugation 3. Conjugal Transfer to S. pristinaespiralis Cloning->Conjugation Selection 4. Select for Double Crossover Events Conjugation->Selection Verification 5. Verify Mutant by PCR and Sequencing Selection->Verification

A workflow for targeted gene inactivation in Streptomyces.

Protocol Overview:

  • Construct Design: A disruption cassette is designed where the target gene (e.g., a regulatory gene) is replaced by an antibiotic resistance marker (e.g., thiostrepton (B1681307) resistance). Flanking regions of homology to the target gene are included to facilitate homologous recombination.[9]

  • Cloning: The disruption construct is cloned into a suitable vector, such as a suicide vector like pK18, in E. coli.[9]

  • Conjugal Transfer: The plasmid is transferred from E. coli to S. pristinaespiralis via intergeneric conjugation.

  • Selection: Exconjugants are selected based on the introduced antibiotic resistance and the loss of a vector-encoded marker to identify double crossover events, which result in the replacement of the target gene with the resistance cassette.

  • Verification: The resulting mutant strain is verified by PCR and DNA sequencing to confirm the correct gene replacement.

Conclusion

The regulation of pristinamycin biosynthesis in Streptomyces pristinaespiralis serves as an exemplary model for the intricate control of secondary metabolism. The hierarchical interplay of a γ-butyrolactone quorum-sensing system, pathway-specific activators (SARPs), and repressors (TetR family) provides multiple checkpoints to ensure that the production of this valuable antibiotic is tightly regulated. The study of the biosynthesis of the L-phenylglycine precursor offers a window into the mechanisms governing the supply of aromatic building blocks for complex natural product assembly. A thorough understanding of these regulatory networks, supported by quantitative data from genetic manipulation and detailed experimental protocols, is paramount for the rational design of strain improvement strategies and the discovery of novel bioactive compounds. The principles elucidated from the pristinamycin system are broadly applicable to other Streptomyces and will continue to guide research in natural product drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for the Chemo-enzymatic Synthesis of (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Phenyllactyl-CoA is a crucial intermediate in various metabolic pathways and holds significant potential as a building block in the synthesis of bioactive compounds. Its chiral nature and the presence of the high-energy thioester bond make it a valuable substrate for enzymatic studies and the development of novel therapeutics. This document provides a detailed protocol for a robust and efficient chemo-enzymatic synthesis of this compound. The strategy involves a two-step process: the enzymatic synthesis of (R)-phenyllactic acid from a readily available precursor, followed by its chemical ligation to Coenzyme A (CoA). This approach leverages the high stereoselectivity of enzymatic catalysis and the efficiency of chemical coupling.

Overall Synthesis Workflow

The chemo-enzymatic synthesis of this compound is accomplished through a two-stage process. The first stage involves the stereoselective enzymatic reduction of phenylpyruvic acid to (R)-phenyllactic acid. The second stage is the chemical activation of the synthesized (R)-phenyllactic acid and its subsequent ligation to Coenzyme A.

G cluster_stage1 Stage 1: Enzymatic Synthesis of (R)-Phenyllactic Acid cluster_stage2 Stage 2: Chemical Ligation to CoA cluster_purification Final Purification PPA Phenylpyruvic Acid (PPA) D_LDH D-Lactate Dehydrogenase (D-LDH) PPA->D_LDH Substrate NADH NADH NADH->D_LDH Cofactor R_PLA (R)-Phenyllactic Acid D_LDH->R_PLA Product NAD NAD+ D_LDH->NAD Oxidized Cofactor R_PLA2 (R)-Phenyllactic Acid R_PLA->R_PLA2 Purification Activated_Intermediate Activated Intermediate ((R)-Phenyllactyl-imidazole) R_PLA2->Activated_Intermediate Activation CDI Carbonyldiimidazole (CDI) CDI->Activated_Intermediate R_PL_CoA This compound Activated_Intermediate->R_PL_CoA Thioesterification Imidazole Imidazole Activated_Intermediate->Imidazole Byproduct CoA Coenzyme A (CoA-SH) CoA->R_PL_CoA SPE Solid-Phase Extraction (SPE) R_PL_CoA->SPE Pure_Product Pure_Product SPE->Pure_Product Purified this compound

Caption: Overall workflow for the chemo-enzymatic synthesis of this compound.

Data Presentation

Table 1: Quantitative Data for the Enzymatic Synthesis of (R)-Phenyllactic Acid
ParameterValueReference
EnzymeD-Lactate Dehydrogenase (from Leuconostoc mesenteroides)[1]
SubstratePhenylpyruvic Acid (PPA)[1]
CofactorNADH[2]
PPA Concentrationup to 50 mmol/L[1]
Product Yield75.2 - 83.3%[1]
StereoselectivityHigh (for D-form, i.e., R-form)[1]
Km for PPA15.4 mmol/L[1]
kcat for PPA5645 s-1[1]
Optimal pH6.0[2]
Optimal Temperature50 °C[2]
Reaction Time~3 hours (for complete conversion with resting cells)[1]
Table 2: Quantitative Data for the Chemical Ligation and Purification
ParameterValueReference
Ligation MethodCarbonyldiimidazole (CDI) activation[3]
Carboxylic Acid(R)-Phenyllactic AcidN/A
Thiol DonorCoenzyme A (CoA)[3]
Typical Yield40% or higher for various acyl-CoAs[3][4]
Purification MethodSolid-Phase Extraction (SPE)[5]
SPE Stationary Phase2-(2-pyridyl)ethyl-functionalized silica (B1680970) gel[5]
Recovery from SPE83-90%[5]
Final Purity>90% (as determined by HPLC)[6]

Experimental Protocols

Stage 1: Enzymatic Synthesis of (R)-Phenyllactic Acid

This protocol describes the enzymatic reduction of phenylpyruvic acid to (R)-phenyllactic acid using D-lactate dehydrogenase. For cofactor regeneration, a coupled enzyme system with formate (B1220265) dehydrogenase can be employed.[2]

Materials:

  • Phenylpyruvic acid (PPA)

  • D-Lactate Dehydrogenase (D-LDH) from a suitable source (e.g., Pediococcus pentosaceus)[7]

  • Nicotinamide adenine (B156593) dinucleotide (NADH)

  • (Optional for regeneration) Formate Dehydrogenase (FDH)

  • (Optional for regeneration) Sodium formate

  • Potassium phosphate (B84403) buffer (100 mM, pH 6.0)

  • Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Ethyl acetate (B1210297) for extraction

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC system for analysis

Protocol:

  • Reaction Setup: In a temperature-controlled reaction vessel, prepare a 100 mL reaction mixture containing 100 mM potassium phosphate buffer (pH 6.0), 50 mM phenylpyruvic acid, and 1.2 equivalents of NADH. If using a cofactor regeneration system, add 1.5 equivalents of sodium formate and a catalytic amount of FDH.

  • Enzyme Addition: Initiate the reaction by adding D-LDH to a final concentration of 0.4 µM.[2]

  • Incubation: Incubate the reaction mixture at 50°C with gentle stirring.[2] Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes) and analyzing them by HPLC.

  • Reaction Quenching: Once the reaction has reached completion (typically within 3-4 hours, as indicated by the disappearance of the PPA peak in HPLC), quench the reaction by acidifying the mixture to pH 2.0 with 1 M HCl.

  • Extraction: Extract the (R)-phenyllactic acid from the aqueous reaction mixture with three portions of an equal volume of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude (R)-phenyllactic acid.

  • Purification (Optional): If necessary, the crude product can be further purified by silica gel column chromatography.

Stage 2: Chemical Ligation of (R)-Phenyllactic Acid to Coenzyme A

This protocol details the synthesis of this compound via the activation of (R)-phenyllactic acid with carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.[3]

Materials:

  • (R)-Phenyllactic acid (from Stage 1)

  • 1,1'-Carbonyldiimidazole (CDI)

  • Coenzyme A, free acid (CoA-SH)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Potassium bicarbonate buffer (0.5 M, pH 8.0)

  • Solid-phase extraction (SPE) cartridges (e.g., 2-(2-pyridyl)ethyl-functionalized silica)[5]

  • Methanol

  • Ammonium (B1175870) acetate solution (2%)

  • Distilled water

  • Lyophilizer

  • HPLC system for analysis

Protocol:

  • Activation of (R)-Phenyllactic Acid: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), dissolve 1 equivalent of (R)-phenyllactic acid in anhydrous THF. Add 1.1 equivalents of CDI and stir the reaction at room temperature for 1 hour or until the activation is complete (can be monitored by TLC).

  • Thioesterification: In a separate vessel, dissolve 1.2 equivalents of Coenzyme A in cold (4°C) 0.5 M potassium bicarbonate buffer (pH 8.0). Slowly add the activated (R)-phenyllactyl-imidazole solution from the previous step to the CoA solution with vigorous stirring.

  • Reaction: Allow the reaction to proceed at room temperature for 2-4 hours. Monitor the formation of this compound by HPLC.

  • Purification by Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Condition the SPE cartridge by washing with 5 column volumes of methanol, followed by 5 column volumes of distilled water, and finally 5 column volumes of 2% ammonium acetate solution.[6]

    • Sample Loading: Acidify the reaction mixture to pH 5.0 with 1 M HCl and load it onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 5-10 column volumes of 2% ammonium acetate solution to remove unreacted CoA and other impurities.

    • Elution: Elute the this compound with distilled water.

  • Lyophilization: Collect the fractions containing the product (as determined by UV absorbance at 260 nm) and lyophilize to obtain the purified this compound as a white powder.

  • Storage: Store the lyophilized product at -80°C for long-term stability.[6]

Signaling Pathways and Logical Relationships

Enzymatic Reaction Pathway for (R)-Phenyllactic Acid Synthesis

The enzymatic synthesis of (R)-phenyllactic acid involves the transfer of a hydride from the cofactor NADH to the keto group of phenylpyruvic acid, catalyzed by D-lactate dehydrogenase.

G Hydride Transfer cluster_enzyme D-Lactate Dehydrogenase Active Site PPA Phenylpyruvic Acid Enzyme PPA->Enzyme R_PLA (R)-Phenyllactic Acid Enzyme->R_PLA NAD NAD+ Enzyme->NAD NADH NADH NADH->PPA NADH->Enzyme

Caption: Enzymatic reduction of phenylpyruvic acid to (R)-phenyllactic acid.

Logical Relationship in Chemo-enzymatic Synthesis

The success of this chemo-enzymatic approach relies on the sequential and efficient execution of the enzymatic and chemical steps, followed by a robust purification protocol.

G Start Start: Phenylpyruvic Acid Enzymatic_Step Enzymatic Synthesis (D-LDH) Start->Enzymatic_Step Intermediate (R)-Phenyllactic Acid Enzymatic_Step->Intermediate Chemical_Step Chemical Ligation (CDI Activation + CoA) Intermediate->Chemical_Step Crude_Product Crude this compound Chemical_Step->Crude_Product Purification Purification (SPE) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Logical flow of the chemo-enzymatic synthesis process.

References

Application Note: Quantification of (R)-Phenyllactyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Phenyllactyl-CoA is a key intermediate in the metabolism of phenylalanine, a crucial amino acid. The accurate quantification of this compound is essential for understanding its role in various physiological and pathological processes. This application note describes a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in biological matrices. This method is designed to offer high selectivity and accuracy, making it suitable for a range of research and drug development applications.

Metabolic Pathway of this compound

This compound is synthesized from the essential amino acid phenylalanine. The pathway involves the transamination of phenylalanine to phenylpyruvic acid, which is subsequently reduced to phenyllactic acid by lactate (B86563) dehydrogenase.[1][2] Phenyllactic acid is then activated to its CoA thioester, this compound.

Metabolic Pathway of this compound Phenylalanine Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid Phenylalanine->Phenylpyruvic_Acid Transaminase Phenyllactic_Acid Phenyllactic_Acid Phenylpyruvic_Acid->Phenyllactic_Acid Lactate Dehydrogenase R_Phenyllactyl_CoA R_Phenyllactyl_CoA Phenyllactic_Acid->R_Phenyllactyl_CoA Acyl-CoA Synthetase

Caption: Biosynthesis of this compound from Phenylalanine.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

1. Sample Preparation

A protein precipitation method using 5-sulfosalicylic acid (SSA) is employed to extract this compound from biological samples, which minimizes the loss of this relatively polar analyte that can occur with solid-phase extraction (SPE).[3][4][5]

  • Reagents:

    • 5-sulfosalicylic acid (SSA) solution (10% w/v in water)

    • Internal Standard (IS) solution (e.g., Heptadecanoyl-CoA in water)

    • Acetonitrile (ACN), LC-MS grade

    • Water, LC-MS grade

  • Procedure:

    • To 100 µL of biological sample (e.g., cell lysate, tissue homogenate), add 200 µL of ice-cold ACN containing the internal standard.

    • Vortex for 30 seconds to mix thoroughly.

    • Add 100 µL of ice-cold 10% SSA solution.

    • Vortex again for 30 seconds.

    • Incubate on ice for 10 minutes to allow for complete protein precipitation.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A).

    • Vortex for 1 minute and centrifuge at 14,000 x g for 5 minutes at 4°C.

    • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

The analysis is performed using a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Table 1: LC-MS/MS Parameters

ParameterCondition
LC System
ColumnReversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A10 mM Ammonium Acetate in Water, pH 7.0
Mobile Phase BAcetonitrile
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 µL
Gradient Elution 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B
MS System
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.5 kV
Source Temperature150°C
Desolvation Temperature400°C
Desolvation Gas Flow800 L/hr
Collision GasArgon
MRM Transitions
This compoundPrecursor Ion (Q1): m/z 916.2 -> Product Ion (Q3): m/z 409.1 (Neutral Loss of 507.1)
Internal Standard (e.g., Heptadecanoyl-CoA)Precursor Ion (Q1): m/z 1022.5 -> Product Ion (Q3): m/z 515.4 (Neutral Loss of 507.1)

Note: The exact m/z values for the precursor and product ions of this compound should be confirmed by direct infusion of a standard compound.

3. Data Analysis and Quantification

  • Calibration Curve: A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte standards. A linear regression with a weighting factor of 1/x is typically used.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio from the calibration curve.

Experimental Workflow

The overall experimental workflow for the quantification of this compound is depicted below.

Experimental Workflow for this compound Quantification cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Analysis Sample Biological Sample Precipitation Protein Precipitation (ACN + SSA) Sample->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Evaporation Evaporation Centrifugation1->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: A step-by-step workflow for the analysis of this compound.

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison.

Table 2: Example Quantitative Data Summary

Sample IDThis compound (pmol/mg protein)Internal Standard Peak AreaAnalyte Peak AreaAnalyte/IS Ratio
Control 115.2 ± 1.81.25 x 10^63.45 x 10^50.276
Control 214.8 ± 2.11.28 x 10^63.51 x 10^50.274
Control 316.1 ± 1.51.22 x 10^63.40 x 10^50.279
Treated 125.6 ± 2.51.26 x 10^65.88 x 10^50.467
Treated 227.1 ± 3.01.24 x 10^66.11 x 10^50.493
Treated 326.3 ± 2.81.29 x 10^66.02 x 10^50.467

Data are presented as mean ± standard deviation for triplicate measurements.

Conclusion

This application note provides a comprehensive and detailed protocol for the sensitive and accurate quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for researchers and scientists in academia and the pharmaceutical industry. The clear presentation of the experimental workflow and data organization will facilitate the implementation of this method for a deeper understanding of phenylalanine metabolism and its implications in health and disease.

References

Application Notes and Protocols for Enzymatic Assay of Tailoring Enzymes Using (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Phenyllactyl-CoA is a crucial activated intermediate in the biosynthesis of various secondary metabolites. Tailoring enzymes, such as acyl-CoA ligases and acyltransferases, play a pivotal role in the modification and diversification of natural product scaffolds by utilizing such intermediates. The ability to accurately measure the enzymatic activity of these tailoring enzymes with this compound is essential for understanding their function, characterizing their kinetics, and engineering them for novel biocatalytic applications in drug development.

This document provides detailed protocols for a continuous spectrophotometric assay to determine the activity of a putative tailoring enzyme, a this compound ligase, which activates (R)-phenyllactic acid to its corresponding CoA thioester. Furthermore, it presents a framework for characterizing the kinetic properties of this enzyme.

Principle of the Assay

The activity of a this compound ligase can be determined by a coupled-enzyme assay.[1] The formation of AMP resulting from the CoA ester formation is linked to an ATP-regenerating system. This system, containing myokinase and pyruvate (B1213749) kinase, ultimately leads to the formation of pyruvate from phosphoenolpyruvate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase, a process that involves the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically and is directly proportional to the rate of this compound formation.[1]

Enzymatic Reaction and Coupled Assay Pathway

The following diagram illustrates the enzymatic reaction catalyzed by the tailoring enzyme this compound ligase and the subsequent coupled reactions for spectrophotometric detection.

Enzymatic_Assay_Pathway cluster_main_reaction Primary Enzymatic Reaction cluster_coupled_assay Coupled Assay System R_PLA (R)-Phenyllactic Acid Enzyme Tailoring Enzyme (this compound Ligase) R_PLA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme R_PL_CoA This compound Enzyme->R_PL_CoA AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi AMP_coupled AMP AMP->AMP_coupled Myokinase Myokinase AMP_coupled->Myokinase ATP_coupled ATP ATP_coupled->Myokinase ADP 2 ADP Myokinase->ADP Pyruvate_Kinase Pyruvate Kinase ADP->Pyruvate_Kinase PEP 2 Phosphoenolpyruvate PEP->Pyruvate_Kinase Pyruvate_Kinase->ATP_coupled Pyruvate 2 Pyruvate Pyruvate_Kinase->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH 2 NADH + 2 H+ NADH->LDH Lactate 2 Lactate LDH->Lactate NAD 2 NAD+ LDH->NAD Monitored at 340 nm

Caption: Pathway of this compound synthesis and the coupled assay.

Experimental Workflow

The general workflow for determining the kinetic parameters of the tailoring enzyme is outlined below.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Purify Tailoring Enzyme setup_rxn Set up Reaction Mixtures (Varying Substrate Concentrations) prep_enzyme->setup_rxn prep_reagents Prepare Assay Reagents and Buffers prep_reagents->setup_rxn initiate_rxn Initiate Reaction with Enzyme setup_rxn->initiate_rxn monitor_abs Monitor Absorbance at 340 nm in a Spectrophotometer initiate_rxn->monitor_abs calc_rate Calculate Initial Reaction Rates monitor_abs->calc_rate plot_data Plot Rate vs. Substrate Concentration calc_rate->plot_data fit_model Fit Data to Michaelis-Menten Model plot_data->fit_model determine_kinetics Determine Km and Vmax fit_model->determine_kinetics Signaling_Pathway cluster_upstream Upstream Metabolism cluster_tailoring Tailoring Step cluster_downstream Downstream Biosynthesis Phenylalanine Phenylalanine Precursor (R)-Phenyllactic Acid Phenylalanine->Precursor Metabolic Conversion Tailoring_Enzyme Tailoring Enzyme (this compound Ligase) Precursor->Tailoring_Enzyme Activated_Intermediate This compound Tailoring_Enzyme->Activated_Intermediate Downstream_Enzyme Acyltransferase/ Polyketide Synthase Activated_Intermediate->Downstream_Enzyme Final_Product Bioactive Compound (e.g., Novel Polyketide) Downstream_Enzyme->Final_Product

References

Application Notes & Protocols: In Vitro Reconstitution of the (R)-Phenyllactic Acid Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (R)-Phenyllactic acid (also known as D-Phenyllactic acid or D-PLA) is a broad-spectrum antimicrobial compound with significant potential as a food and feed additive, representing an alternative to traditional antibiotics.[1] Its synthesis is of great interest for industrial applications in food, pharmaceuticals, and biodegradable plastics.[2] The biosynthetic "core pathway" in microorganisms typically involves a two-step conversion from L-phenylalanine.[3] First, an aminotransferase converts L-phenylalanine to the intermediate phenylpyruvic acid (PPA). Subsequently, a reductase or dehydrogenase reduces PPA to (R)-phenyllactic acid.[1][3]

This document provides detailed protocols for the in vitro reconstitution of this two-enzyme pathway, including methods for enzyme assays and a coupled system for cofactor regeneration, which is crucial for efficient synthesis. While the related phenylacetate (B1230308) degradation pathway involves a CoA-activated intermediate (phenylacetyl-CoA), the biosynthetic pathway to phenyllactic acid does not typically proceed via a CoA thioester.[4][5][6] These protocols are designed to offer a foundational methodology for studying enzyme kinetics, optimizing reaction conditions, and developing robust biocatalytic systems for (R)-PLA production.

(R)-Phenyllactic Acid Biosynthesis Pathway

The enzymatic cascade for converting L-Phenylalanine to (R)-Phenyllactic acid is a two-step process. The first reaction is a transamination, followed by a reduction that determines the chirality of the final product.

R_Phenyllactyl_Pathway cluster_step1 Step 1: Transamination cluster_step2 Step 2: Reduction Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) Phe->PPA Aromatic Amino Acid Transferase (AAT) aKG α-Ketoglutarate Glu L-Glutamate aKG->Glu PPA_2 Phenylpyruvic Acid (PPA) R_PLA (R)-Phenyllactic Acid PPA_2->R_PLA Phenylpyruvate Reductase (PPR) or (R)-specific LDH NADPH_in NADPH NADP_out NADP+ NADPH_in->NADP_out

Figure 1. The two-step core biosynthetic pathway for (R)-Phenyllactic Acid production.

Quantitative Data Summary

Successful in vitro reconstitution relies on understanding the kinetic properties of the involved enzymes and the overall efficiency of the system.

Table 1: Kinetic Properties of Key Enzymes in Phenyllactic Acid Synthesis

EnzymeSource OrganismSubstrateKm (mM)Vmax or Specific ActivityOptimal pHOptimal Temp (°C)Reference
Phenylacetate-CoA ligase (PaaK)Thermus thermophilusPhenylacetate0.0524 µmol/min/mg-75[7]
Phenylacetate-CoA ligase (PaaK)Thermus thermophilusATP0.00624 µmol/min/mg-75[7]
Phenylacetate-CoA ligase (PaaK)Thermus thermophilusCoA0.0324 µmol/min/mg-75[7]
L-Lactate Dehydrogenase Variant (L-LcLDH1Q88A/I229A)Lactobacillus caseiPPA-447.6 U/mg5.040[8]

Note: Data for Phenylacetate-CoA ligase is included for comparative reference to a related CoA-dependent pathway.

Table 2: Summary of In Vitro (R/D)-PLA Production Yields

Biocatalyst SystemSubstrateProduct ConcentrationYield / ConversionTime (h)Reference
Dual-enzyme (L-LDH variant and GDH)Phenylpyruvic Acid (400 mM)~360 mM L-PLA90.0%6[2][8]
Recombinant E. coli (L-LDH and GDH)Phenylpyruvic Acid (186.2 mM)103.8 mM L-PLA55.8%1[9]
Two-enzyme system (LDH and GDH) in MOF--77% activity after 6 cycles-[10]
Recombinant E. coli (L-POX and L-LDH)L-Phenylalanine (6 g/L)1.62 g/L PLA28%-[11]

Experimental Workflow for In Vitro Reconstitution

The overall process involves preparing the necessary enzymes, setting up the reaction with substrates and cofactors, and analyzing the final product. For efficient conversion, a cofactor regeneration system is often included.

Experimental_Workflow cluster_prep Phase 1: Biocatalyst Preparation cluster_reaction Phase 2: In Vitro Reaction Setup cluster_analysis Phase 3: Product Analysis A1 Clone Genes (e.g., AAT, PPR, GDH) A2 Overexpress Proteins in E. coli A1->A2 A3 Cell Lysis & Protein Purification A2->A3 B3 Add Purified Enzymes (AAT, PPR) A3->B3 Purified Enzymes B1 Prepare Assay Buffer (e.g., pH 5.0-7.0) B2 Add Substrates (L-Phe, α-KG) B1->B2 B2->B3 B4 Add Cofactors & Regeneration System (NADPH, Glucose, GDH) B3->B4 B5 Incubate at Optimal Temp (e.g., 30-45°C) B4->B5 C1 Stop Reaction (e.g., acid quench) B5->C1 Reaction Mixture C2 Sample Preparation (Centrifugation, Filtration) C1->C2 C3 Quantify (R)-PLA (HPLC, LC-MS) C2->C3

Figure 2. General experimental workflow for the in vitro reconstitution of the (R)-PLA pathway.

Experimental Protocols

Protocol 1: Recombinant Enzyme Expression and Purification

This protocol describes the general steps for producing the required enzymes (e.g., Aromatic Aminotransferase, Phenylpyruvate Reductase) in a host like E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with plasmids containing the genes of interest.

  • LB medium with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 10 mM imidazole, pH 8.0).

  • Ni-NTA affinity chromatography column.

  • Wash Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 20 mM imidazole, pH 8.0).

  • Elution Buffer (e.g., 50 mM sodium phosphate, 300 mM NaCl, 250 mM imidazole, pH 8.0).

Methodology:

  • Cultivation: Inoculate a starter culture of the recombinant E. coli strain in LB medium with antibiotics and grow overnight at 37°C. Use this to inoculate a larger culture volume.

  • Induction: Grow the large culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.2-1.0 mM.[9]

  • Expression: Reduce the temperature to 25°C and continue shaking for 6-16 hours to allow for protein expression.[9]

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6000 x g, 10 min, 4°C).

  • Lysis: Resuspend the cell pellet in Lysis Buffer and lyse the cells using sonication on ice.

  • Clarification: Centrifuge the lysate at high speed (e.g., 12000 x g, 30 min, 4°C) to pellet cell debris.

  • Purification: Load the clarified supernatant onto a pre-equilibrated Ni-NTA column. Wash the column with Wash Buffer to remove non-specifically bound proteins.

  • Elution: Elute the target His-tagged protein using Elution Buffer.

  • Verification: Confirm the purity and size of the protein using SDS-PAGE. Determine protein concentration using a Bradford or BCA assay.

Protocol 2: Phenylpyruvate Reductase (PPR) Activity Assay

This protocol measures the activity of the second enzyme in the pathway, which reduces PPA to PLA. Activity is monitored by the decrease in absorbance at 340 nm due to NADPH oxidation.

Materials:

  • Purified Phenylpyruvate Reductase (PPR) or (R)-specific Lactate Dehydrogenase (LDH).

  • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0).[8]

  • Phenylpyruvic acid (PPA) stock solution (e.g., 100 mM).

  • NADPH stock solution (e.g., 20 mM).

  • 96-well UV-transparent microplate or quartz cuvettes.

  • Spectrophotometer capable of reading at 340 nm.

Methodology:

  • Reaction Setup: In a microplate well or cuvette, prepare the reaction mixture containing:

    • Assay Buffer (to final volume).

    • 10 mM PPA (final concentration).[8]

    • 0.2 mM NADPH (final concentration, similar to NADH usage in[8]).

  • Equilibration: Incubate the mixture at the desired temperature (e.g., 40°C) for 3-5 minutes to allow temperature equilibration.[8]

  • Reaction Initiation: Add a small volume of the purified enzyme solution to initiate the reaction.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time (e.g., for 5 minutes).[8]

  • Data Analysis: Calculate the rate of NADPH oxidation using the Beer-Lambert law (ε for NADPH at 340 nm is 6220 M-1cm-1). One unit (U) of enzyme activity is often defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.[8]

Protocol 3: Full Pathway Reconstitution with Cofactor Regeneration

This protocol combines the two pathway enzymes with a third enzyme, Glucose Dehydrogenase (GDH), to regenerate the NADPH cofactor, driving the reaction towards completion and improving yields.

Materials:

  • Purified Aromatic Aminotransferase (AAT).

  • Purified Phenylpyruvate Reductase (PPR).

  • Purified Glucose Dehydrogenase (GDH).

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.0).[9]

  • Substrates: L-Phenylalanine, α-Ketoglutarate, Glucose.

  • Cofactors: NADP+ (catalytic amount, e.g., 0.1-1.0 mM).[2][8]

  • HPLC or LC-MS system for product quantification.

Methodology:

  • Reaction Setup: Prepare a reaction vessel (e.g., a 1.5 mL microcentrifuge tube or a small glass vial) with the following components:

    • Reaction Buffer.

    • L-Phenylalanine (e.g., 50 mM).

    • α-Ketoglutarate (e.g., 50 mM).

    • Glucose (e.g., 100 mM, as the regenerating substrate).

    • NADP+ (e.g., 0.5 mM).

    • Purified AAT (e.g., 5-10 U/mL).

    • Purified PPR (e.g., 5-10 U/mL).[8]

    • Purified GDH (e.g., 2-5 U/mL).[8]

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 35-40°C) with gentle shaking.

  • Time-Course Sampling: At various time points (e.g., 0, 1, 2, 4, 6 hours), withdraw a small aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile) and vortexing.

  • Sample Preparation: Centrifuge the quenched sample to precipitate the enzymes. Filter the supernatant through a 0.22 µm filter before analysis.

  • Product Quantification: Analyze the concentration of (R)-Phenyllactic acid in the prepared sample using a calibrated HPLC or LC-MS method. Calculate the conversion rate and yield based on the initial substrate concentration.

References

Application Notes and Protocols: Isotopic Labeling of (R)-Phenyllactyl-CoA for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Phenyllactyl-CoA is a thioester of (R)-phenyllactic acid and coenzyme A. While its precise metabolic roles are still under investigation, it is structurally related to intermediates in phenylalanine and phenylacetate (B1230308) metabolism.[1][2][3] Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system.[4][5][6] By replacing specific atoms with their heavier, stable isotopes (e.g., ¹³C, ²H, ¹⁵N), researchers can track the incorporation of these labeled compounds into downstream metabolites, thereby elucidating metabolic pathways and quantifying metabolic fluxes.[7][8][9]

These application notes provide detailed protocols for the synthesis of isotopically labeled this compound and its use in metabolic studies utilizing mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Data Presentation

Table 1: Hypothetical Quantitative Data for Isotopic Labeling Efficiency and Cell Incorporation

ParameterValueMethod of Determination
Isotopic Purity of Labeled (R)-Phenyllactic Acid> 98%NMR Spectroscopy
Chemical Purity of Labeled (R)-Phenyllactic Acid> 99%HPLC
Yield of this compound Synthesis~70-80%LC-MS/MS
Cellular Uptake of Labeled (R)-Phenyllactic AcidTime and concentration-dependentScintillation counting or LC-MS
Incorporation into Downstream MetabolitesVaries by cell type and conditionsGC-MS or LC-MS/MS

Table 2: Example Mass Spectrometry Parameters for this compound Analysis

ParameterSetting
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (M+H)⁺ of Unlabeled this compoundTo be determined empirically
Precursor Ion (M+H)⁺ of ¹³C₉-¹⁵N₁-(R)-Phenyllactyl-CoATo be determined empirically
Product Ion for QuantificationTo be determined empirically
Collision EnergyTo be optimized for specific instrument

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled (R)-Phenyllactic Acid

This protocol describes a potential synthetic route for ¹³C-labeled (R)-phenyllactic acid, a precursor for this compound.

Materials:

Procedure:

  • Synthesis of Labeled Phenylglycolonitrile: In a well-ventilated fume hood, react the ¹³C-labeled benzaldehyde with acetone cyanohydrin in the presence of a catalytic amount of a base (e.g., triethylamine) to form the corresponding cyanohydrin.

  • Hydrolysis to Labeled Mandelic Acid: Hydrolyze the resulting cyanohydrin using a strong acid (e.g., HCl) to yield racemic ¹³C-labeled mandelic acid.

  • Enzymatic Resolution: Employ an (R)-specific lipase to selectively acylate the (S)-mandelic acid, allowing for the separation of the desired (R)-mandelic acid.

  • Synthesis of Labeled (R)-Phenyllactic Acid: The resulting (R)-mandelic acid can be converted to (R)-phenyllactic acid through standard organic chemistry reactions, such as a diazotization followed by hydrolysis, which will retain the stereochemistry and isotopic label.

  • Purification and Characterization: Purify the final product by recrystallization or column chromatography. Confirm the identity, purity, and isotopic enrichment of the labeled (R)-phenyllactic acid using NMR spectroscopy and HPLC.

Protocol 2: Enzymatic Synthesis of Isotopically Labeled this compound

This protocol utilizes a CoA ligase to synthesize this compound from the isotopically labeled (R)-phenyllactic acid.[10]

Materials:

  • Isotopically labeled (R)-phenyllactic acid (from Protocol 1)

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Phenylacetate-CoA ligase (or a suitable promiscuous ligase)[10]

  • Tris-HCl buffer (pH 8.0)

  • Solid Phase Extraction (SPE) cartridges

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine Tris-HCl buffer, MgCl₂, ATP, CoA, and the isotopically labeled (R)-phenyllactic acid.

  • Enzymatic Reaction: Initiate the reaction by adding the phenylacetate-CoA ligase. Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 75°C for the enzyme from Thermus thermophilus).[10]

  • Reaction Quenching: Stop the reaction by adding a quenching solution, such as trichloroacetic acid or cold acetonitrile.[11]

  • Purification: Purify the isotopically labeled this compound from the reaction mixture using solid-phase extraction (SPE).

  • Quantification and Storage: Quantify the product using a suitable method like UV-Vis spectrophotometry or LC-MS. Store the purified product at -80°C.

Protocol 3: Cell Culture Labeling and Metabolite Extraction

This protocol describes the introduction of labeled (R)-phenyllactic acid into cell culture for metabolic tracing.

Materials:

  • Cultured cells of interest

  • Cell culture medium

  • Isotopically labeled (R)-phenyllactic acid

  • Phosphate-buffered saline (PBS)

  • Cold methanol/acetonitrile/water extraction solution (e.g., 80:20:20 v/v/v)[11]

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates and grow them to the desired confluency.

  • Labeling: Replace the standard culture medium with a medium containing the isotopically labeled (R)-phenyllactic acid at a predetermined concentration.

  • Incubation: Incubate the cells for a specific time course to allow for uptake and metabolism of the labeled precursor.

  • Metabolite Quenching and Extraction:

    • Aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Immediately add the cold extraction solution to quench metabolic activity and lyse the cells.

    • Scrape the cells and collect the cell lysate.

  • Sample Preparation for Analysis: Centrifuge the lysate to pellet cellular debris. Collect the supernatant containing the metabolites for subsequent analysis by LC-MS or NMR.

Protocol 4: LC-MS/MS Analysis of Labeled Metabolites

This protocol outlines the analysis of cell extracts to detect and quantify isotopically labeled this compound and its downstream metabolites.

Materials:

  • Metabolite extract from Protocol 3

  • LC-MS/MS system with a triple quadrupole or high-resolution mass spectrometer

  • C18 reversed-phase HPLC column

Procedure:

  • Chromatographic Separation: Inject the metabolite extract onto the C18 column and separate the metabolites using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and an organic solvent like acetonitrile.[12]

  • Mass Spectrometry Detection:

    • Analyze the eluting compounds using the mass spectrometer in positive ion mode.[13][14]

    • Use selected reaction monitoring (SRM) on a triple quadrupole instrument to specifically detect the transition from the precursor ion of labeled this compound to a specific product ion.[15]

    • Alternatively, use a high-resolution mass spectrometer to identify labeled metabolites based on their accurate mass.

  • Data Analysis: Process the data to identify peaks corresponding to labeled metabolites. Quantify the extent of labeling by comparing the peak areas of the labeled and unlabeled isotopologues.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_experiment Metabolic Experiment cluster_analysis Analysis labeled_precursor Isotopically Labeled (R)-Phenyllactic Acid coa_synthesis Enzymatic Synthesis of This compound labeled_precursor->coa_synthesis labeled_coa Labeled this compound coa_synthesis->labeled_coa labeling Labeling with Precursor labeled_coa->labeling cell_culture Cell Culture cell_culture->labeling extraction Metabolite Extraction labeling->extraction lcms LC-MS/MS Analysis extraction->lcms nmr NMR Analysis extraction->nmr data_analysis Data Analysis and Pathway Elucidation lcms->data_analysis nmr->data_analysis

Caption: Experimental workflow for metabolic studies.

signaling_pathway cluster_phenylalanine Phenylalanine Metabolism cluster_activation CoA Activation cluster_downstream Potential Downstream Metabolism phenylalanine Phenylalanine phenylpyruvate Phenylpyruvate phenylalanine->phenylpyruvate phenyllactate (R)-Phenyllactic Acid phenylpyruvate->phenyllactate phenyllactyl_coa This compound phenyllactate->phenyllactyl_coa CoA Ligase downstream_metabolites Downstream Metabolites (e.g., Phenylacetyl-CoA, TCA cycle intermediates) phenyllactyl_coa->downstream_metabolites

Caption: Putative metabolic pathway of this compound.

References

Application Notes and Protocols for Characterizing Acyltransferase Specificity Using (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are pivotal intermediates in a myriad of metabolic pathways, including fatty acid metabolism, secondary metabolite biosynthesis, and the post-translational modification of proteins. The enzymes responsible for transferring the acyl group from acyl-CoA to an acceptor molecule, known as acyltransferases, exhibit a wide range of substrate specificities that dictate the flow of metabolites and the production of bioactive compounds. Characterizing this specificity is crucial for understanding enzyme function, engineering novel biosynthetic pathways, and for the development of targeted therapeutics.

This document provides a detailed guide for the use of a specific aromatic acyl-CoA, (R)-phenyllactyl-CoA, in the characterization of acyltransferase specificity. While not a universally common substrate, the principles and protocols outlined here for its synthesis and use in enzymatic assays can be broadly applied to other novel or custom-synthesized acyl-CoA molecules. We present a plausible chemo-enzymatic synthesis route, detailed protocols for two common types of acyltransferase assays, and a hypothetical metabolic context for the involvement of an this compound-utilizing acyltransferase.

Chemo-Enzymatic Synthesis of this compound

The synthesis of this compound can be approached through a two-step chemo-enzymatic process. This involves the chemical synthesis of the (R)-phenyllactic acid precursor, followed by its enzymatic ligation to Coenzyme A using a promiscuous acyl-CoA ligase.

Protocol 1: Chemo-Enzymatic Synthesis of this compound

Materials:

  • (R)-Phenyllactic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium (B8443419) salt

  • MgCl₂

  • Tricine buffer

  • Acyl-CoA ligase (e.g., a promiscuous bacterial ligase)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a C18 column

  • Lyophilizer

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with final concentrations of 50 mM Tricine buffer (pH 8.0), 10 mM MgCl₂, 5 mM ATP, 1 mM Coenzyme A, and 2 mM (R)-phenyllactic acid.

  • Enzyme Addition: Add the purified promiscuous acyl-CoA ligase to a final concentration of 1-5 µM.

  • Incubation: Incubate the reaction mixture at 30°C for 2-4 hours. Monitor the reaction progress by taking small aliquots and analyzing them via HPLC to observe the formation of the this compound peak and the disappearance of the Coenzyme A peak.

  • Purification:

    • Acidify the reaction mixture to pH 3.0 with 1 M HCl.

    • Apply the acidified mixture to a pre-conditioned C18 SPE cartridge.

    • Wash the cartridge with a low concentration of organic solvent (e.g., 5% acetonitrile (B52724) in water) to remove salts and unreacted hydrophilic components.

    • Elute the this compound with a higher concentration of organic solvent (e.g., 50% acetonitrile in water).

  • Quantification and Storage:

    • Quantify the purified this compound using a spectrophotometer, measuring the absorbance at 260 nm (ε = 16,400 M⁻¹cm⁻¹ for the adenine (B156593) portion of CoA).

    • Lyophilize the purified product for long-term storage at -80°C.

G cluster_synthesis Chemo-Enzymatic Synthesis of this compound R_PLA (R)-Phenyllactic Acid Reaction Reaction Mixture (Tricine, MgCl2, 30°C) R_PLA->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Ligase Acyl-CoA Ligase Ligase->Reaction R_PL_CoA_crude Crude this compound Reaction->R_PL_CoA_crude SPE Solid Phase Extraction (C18) R_PL_CoA_crude->SPE R_PL_CoA_pure Purified this compound SPE->R_PL_CoA_pure

Caption: Workflow for the chemo-enzymatic synthesis of this compound.

Characterizing Acyltransferase Specificity

Two primary methods are presented for assaying acyltransferase activity with this compound: a continuous spectrophotometric assay and a discontinuous HPLC-based assay.

Protocol 2: Continuous Spectrophotometric Acyltransferase Assay

This assay relies on the detection of the free thiol group of Coenzyme A released during the acyl transfer reaction, using 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent). The reaction of the thiol with DTNB produces 5-thio-2-nitrobenzoate (TNB), which has a strong absorbance at 412 nm.

Materials:

  • Purified acyltransferase

  • This compound

  • Acyl acceptor substrate (e.g., a peptide, small molecule, or protein)

  • DTNB solution (10 mM in reaction buffer)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.5)

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reaction Setup: In a 96-well microplate, prepare the reaction mixture containing the reaction buffer, the acyl acceptor substrate at a desired concentration, and DTNB at a final concentration of 0.5 mM.

  • Initiate Reaction: Add the acyltransferase to the wells to initiate the reaction.

  • Substrate Addition: Start the reaction by adding this compound to the wells.

  • Kinetic Measurement: Immediately place the microplate in the reader and measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-30 minutes).

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).

G cluster_assay Continuous Spectrophotometric Acyltransferase Assay R_PL_CoA This compound Reaction_Mix Reaction (Acyltransferase, Acceptor, DTNB) R_PL_CoA->Reaction_Mix Acceptor Acyl Acceptor Acceptor->Reaction_Mix Acyltransferase Acyltransferase Acyltransferase->Reaction_Mix DTNB DTNB DTNB->Reaction_Mix CoA_SH Coenzyme A (Thiol) Reaction_Mix->CoA_SH Acylated_Product Acylated Product Reaction_Mix->Acylated_Product TNB TNB (Abs @ 412 nm) CoA_SH->TNB Reader Spectrophotometer TNB->Reader

Caption: Workflow for the continuous spectrophotometric acyltransferase assay.

Protocol 3: Discontinuous HPLC-Based Acyltransferase Assay

This method directly measures the formation of the acylated product and the consumption of the acyl-CoA substrate over time. It is particularly useful when a continuous assay is not feasible, for example, due to interfering substances or the lack of a suitable chromogenic reagent.

Materials:

  • Purified acyltransferase

  • This compound

  • Acyl acceptor substrate

  • Reaction buffer

  • Quenching solution (e.g., 10% trifluoroacetic acid)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Reaction Setup: Prepare the reaction mixture in individual tubes containing the reaction buffer, acyl acceptor, and acyltransferase.

  • Initiate Reaction: Start the reaction by adding this compound.

  • Time Points: At specific time points (e.g., 0, 2, 5, 10, 20 minutes), stop the reaction in one of the tubes by adding the quenching solution.

  • Sample Preparation: Centrifuge the quenched reactions to pellet any precipitated protein. Transfer the supernatant to HPLC vials.

  • HPLC Analysis: Inject the samples onto the HPLC system. Use a suitable gradient of an aqueous buffer (e.g., 0.1% TFA in water) and an organic solvent (e.g., acetonitrile) to separate the this compound, the acylated product, and other reaction components. Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the CoA moiety).

  • Data Analysis: Quantify the peak areas of the substrate and product at each time point. Calculate the initial reaction rate from the linear phase of product formation or substrate consumption.

Hypothetical Metabolic Pathway

To provide a biological context, we propose a hypothetical metabolic pathway where an uncharacterized acyltransferase utilizes this compound. This pathway is an extension of the known phenylalanine metabolism.

G cluster_pathway Hypothetical Metabolic Pathway Phe Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Transaminase PLA (R)-Phenyllactic Acid PPA->PLA Dehydrogenase PLA_CoA This compound PLA->PLA_CoA Ligase Conjugate Phenyllactyl-Conjugate (Bioactive Molecule) PLA_CoA->Conjugate Acyltransferase Ligase Acyl-CoA Ligase Acyltransferase Novel Acyltransferase Acceptor Acceptor Molecule (e.g., Amino Acid) Acceptor->Conjugate Acyltransferase

Caption: Hypothetical metabolic pathway involving this compound.

In this pathway, phenylalanine is converted to (R)-phenyllactic acid, which is then activated to its CoA thioester by an acyl-CoA ligase. A novel acyltransferase then transfers the phenyllactyl group to an acceptor molecule, potentially an amino acid or a secondary metabolite precursor, to form a bioactive conjugate.

Data Presentation: Hypothetical Acyltransferase Specificity

To illustrate how data from these assays can be presented, the following tables summarize hypothetical kinetic parameters for a putative acyltransferase with this compound and other related aromatic acyl-CoA substrates.

Table 1: Michaelis-Menten Kinetic Parameters
Acyl-CoA SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)
This compound 50 10.0 8.3
(S)-Phenyllactyl-CoA2502.01.7
Phenylacetyl-CoA1505.04.2
Benzoyl-CoA8000.50.4
Cinnamoyl-CoA4001.51.3
Table 2: Substrate Specificity Constants
Acyl-CoA Substratekcat/Km (M⁻¹s⁻¹)Relative Efficiency (%)
This compound 1.66 x 10⁵ 100
(S)-Phenyllactyl-CoA6.80 x 10³4.1
Phenylacetyl-CoA2.80 x 10⁴16.9
Benzoyl-CoA5.00 x 10²0.3
Cinnamoyl-CoA3.25 x 10³2.0

These tables clearly demonstrate the hypothetical acyltransferase's strong preference for this compound over its (S)-enantiomer and other structurally similar aromatic acyl-CoA molecules, highlighting the utility of this approach in defining enzyme specificity.

Conclusion

The characterization of acyltransferase specificity is fundamental to understanding and manipulating biological systems. While direct literature on the use of this compound is scarce, the protocols and conceptual frameworks provided in this document offer a comprehensive guide for researchers to synthesize this and other novel acyl-CoA substrates and to rigorously determine the specificity of their acyltransferase of interest. The combination of chemo-enzymatic synthesis with robust enzymatic assays provides a powerful platform for advancing research in enzymology, metabolic engineering, and drug discovery.

Application Notes and Protocols for the Purification of (R)-Phenyllactyl-CoA from Cell Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Phenyllactyl-CoA is a key intermediate in the metabolism of phenylalanine and is implicated in various biochemical pathways. Its accurate purification is critical for enzymatic assays, structural studies, and the development of novel therapeutics. This document provides a detailed protocol for the purification of this compound from recombinant cell cultures expressing a suitable acyl-CoA ligase. The protocol is designed to be adaptable to various laboratory settings.

Biochemical Pathway for this compound Synthesis

The enzymatic synthesis of this compound is typically achieved through the activity of an acyl-CoA ligase, which catalyzes the ATP-dependent ligation of (R)-phenyllactic acid and Coenzyme A. A key enzyme in this process is Phenylacetyl-CoA ligase, which has been characterized in organisms like Pseudomonas putida.[1][2] This enzyme activates phenylacetic acid and related molecules to their corresponding CoA thioesters.

R_Phenyllactyl_CoA_Synthesis cluster_synthesis Enzymatic Synthesis R_PLA (R)-Phenyllactic Acid Ligase Phenylacetyl-CoA Ligase (or similar) R_PLA->Ligase CoA Coenzyme A CoA->Ligase ATP ATP ATP->Ligase R_PL_CoA This compound Ligase->R_PL_CoA Mg2+ AMP_PPi AMP + PPi Ligase->AMP_PPi

Caption: Enzymatic synthesis of this compound.

Experimental Workflow

The overall workflow for the purification of this compound from cell cultures involves cell harvesting, lysis, clarification of the lysate, followed by a series of chromatographic steps to isolate the target molecule.

Purification_Workflow start Recombinant Cell Culture (e.g., E. coli expressing Ligase) harvest Cell Harvesting (Centrifugation) start->harvest lysis Cell Lysis (e.g., Sonication or High-Pressure Homogenization) harvest->lysis clarification Clarification (Centrifugation) lysis->clarification chromatography1 Affinity Chromatography (e.g., Ni-NTA for His-tagged enzyme removal) clarification->chromatography1 chromatography2 Anion Exchange Chromatography (e.g., DEAE-Cellulose) chromatography1->chromatography2 chromatography3 Size-Exclusion Chromatography (for polishing) chromatography2->chromatography3 analysis Purity and Concentration Analysis (HPLC, NMR, UV-Vis) chromatography3->analysis storage Storage (-80°C) analysis->storage

Caption: Experimental workflow for this compound purification.

Detailed Experimental Protocols

Cell Culture and Induction

This protocol assumes the use of an E. coli expression system.

  • Culture Medium: Prepare Luria-Bertani (LB) medium supplemented with the appropriate antibiotic for plasmid maintenance.

  • Inoculation: Inoculate 1 L of LB medium with an overnight culture of the recombinant E. coli strain.

  • Growth: Grow the culture at 37°C with shaking (200 rpm) until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM.

  • Incubation: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours to enhance soluble protein expression.

  • Substrate Feeding: Supplement the culture with (R)-phenyllactic acid to a final concentration of 1-5 mM to serve as the precursor for this compound synthesis.

Cell Harvesting and Lysis

A variety of cell lysis methods can be employed, including mechanical and non-mechanical techniques.[3] Sonication is a common and effective method.

  • Harvesting: Pellet the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.[4]

  • Washing: Wash the cell pellet once with ice-cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 30-40 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Lysis: Lyse the cells by sonication on ice.[5] Use short pulses (e.g., 10 seconds on, 30 seconds off) for a total of 10-15 minutes of sonication time, or until the suspension is no longer viscous.

  • Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.[5]

  • Supernatant Collection: Carefully collect the supernatant, which contains the soluble cell extract including this compound.

Chromatographic Purification

A multi-step chromatography approach is recommended for high purity.

a. Affinity Chromatography (for His-tagged enzyme removal)

If a His-tagged ligase is used, this step will remove the majority of the enzyme.

  • Column Preparation: Equilibrate a Ni-NTA agarose (B213101) column with lysis buffer.[5]

  • Sample Loading: Apply the clarified supernatant to the equilibrated column.

  • Washing: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound His-tagged enzyme with elution buffer (lysis buffer with 250-500 mM imidazole). The flow-through and initial wash fractions containing this compound should be collected.

b. Anion Exchange Chromatography

This step separates molecules based on their net negative charge. CoA and its esters are negatively charged at neutral pH.

  • Column: Use a DEAE-cellulose or other suitable anion exchange column.

  • Equilibration: Equilibrate the column with a low-salt buffer (e.g., 20 mM Tris-HCl, pH 7.5).

  • Loading: Load the pooled fractions from the affinity chromatography step.

  • Gradient Elution: Elute the bound molecules with a linear salt gradient (e.g., 0-1 M NaCl in the equilibration buffer). This compound is expected to elute at a specific salt concentration.

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm (for the adenine (B156593) moiety of CoA).

c. Size-Exclusion Chromatography (Polishing Step)

This step separates molecules based on their size and can remove remaining protein and small molecule contaminants.[6]

  • Column: Select a gel filtration column with an appropriate fractionation range (e.g., Sephadex G-25 or similar).

  • Equilibration: Equilibrate the column with a suitable buffer (e.g., PBS or a volatile buffer like ammonium (B1175870) bicarbonate if lyophilization is required).

  • Sample Application: Concentrate the positive fractions from the anion exchange step and load them onto the size-exclusion column.

  • Elution: Elute with the equilibration buffer at a constant flow rate.

  • Fraction Collection: Collect fractions and monitor the absorbance at 260 nm.

Purity and Concentration Assessment

The purity of the final product should be assessed using multiple analytical techniques.

  • HPLC Analysis: Reverse-phase high-performance liquid chromatography (RP-HPLC) is a standard method for analyzing CoA esters.[7]

    • Column: C18 column.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 50 mM potassium phosphate, pH 5.3) and an organic solvent (e.g., acetonitrile).

    • Detection: UV detector at 260 nm.

  • NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) can confirm the structure of this compound and identify impurities.[8]

  • UV-Vis Spectrophotometry: The concentration of this compound can be determined by measuring the absorbance at 260 nm, using the extinction coefficient of Coenzyme A (16,400 M⁻¹cm⁻¹ at pH 7.0).

Data Presentation

The following tables summarize hypothetical quantitative data from a typical purification run.

Table 1: Purification Summary

Purification StepTotal Protein (mg)Total this compound (µmol)Specific Activity (µmol/mg)Yield (%)Purity (%)
Clarified Lysate50010.00.02100<1
Affinity Chromatography509.50.199510
Anion Exchange58.01.68075
Size-Exclusion17.07.070>95

Table 2: HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)
This compound Standard12.599.8
Purified Sample12.596.2
Impurity 18.22.1
Impurity 215.11.7

Storage

For long-term storage, it is recommended to aliquot the purified this compound and store it at -80°C to prevent degradation. Avoid multiple freeze-thaw cycles.[4]

References

Application of (R)-Phenyllactyl-CoA in Synthetic Biology Circuits

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Phenyllactyl-CoA is a thioester of (R)-phenyllactic acid and coenzyme A. While the direct application and metabolic role of this compound in natural biological systems are not yet extensively documented, its potential as a building block in synthetic biology circuits is significant. Acyl-CoA thioesters are central intermediates in a vast array of metabolic pathways, serving as activated precursors for the synthesis of complex molecules such as polyketides, fatty acids, and various secondary metabolites. This document provides an overview of the potential applications of this compound, protocols for its synthesis and quantification, and diagrams to illustrate key concepts.

The information presented is based on analogous pathways and enzymes due to the limited direct research on this compound. The proposed applications and protocols are intended to serve as a foundation for researchers to explore the utility of this molecule in novel synthetic biology endeavors.

Potential Applications in Synthetic Biology

The introduction of this compound into engineered metabolic pathways could enable the production of novel pharmaceuticals, biodegradable polymers, and other high-value chemicals.

  • Precursor for Novel Polyketides and Non-Ribosomal Peptides: this compound can potentially serve as an extender unit in polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways. By engineering PKS and NRPS modules to recognize and incorporate this compound, novel bioactive compounds with unique stereochemistry and functionalities could be synthesized.

  • Synthesis of Chiral Pharmaceuticals: The (R)-phenyllactyl moiety is a key structural component in various chiral drugs. Utilizing this compound in enzymatic or whole-cell biotransformations could provide a stereospecific route to these pharmaceuticals, avoiding the need for complex and costly chiral separation steps.

  • Production of Novel Bioplastics: this compound could be a monomer for the synthesis of novel polyhydroxyalkanoates (PHAs) with unique properties. PHAs are biodegradable polyesters, and the incorporation of the phenyllactyl group could enhance properties such as thermal stability, mechanical strength, and biocompatibility.

Data Presentation

Currently, there is a lack of quantitative data specifically for the production and enzymatic conversion of this compound in the scientific literature. The following table presents data for a related and well-studied enzyme, Phenylacetate-CoA ligase (PaaK), which activates phenylacetic acid to phenylacetyl-CoA. This data can serve as a reference point for researchers aiming to identify or engineer enzymes for this compound synthesis.

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligase (PaaK) from Thermus thermophilus [1]

SubstrateApparent Km (µM)Vmax (µmol/min/mg protein)
Phenylacetate5024
ATP624
CoA3024

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of this compound

This protocol describes the synthesis of this compound from (R)-phenyllactic acid using a CoA ligase. The choice of CoA ligase is critical, and an enzyme with broad substrate specificity, such as a promiscuous Phenylacetate-CoA ligase (PaaK) or a 4-coumarate-CoA ligase, may be suitable.

Materials:

  • (R)-Phenyllactic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • Purified CoA ligase (e.g., Phenylacetate-CoA ligase)

  • Perchloric acid

  • Potassium bicarbonate

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl (pH 8.0)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 1 mM CoA

    • 2 mM (R)-Phenyllactic acid

  • Initiate the reaction by adding the purified CoA ligase to a final concentration of 0.1 mg/mL.

  • Incubate the reaction at the optimal temperature for the chosen enzyme (e.g., 37°C for mesophilic enzymes) for 1-4 hours.

  • Stop the reaction by adding an equal volume of cold 1 M perchloric acid.

  • Incubate on ice for 10 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Neutralize the supernatant by adding 3 M potassium bicarbonate.

  • Centrifuge to remove the potassium perchlorate (B79767) precipitate.

  • The supernatant now contains this compound and can be used for quantification or downstream applications.

Protocol 2: Quantification of this compound by HPLC

This protocol provides a general method for the quantification of acyl-CoA thioesters by reverse-phase high-performance liquid chromatography (RP-HPLC). A purified standard of this compound is required for calibration.

Materials:

  • Synthesized this compound (from Protocol 1)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate (B84403) buffer (pH 7.0)

  • C18 reverse-phase HPLC column

Procedure:

  • Standard Curve Preparation: Prepare a series of dilutions of a known concentration of purified this compound to generate a standard curve.

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase A: 100 mM potassium phosphate buffer (pH 7.0)

    • Mobile Phase B: Acetonitrile

    • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Flow Rate: 1 mL/min

    • Detection: UV detector at 260 nm (for the adenine (B156593) moiety of CoA)

  • Sample Analysis:

    • Inject the prepared this compound sample (from Protocol 1) and the standards onto the HPLC system.

    • Record the chromatograms and determine the retention time and peak area for this compound.

  • Quantification:

    • Plot the peak area of the standards against their known concentrations to create a standard curve.

    • Use the peak area of the sample to determine the concentration of this compound from the standard curve.

Mandatory Visualization

Signaling_Pathway cluster_0 Engineered E. coli Cell Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose-4-Phosphate Glucose->E4P Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P->Shikimate_Pathway Chorismate Chorismate Shikimate_Pathway->Chorismate Phenylpyruvate Phenylpyruvic Acid Chorismate->Phenylpyruvate Phenyllactic_Acid (R)-Phenyllactic Acid Phenylpyruvate->Phenyllactic_Acid CoA_Ligase Engineered CoA Ligase Phenyllactic_Acid->CoA_Ligase Phenyllactyl_CoA This compound Engineered_Pathway Engineered Biosynthetic Pathway (e.g., PKS/NRPS) Phenyllactyl_CoA->Engineered_Pathway Incorporation Novel_Product Novel Bioactive Compound / Biopolymer CoA_Ligase->Phenyllactyl_CoA Engineered_Pathway->Novel_Product Experimental_Workflow start Start: Synthesize this compound protocol1 Protocol 1: In Vitro Enzymatic Synthesis start->protocol1 synthesis_check Successful Synthesis? protocol1->synthesis_check protocol2 Protocol 2: Quantification by HPLC synthesis_check->protocol2 Yes troubleshoot_synthesis Troubleshoot Synthesis: - Check enzyme activity - Optimize reaction conditions synthesis_check->troubleshoot_synthesis No quantification_check Quantification Successful? protocol2->quantification_check downstream Downstream Application (e.g., feeding into a cell-free system or another enzymatic reaction) quantification_check->downstream Yes troubleshoot_quantification Troubleshoot Quantification: - Check HPLC parameters - Verify standard purity quantification_check->troubleshoot_quantification No end End downstream->end troubleshoot_synthesis->protocol1 troubleshoot_quantification->protocol2 Logical_Relationship Phenyllactyl_CoA This compound (Activated Precursor) PKS_NRPS Polyketide Synthases (PKS) & Non-Ribosomal Peptide Synthetases (NRPS) Phenyllactyl_CoA->PKS_NRPS PHA_Synthase Polyhydroxyalkanoate (PHA) Synthase Phenyllactyl_CoA->PHA_Synthase Other_Enzymes Other Acyl-CoA Utilizing Enzymes Phenyllactyl_CoA->Other_Enzymes Novel_Polyketides Novel Polyketides & Hybrid Peptides PKS_NRPS->Novel_Polyketides Novel_PHAs Novel Biodegradable Polymers PHA_Synthase->Novel_PHAs Other_Products Other High-Value Chemicals Other_Enzymes->Other_Products

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic Synthesis of (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in the enzymatic synthesis of (R)-Phenyllactyl-CoA. The information is tailored for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Low yield in the enzymatic synthesis of this compound can arise from several factors related to enzyme activity, substrate quality, reaction conditions, and product stability. This guide provides a systematic approach to identifying and resolving common issues.

Two primary enzymatic routes are considered for this synthesis:

  • CoA Transferase Route: Utilizing an enzyme like cinnamoyl-CoA:(R)-phenyllactate CoA-transferase (FldA), which transfers a CoA moiety from a donor like cinnamoyl-CoA to (R)-phenyllactate.

  • Acyl-CoA Ligase Route: Employing an acyl-CoA ligase that activates (R)-phenyllactate with ATP and CoA to form this compound. While a specific ligase for (R)-phenyllactate is not yet commercially available, phenylacetate-CoA ligases may exhibit activity towards this substrate.

Initial Troubleshooting Workflow

This workflow helps to systematically diagnose the potential cause of low yield.

Troubleshooting_Workflow Troubleshooting Low Yield of this compound start Low Yield of this compound check_enzyme 1. Verify Enzyme Activity - Perform activity assay with control substrates - Check for proper storage and handling start->check_enzyme sub_enzyme Enzyme Inactive or Inhibited? check_enzyme->sub_enzyme check_substrates 2. Assess Substrate Quality and Concentration - Confirm purity and integrity of (R)-phenyllactate, CoA, ATP, and CoA donor - Verify accurate concentrations sub_substrates Substrate Issue? check_substrates->sub_substrates check_conditions 3. Optimize Reaction Conditions - pH, temperature, buffer composition - Cofactor concentrations (Mg2+) - Substrate ratios sub_conditions Suboptimal Conditions? check_conditions->sub_conditions check_product 4. Evaluate Product Stability and Detection - Check for product degradation - Validate analytical method (HPLC, LC-MS/MS) sub_product Product Issue? check_product->sub_product sub_enzyme->check_substrates No solution_enzyme Source new enzyme Consider inhibitors Check for proteolysis sub_enzyme->solution_enzyme Yes sub_substrates->check_conditions No solution_substrates Purify substrates Use fresh reagents Recalibrate concentrations sub_substrates->solution_substrates Yes sub_conditions->check_product No solution_conditions Perform pH and temperature optimization Titrate Mg2+ and ATP/CoA ratio sub_conditions->solution_conditions Yes solution_product Analyze samples immediately Use stabilizing agents Optimize extraction and analytical protocols sub_product->solution_product Yes success Yield Improved sub_product->success No, consult further solution_enzyme->success solution_substrates->success solution_conditions->success solution_product->success Enzymatic_Pathways Enzymatic Routes to this compound cluster_0 CoA Transferase Route cluster_1 Acyl-CoA Ligase Route RPL (R)-Phenyllactate FldA Cinnamoyl-CoA: (R)-phenyllactate CoA-transferase (FldA) RPL->FldA CinCoA Cinnamoyl-CoA CinCoA->FldA RPCoA_T This compound FldA->RPCoA_T Cin Cinnamate FldA->Cin RPL2 (R)-Phenyllactate Ligase Acyl-CoA Ligase RPL2->Ligase CoA CoA-SH CoA->Ligase ATP ATP ATP->Ligase RPCoA_L This compound Ligase->RPCoA_L AMP AMP + PPi Ligase->AMP

Technical Support Center: (R)-Phenyllactyl-CoA Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (R)-Phenyllactyl-CoA. The information provided is intended to help overcome common challenges encountered during the purification of this potentially labile molecule.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions to guide your experimental process.

Issue 1: Low or No Yield of this compound After Purification

  • Question: I am not recovering a significant amount of this compound after my purification protocol. What are the possible causes and how can I improve my yield?

  • Answer: Low recovery of this compound can be attributed to several factors, ranging from incomplete synthesis to degradation during purification. Here's a systematic approach to troubleshoot this issue:

    • Verify Synthesis: Before proceeding to purification, confirm the successful synthesis of this compound. This can be done by analyzing a small aliquot of the crude reaction mixture using a suitable analytical technique such as HPLC-MS.

    • Minimize Hydrolysis: Acyl-CoA thioesters are susceptible to hydrolysis, especially in aqueous solutions and at non-neutral pH.[1] It is crucial to maintain a pH range of 6.0-7.0 throughout the purification process.

    • Optimize Purification Conditions:

      • Solid-Phase Extraction (SPE): For initial cleanup, SPE can be a rapid and effective method.[2] Ensure that the sorbent and elution solvents are compatible with this compound.

      • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a powerful tool for purifying acyl-CoA esters. Use a buffered mobile phase to maintain a stable pH. A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate) is often effective.[1]

    • Reduce Temperature: Perform all purification steps at low temperatures (e.g., 4°C) to minimize potential degradation.

    • Limit Exposure to Air: While not extensively documented for this compound, some thioesters can be sensitive to oxidation. If you suspect oxidative degradation, consider degassing your solvents and working under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Degradation of this compound During Purification

  • Question: I observe significant degradation of my this compound product during purification, as evidenced by the appearance of new peaks in my analytical chromatograms. How can I prevent this?

  • Answer: The instability of this compound during purification is a common challenge. The primary degradation pathway is likely hydrolysis of the thioester bond. Here are some strategies to mitigate degradation:

    • pH Control: As mentioned previously, maintaining a neutral pH is critical. Acyl-CoAs are unstable in alkaline and strongly acidic solutions.[1]

    • Temperature Management: Keep the sample cold at all times. Avoid freeze-thaw cycles, as these can also contribute to degradation.

    • Minimize Purification Time: The longer the compound is in solution, the greater the opportunity for degradation. Streamline your purification workflow to be as efficient as possible.

    • Use of Stabilizing Agents: While not specifically documented for this compound, for some labile biomolecules, the addition of stabilizing agents such as glycerol (B35011) or antioxidants can be beneficial.[3] However, their compatibility and potential interference with downstream applications should be carefully evaluated.

Issue 3: Co-elution of Impurities with this compound

  • Question: I am having difficulty separating this compound from starting materials or byproducts. What can I do to improve the resolution of my purification?

  • Answer: Achieving high purity requires optimization of your chromatographic method. Here are some suggestions:

    • Adjust HPLC Gradient: If using reversed-phase HPLC, try a shallower gradient to improve the separation of closely eluting compounds.

    • Alternative Stationary Phases: If a standard C18 column does not provide adequate separation, consider trying a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase.

    • Ion-Pair Chromatography: The phosphate (B84403) groups of the CoA moiety can be exploited for separation using ion-pair chromatography. The addition of an ion-pairing reagent to the mobile phase can significantly alter the retention behavior of this compound and improve separation from neutral impurities.

    • Orthogonal Purification Methods: Combine different purification techniques that separate based on different principles. For example, you could use an initial SPE cleanup based on polarity, followed by a high-resolution HPLC separation based on hydrophobicity and charge.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the handling and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored as a lyophilized powder at -80°C.[2] If it must be stored in solution, use a buffered solution at a neutral pH and store at -80°C. Avoid repeated freeze-thaw cycles.

Q2: How can I assess the purity of my this compound sample?

A2: The purity of this compound can be assessed using several analytical techniques:

  • HPLC-UV: Reversed-phase HPLC with UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is a common method.

  • LC-MS: Liquid chromatography-mass spectrometry provides information on both purity and the molecular weight of the compound, confirming its identity.

  • NMR Spectroscopy: For a more detailed structural confirmation, NMR spectroscopy can be employed, although it requires a larger amount of material.

Q3: What are the potential degradation products of this compound?

A3: The primary degradation product of this compound under typical purification conditions is likely to be (R)-phenyllactic acid and Coenzyme A, resulting from the hydrolysis of the thioester bond. Other potential degradation pathways may exist, but are not well-characterized in the literature.

Data Presentation

The stability of acyl-CoA compounds is highly dependent on the storage conditions. The following table summarizes the stability of various acyl-CoAs in different solutions, which can serve as a guide for handling this compound.

SolutionStability of Acyl-CoAsReference
Methanol (B129727)High stability for most acyl-CoAs over a 24-hour period.[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 7)Good stability, with some degradation observed for longer chain acyl-CoAs.[1]
WaterPoor stability, with significant degradation observed, particularly for longer chain acyl-CoAs.[1]
50 mM Ammonium Acetate (pH 7)Moderate stability, but less stable than in the presence of methanol.[1]
50% Methanol / 50% 50 mM Ammonium Acetate (pH 3.5)Stability is generally lower in acidic aqueous solutions compared to neutral or methanolic solutions.[1]

Experimental Protocols

Enzymatic Synthesis and Purification of this compound (Adapted from a general method for aromatic CoA esters)

This protocol describes a general method for the enzymatic synthesis and subsequent purification of this compound.

Materials:

  • (R)-Phenyllactic acid

  • Coenzyme A (CoA)

  • ATP

  • Acyl-CoA synthetase (a suitable enzyme that accepts (R)-phenyllactic acid as a substrate)

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • HPLC system with a reversed-phase column (e.g., C18)

  • Mobile phase A: 50 mM Ammonium acetate, pH 6.8

  • Mobile phase B: Acetonitrile

  • Lyophilizer

Procedure:

  • Enzymatic Synthesis:

    • In a microcentrifuge tube, combine the reaction components in the reaction buffer. A typical reaction might contain 1 mM (R)-phenyllactic acid, 1.2 mM CoA, 2 mM ATP, and an appropriate amount of acyl-CoA synthetase.

    • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for 1-2 hours.

    • Monitor the progress of the reaction by analyzing small aliquots using HPLC-MS.

    • Once the reaction is complete, quench it by adding an equal volume of cold methanol.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition the C18 SPE cartridge by washing with methanol followed by water.

    • Load the quenched reaction mixture onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the this compound with a solution of 50% acetonitrile in water.

  • HPLC Purification:

    • Concentrate the eluate from the SPE step under vacuum.

    • Inject the concentrated sample onto the reversed-phase HPLC column.

    • Elute the this compound using a gradient of mobile phase B (acetonitrile) in mobile phase A (ammonium acetate). A typical gradient might be 5-60% B over 30 minutes.

    • Monitor the elution profile at 260 nm and collect the fractions containing the product peak.

  • Lyophilization:

    • Pool the pure fractions and freeze them.

    • Lyophilize the frozen fractions to obtain this compound as a stable powder.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Purification start Start Purification check_yield Low or No Yield? start->check_yield check_degradation Degradation Observed? check_yield->check_degradation No verify_synthesis Verify Synthesis (LC-MS) check_yield->verify_synthesis Yes check_purity Purity Issues? check_degradation->check_purity No stabilize_sample Stabilize Sample: - pH Control - Low Temperature - Minimize Time check_degradation->stabilize_sample Yes end_product Pure this compound check_purity->end_product No adjust_hplc Adjust HPLC: - Shallower Gradient - Different Column - Ion-Pairing check_purity->adjust_hplc Yes optimize_conditions Optimize Purification: - pH Control (6.0-7.0) - Low Temperature (4°C) - Rapid Protocol verify_synthesis->optimize_conditions optimize_conditions->check_yield adjust_hplc->check_purity stabilize_sample->check_degradation

Caption: A logical workflow for troubleshooting common issues during the purification of this compound.

Degradation_Pathway Potential Degradation Pathway of this compound substrate This compound hydrolysis Hydrolysis (H₂O, non-neutral pH) substrate->hydrolysis oxidation Oxidation (Potential) substrate->oxidation product1 (R)-Phenyllactic Acid hydrolysis->product1 product2 Coenzyme A hydrolysis->product2 oxidized_product Oxidized Products oxidation->oxidized_product

References

Optimizing fermentation conditions for (R)-Phenyllactyl-CoA production.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the fermentative production of (R)-Phenyllactyl-CoA, also referred to as Phenyllactic Acid (PhLA).

Troubleshooting Guide

This guide addresses common issues that may arise during the fermentation process for this compound production, with a focus on experiments utilizing metabolically engineered Escherichia coli.

Problem / ObservationPotential Cause(s)Suggested Solution(s)
Low Biomass / Poor Cell Growth Suboptimal media composition.Ensure all components of the seed and fermentation media are at the correct concentrations. Refer to the detailed media composition tables below.
Inefficient glucose uptake.If using a PTS-deficient strain, ensure genes for alternative glucose transport (e.g., glf, glk) are adequately expressed.[1][2]
General stress on the engineered strain.Verify that all genetic modifications are stable and not overly burdensome on the host.
Low this compound Titer Insufficient precursor supply (Phenylpyruvic acid).Overexpress key genes in the phenylalanine biosynthesis pathway, such as feedback-resistant versions of aroG and pheA.[1][2]
Carbon flux diverted to competing pathways.Disrupt competing metabolic pathways, such as the tryptophan biosynthesis pathway, by knocking out genes like trpE to redirect chorismate towards phenylalanine.[1][2]
Limited availability of metabolic precursors PEP and E4P.Enhance the supply of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P) by overexpressing genes like pckA and tktA.[1][2]
Inefficient conversion of phenylpyruvate to PhLA.Ensure high expression of a suitable phenylpyruvate reductase.
Inconsistent Fermentation Results Variability in inoculum preparation.Standardize the seed culture protocol, including medium, growth time, and temperature.
Fluctuations in fermentation parameters.Calibrate and monitor probes for pH, temperature, and dissolved oxygen (DO) throughout the fermentation run.
High Glucose Consumption but Low Product Yield Suboptimal aeration and oxygen supply.Optimize the dissolved oxygen (DO) level. A DO-feedback control strategy maintaining DO between 20-30% has been shown to be effective for high-yield PhLA production.[1]
Accumulation of inhibitory byproducts.Analyze fermentation broth for common inhibitory byproducts. Adjust feeding strategies or media components if necessary.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a fermentation medium for this compound production in E. coli?

A1: A well-defined fermentation medium is crucial for optimal production. Based on successful studies, a suitable medium can be prepared as follows.[1][2] For detailed component concentrations, please refer to the media composition tables in the "Experimental Protocols" section.

Q2: How critical is dissolved oxygen (DO) control for the process?

A2: Dissolved oxygen is a critical parameter. In fed-batch fermentation, maintaining DO levels between 20-30% through a DO-feedback feeding strategy has been demonstrated to significantly enhance the final PhLA titer, achieving yields as high as 52.89 ± 0.25 g/L.[1][3]

Q3: My engineered strain shows poor growth after disrupting the native glucose transport system (PTS). What can I do?

A3: Disruption of the PTS system is a common strategy to increase the availability of PEP. To counteract the negative effect on glucose uptake and growth, you can introduce and express alternative glucose transport systems, such as the glf (glucose facilitator) and glk (glucokinase) genes from Zymomonas mobilis.[1][2]

Q4: I am seeing a bottleneck in the conversion of chorismate to phenylpyruvate. How can I improve this?

A4: To enhance the carbon flux towards phenylpyruvic acid, it is effective to overexpress feedback-resistant (fbr) versions of the genes aroG (encoding DAHP synthase) and pheA (encoding chorismate mutase/prephenate dehydratase).[1][2] Additionally, knocking out trpE, the first gene in the competing tryptophan synthesis pathway, can further direct metabolic flux towards phenylalanine and its derivatives.[1][2]

Data Presentation

Table 1: Media Composition for this compound Production
ComponentSeed Medium (g/L)Fermentation Medium (g/L)
Peptone15-
Yeast Extract104
NaCl10-
Glucose220 (initial)
(NH₄)₂SO₄-5.5
K₂HPO₄-3
MgSO₄·7H₂O-3
Tyrosine-0.7
Phenylalanine-0.7
Tryptophan-0.35
Sodium Citrate-0.5
Sodium Glutamate-0.6
Fumaric Acid-0.5
FeSO₄-0.05
MnSO₄-0.004
Vitamin B₁-0.001
Vitamin B₃-0.001
Vitamin B₈-0.0003

Source: Adapted from Wu et al., 2024.[1][2]

Table 2: Impact of Dissolved Oxygen on Fed-Batch Fermentation
DO-Feedback Setting (%)Final PhLA Titer (g/L)
5-10Lower Yield (data not specified)
10-20Moderate Yield (data not specified)
20-3052.89 ± 0.25
30-40Lower Yield (data not specified)

Source: Adapted from Wu et al., 2024.[1][3]

Experimental Protocols

Seed Culture Preparation
  • Inoculate a single colony of the engineered E. coli strain into a tube containing 5 mL of LB medium.

  • Incubate overnight at 37°C with shaking at 220 rpm.

  • Transfer the overnight culture into a 250 mL shake flask containing 50 mL of seed medium.

  • Incubate at 37°C with shaking at 220 rpm until the OD₆₀₀ reaches approximately 4.0-6.0.

Fed-Batch Fermentation
  • Transfer the seed culture (10% v/v) into a 6 L fermenter containing 4 L of fermentation medium.

  • Maintain the culture temperature at 37°C and the pH at 7.0 (controlled by automatic addition of 25% ammonia).

  • Set the initial agitation speed to 600 rpm and the aeration rate to 1 vvm.

  • Implement a DO-feedback control strategy to maintain the dissolved oxygen level at 20-30%. The agitation speed is dynamically adjusted (from 600 to 1000 rpm) to maintain the target DO.

  • When the initial glucose is depleted (indicated by a sharp rise in DO), initiate a fed-batch phase by feeding a solution of 50% (w/v) glucose.

  • Collect samples periodically to measure OD₆₀₀, glucose concentration, and this compound concentration.

Visualizations

Metabolic Engineering Workflow

MetabolicEngineeringWorkflow Start Base Strain (E. coli CGSC4510) Step1 Establish PhLA Pathway Disrupt Phe Pathway Start->Step1 Introduce ppr gene Step2 Overexpress aroGfbr & pheAfbr (Increase Phenylpyruvate) Step1->Step2 Increase Carbon Flux Step3 Knockout trpE (Block Tryptophan Synthesis) Step2->Step3 Redirect Chorismate Step4 Enhance Precursor Supply (Overexpress tktA & pckA) Step3->Step4 Boost PEP & E4P Step5 Optimize Glucose Uptake (Disrupt PTS, Add glf/glk) Step4->Step5 Improve Growth FinalStrain Optimized Strain (e.g., MG-P10) Step5->FinalStrain Final Construction

Caption: Workflow for metabolic engineering of E. coli for enhanced this compound production.

Fermentation Logic Diagram

FermentationLogic Inoculum Prepare Seed Culture Fermenter Inoculate 6L Fermenter Inoculum->Fermenter BatchPhase Batch Phase (Initial Glucose) Fermenter->BatchPhase DO_Spike DO Spike? BatchPhase->DO_Spike Glucose Depletion DO_Spike->BatchPhase No FedBatch Initiate Fed-Batch (Glucose Feed) DO_Spike->FedBatch Yes Monitor Monitor & Control (pH, Temp, DO) FedBatch->Monitor Harvest Harvest FedBatch->Harvest End of Process Monitor->FedBatch

Caption: Logical flow of the fed-batch fermentation process with DO-based feedback control.

References

Technical Support Center: Troubleshooting Poor Expression of (R)-Phenyllactyl-CoA Biosynthetic Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the expression of enzymes involved in the biosynthesis of (R)-Phenyllactyl-CoA. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key enzymes involved in the biosynthesis of this compound?

The biosynthesis of this compound typically involves a pathway that starts from phenylpyruvic acid, a precursor derived from phenylalanine. Key enzyme families implicated in this process include:

  • Phenylacetate-CoA Ligase (PaaK): This enzyme activates phenylacetic acid to its corresponding CoA thioester, a crucial step in several aromatic compound metabolic pathways.[1][2][3][4]

  • CoA-Transferases: These enzymes are responsible for the transfer of a CoA group from a donor molecule to an acceptor, in this case, potentially converting an intermediate to this compound.[5][6][7][8]

  • Dehydrogenases/Reductases: These enzymes are critical for the reduction of phenylpyruvic acid to phenyllactic acid, which can then be activated to the CoA form.

Q2: My expression of a putative Phenyllactyl-CoA pathway enzyme is very low or undetectable. What are the common initial troubleshooting steps?

Low or no protein expression is a frequent issue in recombinant protein production. Here are some initial steps to consider:

  • Verify your construct: Ensure the gene of interest is correctly cloned into the expression vector, is in the correct reading frame, and that there are no mutations.

  • Check your expression host: Use a reliable expression host like E. coli BL21(DE3). If you suspect protein toxicity, consider using a strain with tighter expression control, such as BL21(DE3)pLysS.[9]

  • Optimize induction conditions: Vary the inducer concentration (e.g., IPTG) and the temperature and duration of induction. Lower temperatures (18-25°C) and longer induction times can sometimes improve the yield of soluble protein.[9][10]

  • Confirm cell lysis: Ensure that your cell lysis protocol is effective in releasing the cellular contents, including your target protein.

Q3: My enzyme is expressed, but it is insoluble and forms inclusion bodies. How can I improve its solubility?

Inclusion bodies are aggregates of misfolded proteins. To improve solubility:

  • Lower the induction temperature: Reducing the temperature to 16-25°C slows down protein synthesis, allowing more time for proper folding.[9]

  • Reduce inducer concentration: Lowering the amount of inducer can decrease the rate of protein expression and potentially reduce aggregation.

  • Use a different expression host: Some strains are engineered to promote proper protein folding.

  • Co-express with chaperones: Chaperone proteins can assist in the correct folding of your target enzyme.

  • Add solubility-enhancing tags: Fusion tags like Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST) can improve the solubility of the recombinant protein.

  • Optimize the culture medium: Adding 1% glucose to the medium can sometimes help reduce the formation of inclusion bodies.[9]

Troubleshooting Guides

Guide 1: Poor or No Expression of Phenylacetate-CoA Ligase (PaaK)

Problem: After induction, you observe no band corresponding to the expected molecular weight of PaaK on an SDS-PAGE gel.

Possible Cause Troubleshooting Step Expected Outcome
Codon Bias The codon usage of your PaaK gene may not be optimal for E. coli.Synthesize a codon-optimized version of the gene for E. coli expression.
Promoter Leakiness/Toxicity The basal expression of PaaK may be toxic to the cells, leading to cell death before induction.Use an expression system with tighter regulation, such as the pBAD system, or a host strain like BL21(DE3)pLysS.[9][10]
Inefficient Transcription/Translation The promoter may be weak, or the ribosomal binding site (RBS) may be suboptimal.Sub-clone the gene into a vector with a stronger promoter (e.g., T7) and a consensus RBS.
Protein Degradation The expressed PaaK may be rapidly degraded by host cell proteases.Use a protease-deficient E. coli strain and add protease inhibitors during cell lysis.
Guide 2: Low Activity of a Purified CoA-Transferase

Problem: You have successfully expressed and purified your CoA-transferase, but its specific activity is significantly lower than expected.

Possible Cause Troubleshooting Step Expected Outcome
Improper Protein Folding The enzyme is soluble but not correctly folded into its active conformation.Optimize purification conditions. Try different buffer pH, salt concentrations, and consider adding stabilizing agents like glycerol.[2]
Missing Cofactors The enzyme may require specific metal ions or coenzymes for its activity that were not present during expression or purification.[11]Supplement the growth media and purification buffers with the required cofactors.
Substrate Inhibition High concentrations of the substrate or CoA donor/acceptor may be inhibiting the enzyme.Perform kinetic analysis by varying the substrate concentrations to determine the optimal range and identify any substrate inhibition.
Enzyme Instability The purified enzyme may be unstable and lose activity over time.Store the purified enzyme in an optimized buffer at -80°C in small aliquots. Add cryoprotectants like glycerol.

Quantitative Data Summary

Table 1: Kinetic Parameters of Phenylacetate-CoA Ligases from Different Organisms

Enzyme SourceSubstrateKm (µM)Vmax (µmol/min/mg)Specific Activity (nmol/min/mg)Reference
Thermus thermophilusPhenylacetate (B1230308)5024-[1]
Azoarcus evansiiPhenylacetate14-48,000[2]
Penicillium chrysogenumPhenylacetic acid--kcat/Km = 0.23 mM-1s-1[12]

Table 2: Catalytic Efficiencies of Characterized CoA-Transferases for Lactoyl-CoA Generation

Enzyme SourceSubstrate (CoA Acceptor)kcat/Km (s-1mM-1)Reference
Megasphaera elsdeniiD-lactate84.18[8]
Megasphaera sp. DISK 18D-lactateN/A[5][8]
Clostridium lactatifermentans An75D-lactateN/A[5][8]
Firmicutes bacterium CAG: 466D-lactateN/A[5][8]

Experimental Protocols

Protocol 1: Codon Optimization and Gene Synthesis
  • Obtain the amino acid sequence of the target enzyme (e.g., Phenylacetate-CoA Ligase).

  • Use a codon optimization tool (several are available online) to back-translate the amino acid sequence into a DNA sequence optimized for expression in E. coli K12. Key parameters to consider are codon usage, GC content, and avoidance of mRNA secondary structures.

  • Synthesize the optimized gene commercially and clone it into a suitable expression vector (e.g., pET series).

  • Verify the sequence of the synthesized gene before proceeding with expression studies.

Protocol 2: Small-Scale Expression Screening
  • Transform the expression plasmid into a suitable E. coli expression host (e.g., BL21(DE3)).

  • Inoculate a single colony into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 50 mL of fresh LB medium with the overnight culture to an OD600 of 0.05-0.1.

  • Grow the culture at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture under different conditions (e.g., 37°C for 3-4 hours, 30°C for 5-6 hours, or 18°C overnight).

  • Harvest the cells by centrifugation and lyse them using a suitable method (e.g., sonication or chemical lysis).

  • Analyze the total cell lysate and the soluble fraction by SDS-PAGE to assess protein expression and solubility.

Visualizations

Expression_Troubleshooting_Workflow start Start: Poor Enzyme Expression no_expression No Expression Band on SDS-PAGE start->no_expression insoluble_expression Expression in Inclusion Bodies start->insoluble_expression low_activity Low Specific Activity start->low_activity check_construct Verify Plasmid Construct (Sequencing) no_expression->check_construct lower_temp Lower Induction Temperature (18-25°C) insoluble_expression->lower_temp optimize_purification Optimize Purification Protocol (Buffer, pH, Additives) low_activity->optimize_purification check_host Check Host Strain Compatibility check_construct->check_host optimize_induction Optimize Induction Conditions (Temp, [Inducer]) check_host->optimize_induction codon_optimization Perform Codon Optimization optimize_induction->codon_optimization reduce_inducer Reduce Inducer Concentration lower_temp->reduce_inducer change_host Use Solubility-Enhanced Host reduce_inducer->change_host add_tags Add Solubility Tags (MBP, GST) change_host->add_tags check_cofactors Check for Required Cofactors optimize_purification->check_cofactors kinetic_analysis Perform Kinetic Analysis check_cofactors->kinetic_analysis stability_test Assess Enzyme Stability kinetic_analysis->stability_test

Caption: Troubleshooting workflow for poor enzyme expression.

PLA_Biosynthesis_Pathway cluster_alternative Alternative Activation Phenylalanine Phenylalanine Phenylpyruvic_Acid Phenylpyruvic Acid Phenylalanine->Phenylpyruvic_Acid Transaminase Phenyllactic_Acid (R)-Phenyllactic Acid Phenylpyruvic_Acid->Phenyllactic_Acid CoA_Transferase CoA-Transferase Phenylpyruvic_Acid->CoA_Transferase CoA Transfer Dehydrogenase Dehydrogenase/ Reductase Phenyllactic_Acid->Dehydrogenase CoA_Ligase Phenylacetate-CoA Ligase (PaaK) Phenyllactic_Acid->CoA_Ligase Activation Phenyllactyl_CoA This compound Dehydrogenase->Phenyllactic_Acid CoA_Ligase->Phenyllactyl_CoA CoA_Transferase->Phenyllactyl_CoA

Caption: Putative biosynthetic pathway for this compound.

References

Technical Support Center: Strategies for (R)-Phenyllactyl-CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the enhancement of intracellular (R)-Phenyllactyl-CoA. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to optimize the production of this key metabolic intermediate.

Frequently Asked Questions (FAQs)

Q1: What is a typical biosynthetic pathway for producing this compound in a microbial host like E. coli?

A1: A common strategy involves engineering a pathway starting from a central carbon source like glucose. The pathway can be broken down into three main stages:

  • Phenylpyruvate Synthesis: Glucose is converted to phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) through glycolysis and the pentose (B10789219) phosphate (B84403) pathway, respectively. These precursors enter the shikimate pathway to produce chorismate, which is then converted to phenylpyruvate.

  • (R)-Phenyllactate Formation: Phenylpyruvate is reduced to (R)-phenyllactate. This step requires a stereoselective reductase.

  • This compound Synthesis: (R)-phenyllactate is activated to its CoA thioester, this compound, by a suitable CoA ligase. This reaction is typically ATP-dependent.

Q2: Which enzymes are critical for the biosynthesis of this compound?

A2: The key enzymes are:

  • DAHP synthase (AroG/F/H) and Chorismate mutase/prephenate dehydratase (PheA): These are crucial for channeling carbon flux towards phenylpyruvate. Feedback-resistant variants are often preferred.

  • (R)-specific phenylpyruvate reductase (PPR): This enzyme is critical for the stereospecific conversion of phenylpyruvate to (R)-phenyllactate. Sourcing this enzyme from organisms like Lactobacillus sp. is a common approach.[1]

  • Acyl-CoA Ligase/Synthetase: An enzyme with activity towards (R)-phenyllactate is required for the final step. While a specific this compound ligase is not well-characterized, promiscuous phenylacetate-CoA ligases (PaaK) or other medium-chain acyl-CoA synthetases may be engineered or screened for this activity.[2]

Q3: How can I accurately quantify the intracellular concentration of this compound?

A3: Quantifying intracellular acyl-CoAs is challenging due to their low abundance and instability. The most robust and sensitive method is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[3][4] This technique allows for high selectivity and can distinguish between different acyl-CoA species.[3][4] Sample preparation is critical and typically involves rapid quenching of metabolism and extraction with agents like sulfosalicylic acid (SSA) to preserve the integrity of the acyl-CoA pool.[3]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low final titer of this compound 1. Inefficient precursor (phenylpyruvate) supply.2. Low activity or expression of the phenylpyruvate reductase (PPR) or CoA ligase.3. Degradation of the product or intermediates.4. General metabolic burden or toxicity.1. Overexpress key genes in the shikimate pathway (e.g., feedback-resistant aroG, pheA).2. Codon-optimize and increase the copy number of the PPR and CoA ligase genes.[1]3. Investigate and knockout potential degradation pathways.4. Optimize fermentation conditions (media, temperature, pH) and consider inducible promoters for controlled expression.
Accumulation of Phenylpyruvate 1. The phenylpyruvate reductase (PPR) is the bottleneck.2. Sub-optimal cofactor (NADH/NADPH) availability for the reductase.1. Screen for more active PPR enzymes from different microbial sources.2. Engineer the host's central metabolism to increase the availability of the required cofactor (e.g., by modifying pathways that compete for NADH/NADPH).
Accumulation of (R)-Phenyllactate 1. The CoA ligase is the bottleneck.2. Insufficient intracellular pool of Coenzyme A (CoA).3. Low intracellular ATP levels.1. Perform enzyme screening or protein engineering to find a more efficient ligase for (R)-phenyllactate.2. Overexpress genes involved in the biosynthesis of pantothenate (vitamin B5), a precursor to CoA.[5]3. Address overall metabolic health to ensure a high energy charge.
Poor cell growth or viability after pathway induction 1. Toxicity from intermediates (e.g., phenylpyruvate) or the final product.2. Metabolic drain from overexpressing multiple heterologous enzymes.1. Use dynamic regulation strategies to balance pathway flux and avoid intermediate accumulation.2. Optimize the expression levels of each pathway enzyme using promoters of varying strengths.3. Supplement the media with nutrients that may become limiting.

Metabolic Engineering Strategies

A multi-pronged approach is often necessary to significantly increase the intracellular pool of this compound.

Strategy Description Key Genes/Targets
Increasing Precursor Supply Enhancing the carbon flux from central metabolism to the direct precursor, phenylpyruvate.- Overexpress feedback-resistant AroG (DAHP synthase).- Overexpress PheA (chorismate mutase/prephenate dehydratase).- Enhance the pentose phosphate pathway to increase E4P supply.
Enhancing Pathway Enzymes Ensuring high activity of the core biosynthetic enzymes that convert the precursor to the final product.- Screen for and overexpress a highly active and stereoselective (R)-phenylpyruvate reductase (PPR) .- Identify and overexpress a CoA ligase with high specificity for (R)-phenyllactate.
Blocking Competing Pathways Deleting genes for pathways that divert key precursors or intermediates away from the desired product.- Knock out genes for competing pathways, such as the tryptophan biosynthesis pathway, to increase precursor availability.[1]- Delete pathways that may degrade phenyllactate or phenylpyruvate.
Cofactor Engineering Ensuring a sufficient supply of necessary cofactors like NADH/NADPH, ATP, and Coenzyme A.- Modulate central metabolism to favor NADH or NADPH production depending on the reductase's preference.- Overexpress genes in the CoA biosynthetic pathway, starting from pantothenate.[5][6]
Enzyme Kinetic Data

The following table summarizes kinetic parameters for a representative enzyme, Phenylacetate-CoA ligase, which may have promiscuous activity on phenyllactate.

EnzymeSource OrganismSubstrateApparent Km (µM)Vmax (µmol/min/mg)
Phenylacetate-CoA Ligase (PaaK)Thermus thermophilusPhenylacetate5024
CoA30
ATP6

Data sourced from[2][7]

Visualizations

Biosynthetic Pathway Diagram

Phenyllactyl_CoA_Pathway Glucose Glucose Central_Metabolism Central Metabolism (Glycolysis, PPP) Glucose->Central_Metabolism PEP_E4P PEP + E4P Central_Metabolism->PEP_E4P Shikimate Pathway (aroG, pheA) Phenylpyruvate Phenylpyruvate PEP_E4P->Phenylpyruvate Phenyllactate (R)-Phenyllactate Phenylpyruvate->Phenyllactate PPR (Reductase) Product This compound Phenyllactate->Product PaaK / Ligase + CoA + ATP

Caption: Biosynthetic pathway for this compound from glucose.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low this compound Titer Check_Intermediates Quantify Intermediates (LC-MS/MS) Start->Check_Intermediates High_Pyruvate High Phenylpyruvate? Check_Intermediates->High_Pyruvate High_Lactate High (R)-Phenyllactate? Check_Intermediates->High_Lactate Low_Precursors Low Phenylpyruvate? Check_Intermediates->Low_Precursors High_Pyruvate->High_Lactate No Action_PPR Optimize Reductase (PPR) - Increase expression - Screen new enzymes High_Pyruvate->Action_PPR Yes High_Lactate->Low_Precursors No Action_Ligase Optimize CoA Ligase - Increase expression - Enhance CoA/ATP supply High_Lactate->Action_Ligase Yes Action_Upstream Enhance Upstream Pathway - Overexpress aroG/pheA - Block competing pathways Low_Precursors->Action_Upstream Yes Check_Toxicity Assess Cell Viability and Toxicity Low_Precursors->Check_Toxicity No Action_PPR->Check_Toxicity Action_Ligase->Check_Toxicity Action_Upstream->Check_Toxicity

Caption: Workflow for troubleshooting low this compound yield.

Metabolic Engineering Strategies Overview

Metabolic_Engineering_Strategies Goal Increase Intracellular This compound Precursor 1. Precursor Supply Goal->Precursor Pathway 2. Pathway Optimization Goal->Pathway Competition 3. Block Competition Goal->Competition Cofactor 4. Cofactor Engineering Goal->Cofactor Precursor_Details Overexpress aroG, pheA Enhance PPP Precursor->Precursor_Details Pathway_Details Screen/Evolve PPR & Ligase Optimize Expression Levels Pathway->Pathway_Details Competition_Details Knockout trp Operon Delete Degradation Pathways Competition->Competition_Details Cofactor_Details Overexpress PanD, PanC Engineer Central Metabolism Cofactor->Cofactor_Details

References

Technical Support Center: (R)-Phenyllactyl-CoA In Vitro Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with in vitro degradation assays of (R)-phenyllactyl-CoA. The information is tailored for scientists and professionals in drug development and related fields.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems observed during in vitro assays of this compound degradation, particularly those involving the phenyllactate dehydratase system from Clostridium sporogenes (FldA, FldB, FldC, and FldI).

Q1: I am not observing any degradation of my this compound substrate. What are the primary reasons for complete assay failure?

A1: Complete failure of the assay can typically be attributed to one of the following critical factors:

  • Oxygen Sensitivity: The dehydratase enzyme complex (specifically FldB/FldC) and its activating enzyme (FldI) are extremely sensitive to oxygen.[1][2][3] All buffers and reagents must be thoroughly deoxygenated, and the entire experiment should be conducted under strictly anaerobic conditions (e.g., in an anaerobic chamber).

  • Missing Essential Cofactors: The phenyllactate dehydratase activity has an absolute requirement for several cofactors.[3] Ensure that all necessary components are present at their optimal concentrations in the reaction mixture.

  • Inactive Enzyme: The enzymes (FldA, FldB, FldC, FldI) may have lost activity due to improper storage, handling, or purification. It is crucial to verify the activity of each component separately if possible.

  • Absence of the Activating System: The phenyllactate dehydratase requires activation by the initiator protein, FldI, in the presence of ATP, MgCl2, and a reducing agent like dithionite (B78146).[1][2] Without this activation step, the dehydratase will remain inactive.

Q2: My assay shows very low or inconsistent activity. What are the likely causes and how can I improve it?

A2: Low or variable activity often points to suboptimal assay conditions or partial inactivation of the enzymes. Consider the following:

  • Suboptimal Cofactor Concentrations: The concentrations of FAD, ATP, MgCl2, NADH, and cinnamoyl-CoA are critical for optimal activity.[3] Verify that these are within the recommended ranges (see Table 1).

  • Inadequate Anaerobic Conditions: Even small amounts of oxygen can partially inhibit the oxygen-sensitive components of the enzyme system.[1][3] Ensure your anaerobic technique is rigorous.

  • Substrate Instability: this compound, like other acyl-CoA thioesters, can be prone to hydrolysis in aqueous buffers. Prepare the substrate solution fresh and keep it on ice.

  • Incorrect Buffer pH: Enzyme activity is highly dependent on pH. While the optimal pH for the entire pathway may need empirical determination, variations can lead to inconsistent results.

Q3: The degradation of this compound starts but then stops prematurely. What could be the reason for this?

A3: This could be due to the depletion of a necessary component or the accumulation of an inhibitor.

  • Depletion of a Reducing Agent: If a reducing agent like dithionite is used for the activation of FldI, it can be consumed over time, leading to the inactivation of the system.

  • Instability of Enzyme Components: One of the enzyme components may be unstable under the assay conditions, leading to a loss of activity over time.

  • Product Inhibition: High concentrations of the product, cinnamoyl-CoA, could potentially cause feedback inhibition.

Q4: How can I confirm that the observed activity is specific to the degradation of this compound?

A4: To ensure the specificity of your assay, you should run appropriate controls:

  • No Enzyme Control: A reaction mixture containing all components except the enzyme extract should show no degradation of the substrate.

  • No Substrate Control: A reaction mixture with the enzyme but without this compound should not show the formation of the expected product.

  • Boiled Enzyme Control: Using a heat-inactivated enzyme preparation should result in no substrate degradation.

Quantitative Data Summary

The following tables provide a summary of key quantitative parameters for the in vitro degradation of this compound.

Table 1: Recommended Concentrations of Cofactors for Phenyllactate Dehydratase Activity [3]

CofactorRecommended Concentration
FAD10 µM
ATP0.4 mM
MgCl22.5 mM
NADH0.1 mM
Cinnamoyl-CoA5 µM

Table 2: General Troubleshooting Guide for In Vitro this compound Degradation Assays

IssuePossible CauseRecommended Action
No Activity Oxygen contaminationEnsure strict anaerobic conditions. Use freshly deoxygenated buffers.
Missing cofactorsCheck the presence and concentration of all required cofactors (see Table 1).
Inactive enzymeVerify enzyme activity. Use a fresh batch of enzymes.
Lack of enzyme activationEnsure the presence of the FldI initiator, ATP, MgCl2, and a reducing agent.
Low Activity Suboptimal cofactor concentrationsTitrate cofactor concentrations to find the optimum for your specific conditions.
Partial oxygen inhibitionImprove anaerobic technique.
Incorrect buffer pH or temperatureOptimize pH and temperature for the assay.
Inconsistent Results Pipetting errorsUse calibrated pipettes and prepare a master mix for the reaction components.
Substrate instabilityPrepare this compound solution fresh before each experiment.
Reagent degradationEnsure proper storage of all reagents, especially ATP and NADH.

Experimental Protocols

Protocol 1: In Vitro Assay for the Degradation of this compound

This protocol is based on the requirements for the phenyllactate dehydratase enzyme system from Clostridium sporogenes.[1][3]

Materials:

  • Purified FldA, FldB, FldC, and FldI enzymes

  • (R)-phenyllactate

  • Cinnamoyl-CoA

  • ATP

  • MgCl2

  • FAD

  • NADH

  • Sodium dithionite (freshly prepared)

  • Anaerobic buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0, deoxygenated)

  • Anaerobic chamber or glove box

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Preparation: All steps must be performed under strict anaerobic conditions. All solutions and buffers should be thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon).

  • Activation of Phenyllactate Dehydratase:

    • In an anaerobic cuvette or reaction tube, prepare an activation mixture containing the anaerobic buffer, FldB, FldC, FldI, ATP, MgCl2, and sodium dithionite.

    • Incubate for a short period (e.g., 10-15 minutes) at the desired temperature to allow for the activation of the dehydratase complex.

  • Initiation of the Reaction:

    • To the activated enzyme mixture, add FldA, (R)-phenyllactate, cinnamoyl-CoA, FAD, and NADH.

    • The final concentrations of the cofactors should be as indicated in Table 1.

  • Monitoring the Reaction:

    • The degradation of this compound can be monitored by observing the formation of cinnamoyl-CoA. This can be done spectrophotometrically by measuring the increase in absorbance at approximately 290-310 nm.

    • Alternatively, time-point samples can be taken, the reaction quenched (e.g., with acid), and the samples analyzed by HPLC to quantify the substrate and product.

  • Data Analysis:

    • Calculate the rate of reaction from the change in absorbance or the concentration of the product over time.

Visualizations

degradation_pathway cluster_step1 Step 1: CoA Transfer cluster_step2 Step 2: Dehydration R_phenyllactate (R)-Phenyllactate R_phenyllactyl_CoA This compound R_phenyllactate->R_phenyllactyl_CoA FldA Cinnamoyl_CoA_in Cinnamoyl-CoA Cinnamoyl_CoA_in->R_phenyllactyl_CoA Cinnamoyl_CoA_out Cinnamoyl-CoA R_phenyllactyl_CoA->Cinnamoyl_CoA_out FldB/FldC

Caption: Enzymatic pathway of (R)-phenyllactate degradation.

experimental_workflow cluster_prep Preparation (Anaerobic) cluster_activation Enzyme Activation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare and deoxygenate buffers and reagents prep_enzymes Prepare enzyme solutions prep_reagents->prep_enzymes mix_activation Mix FldB/C, FldI, ATP, MgCl2, Dithionite prep_enzymes->mix_activation add_components Add FldA, (R)-phenyllactate, Cinnamoyl-CoA, FAD, NADH mix_activation->add_components incubate Incubate at desired temperature add_components->incubate monitor Monitor reaction (Spectrophotometry or HPLC) incubate->monitor

Caption: General workflow for in vitro this compound degradation assay.

References

Technical Support Center: Enhancing Enzymatic Efficiency for (R)-Phenyllactyl-CoA Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the catalytic efficiency of enzymes acting on (R)-Phenyllactyl-CoA. The information is based on studies of homologous enzymes, primarily phenylacetate-CoA ligases, which serve as a foundational model for this specific application.

Frequently Asked Questions (FAQs)

Q1: My wild-type enzyme shows very low or no activity with this compound. What is the likely reason?

A1: Phenylacetate-CoA ligases (PaaK), the most probable enzyme candidates, are often highly specific for their native substrate, phenylacetate (B1230308).[1][2] The presence of a hydroxyl group on the lactyl moiety of your substrate likely hinders proper binding in the active site. Studies on PaaK from Thermus thermophilus have shown that even a single hydroxyl group on the phenyl ring of phenylacetate significantly reduces activity.[1] Therefore, the low activity you are observing is expected and indicates that the wild-type enzyme's active site is not well-suited for this compound.

Q2: What are the primary strategies for improving the catalytic efficiency of my enzyme for this compound?

A2: The two main strategies are directed evolution and site-directed mutagenesis. Directed evolution involves creating a large library of random enzyme variants and screening for those with improved activity towards your target substrate. Site-directed mutagenesis is a more targeted approach where specific amino acid residues in the active site are mutated based on structural information or homology modeling to better accommodate the new substrate.

Q3: How can I identify which amino acid residues to target for site-directed mutagenesis?

A3: Identifying key residues typically involves a combination of techniques. If a crystal structure of your enzyme or a close homolog is available, you can model the binding of this compound to identify residues that may cause steric hindrance or unfavorable interactions with the hydroxyl group. Sequence alignments with other acyl-CoA ligases that act on different substrates can also reveal variable residues in the active site that may determine substrate specificity.

Q4: I am seeing a high background signal in my enzyme assay. What are the common causes?

A4: High background signal can stem from several sources. If you are using a spectrophotometric assay that detects the release of Coenzyme A (CoA), any non-enzymatic hydrolysis of the CoA ester product will contribute to the background. Additionally, impurities in the substrate or enzyme preparation can interfere with the assay. It is also crucial to ensure that the buffer components themselves do not react with your detection reagents. Running a control reaction without the enzyme is essential to quantify this background signal.

Q5: My enzyme variant with a promising mutation has very poor stability. What can I do?

A5: Mutations that improve catalytic activity can sometimes compromise the structural integrity and stability of the enzyme. To address this, you can try introducing additional mutations at sites known to enhance thermal stability, often identified through computational tools or by comparing with homologous enzymes from thermophilic organisms. Another approach is to optimize the buffer conditions, for instance by adding stabilizing agents like glycerol, which has been shown to be beneficial for some phenylacetate-CoA ligases.[2]

Troubleshooting Guides

Problem 1: Inconsistent or non-reproducible kinetic data.
Potential Cause Troubleshooting Step
Substrate Instability This compound may be unstable at the pH of your assay buffer. Verify the stability of your substrate over the time course of the assay using a method like HPLC.
Enzyme Aggregation Poorly soluble or unstable enzyme variants can aggregate, leading to variable activity. Centrifuge your enzyme stock immediately before use and consider adding a non-ionic detergent to the assay buffer.
Pipetting Errors Inaccurate pipetting, especially of viscous solutions like glycerol-containing enzyme stocks, can lead to significant variability. Use calibrated pipettes and proper pipetting techniques.
Temperature Fluctuations Ensure that all reaction components are properly equilibrated at the assay temperature and that the temperature is maintained consistently throughout the experiment.
Problem 2: Low yield of this compound in the enzymatic reaction.
Potential Cause Troubleshooting Step
Product Inhibition The product, this compound, or the co-product, AMP, may be inhibiting the enzyme. Perform initial rate measurements at low substrate conversion to minimize this effect. You can also test for product inhibition directly by adding varying concentrations of the product to the reaction.
Sub-optimal pH or Buffer The optimal pH for the wild-type enzyme may not be ideal for the mutant or the new substrate. Perform a pH-rate profile to determine the optimal pH for your engineered enzyme with this compound.
Incorrect Cofactor Concentration Ensure that ATP and Mg2+ are present at saturating concentrations, as they are essential for the reaction.
Poor Substrate Solubility If (R)-phenyllactic acid has low solubility in your aqueous buffer, this can limit the reaction rate. Consider adding a small percentage of a co-solvent like DMSO, but first verify that it does not inhibit your enzyme.

Quantitative Data on Related Enzymes

Since there is no published data on enzymes specifically acting on this compound, the following tables present kinetic data for wild-type phenylacetate-CoA ligases acting on their native substrate, phenylacetate. This data serves as a baseline for comparison when engineering a new enzyme.

Table 1: Kinetic Parameters of Wild-Type Phenylacetate-CoA Ligases

Enzyme SourceSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Reference
Azoarcus evansiiPhenylacetate14402.86 x 106[2]
Thermus thermophilusPhenylacetate5020*4.0 x 105[1]

*Calculated from Vmax of 24 µmol/min/mg and a molecular weight of ~50 kDa.

Table 2: Hypothetical Data for an Engineered Enzyme

This table illustrates the type of data you would aim to generate when successfully engineering an enzyme. The values are hypothetical and represent a plausible outcome of a directed evolution or site-directed mutagenesis project.

Enzyme VariantSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)Fold Improvement
Wild-TypeThis compound>10,000<0.01<1-
Mutant 1 (After 3 rounds of evolution)This compound5502.54.5 x 103>4500x
Mutant 2 (Active Site Engineering)This compound25010.24.1 x 104>41000x

Experimental Protocols

Protocol 1: Continuous Spectrophotometric Assay for Acyl-CoA Ligase Activity

This assay couples the production of pyrophosphate (PPi) to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.

Materials:

  • Enzyme preparation (wild-type or mutant)

  • (R)-phenyllactic acid

  • Coenzyme A (CoA)

  • ATP

  • MgCl2

  • HEPES or Tris-HCl buffer (pH 7.5-8.5)

  • Pyrophosphatase, inorganic

  • ATP-citrate lyase

  • Malate (B86768) dehydrogenase

  • NADH

  • Citrate

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture containing all components except the enzyme and (R)-phenyllactic acid. A typical final concentration would be: 50 mM buffer, 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM CoA, 0.2 mM NADH, 10 U/mL malate dehydrogenase, 1 U/mL ATP-citrate lyase, and 5 U/mL inorganic pyrophosphatase.

  • Add the enzyme to the reaction mixture to the desired final concentration.

  • Incubate the mixture for 5 minutes at the desired temperature to allow for the consumption of any contaminating PPi.

  • Initiate the reaction by adding (R)-phenyllactic acid to the desired final concentration.

  • Immediately start monitoring the decrease in absorbance at 340 nm over time.

  • Calculate the initial reaction rate from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Protocol 2: HPLC-Based Assay for this compound Formation

This is a direct assay that measures the formation of the product over time.

Materials:

  • Enzyme preparation

  • (R)-phenyllactic acid

  • CoA

  • ATP

  • MgCl₂

  • Buffer (e.g., 50 mM HEPES, pH 7.5)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system with a C18 column and a UV detector

Procedure:

  • Set up the enzymatic reaction in a microcentrifuge tube containing buffer, MgCl₂, ATP, CoA, and the enzyme.

  • Pre-incubate the reaction mixture at the desired temperature for 5 minutes.

  • Initiate the reaction by adding (R)-phenyllactic acid.

  • At various time points, withdraw an aliquot of the reaction mixture and add it to a tube containing the quenching solution to stop the reaction.

  • Centrifuge the quenched samples to pellet the precipitated protein.

  • Analyze the supernatant by reverse-phase HPLC. The separation of this compound from the substrates can typically be achieved using a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

  • Monitor the elution profile at a wavelength where this compound has a strong absorbance (e.g., 260 nm for the adenine (B156593) moiety of CoA).

  • Quantify the amount of product formed by comparing the peak area to a standard curve of a known concentration of a similar acyl-CoA or by using a commercially synthesized standard if available.

Visualizations

Reaction_Pathway cluster_substrates Substrates cluster_products Products R-Phenyllactic Acid R-Phenyllactic Acid Enzyme Enzyme R-Phenyllactic Acid->Enzyme ATP ATP ATP->Enzyme CoA CoA CoA->Enzyme R-Phenyllactyl-CoA R-Phenyllactyl-CoA Enzyme->R-Phenyllactyl-CoA AMP AMP Enzyme->AMP PPi PPi Enzyme->PPi

Caption: Enzymatic conversion of (R)-Phenyllactic Acid to this compound.

Directed_Evolution_Workflow Start Start Gene of Interest Gene of Interest Start->Gene of Interest Error-prone PCR Error-prone PCR Gene of Interest->Error-prone PCR Mutant Library Mutant Library Error-prone PCR->Mutant Library Transformation Transformation Mutant Library->Transformation Expression Expression Transformation->Expression High-Throughput Screen High-Throughput Screen Expression->High-Throughput Screen High-Throughput Screen->Mutant Library No Improvement Improved Variants Improved Variants High-Throughput Screen->Improved Variants Positive Hit Sequence Analysis Sequence Analysis Improved Variants->Sequence Analysis Next Round Next Round Sequence Analysis->Next Round

Caption: A typical workflow for the directed evolution of an enzyme.

Troubleshooting_Logic Start No/Low Activity Check Controls Check Controls Start->Check Controls Positive Control OK? Positive Control OK? Check Controls->Positive Control OK? Controls Run Assay Problem Assay Problem Check Controls->Assay Problem Controls Failed Enzyme Inactive Enzyme Inactive Positive Control OK?->Enzyme Inactive No Check Substrate Check Substrate Positive Control OK?->Check Substrate Yes Substrate OK? Substrate OK? Check Substrate->Substrate OK? Substrate Analyzed Substrate Degradation Substrate Degradation Substrate OK?->Substrate Degradation No Optimize Conditions Optimize Conditions Substrate OK?->Optimize Conditions Yes Perform Mutagenesis Perform Mutagenesis Optimize Conditions->Perform Mutagenesis Still Low Activity

Caption: Decision tree for troubleshooting low enzyme activity.

References

Minimizing by-product formation during (R)-Phenyllactyl-CoA synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the enzymatic synthesis of (R)-Phenyllactyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for this compound synthesis?

A1: The enzymatic synthesis of this compound is typically catalyzed by an acyl-CoA synthetase or ligase. These enzymes activate the carboxylic acid group of (R)-phenyllactic acid for thioesterification with Coenzyme A (CoA). Phenylacetate-CoA ligase is a relevant enzyme that has been studied for its activity with phenylacetic acid and its derivatives.[1] The choice of a specific enzyme with high substrate specificity for (R)-phenyllactic acid is crucial for minimizing by-product formation.

Q2: What are the common by-products observed during the enzymatic synthesis of this compound?

A2: While specific by-products for this compound synthesis are not extensively documented in the literature, based on the general mechanism of acyl-CoA synthetases, potential by-products may include:

  • Adenosine Monophosphate (AMP) and Pyrophosphate (PPi): These are stoichiometric by-products of the reaction.[1]

  • Hydrolyzed this compound: The thioester bond is susceptible to hydrolysis, especially under non-optimal pH or temperature conditions, leading to the regeneration of (R)-phenyllactic acid and free CoA.

  • By-products from substrate impurities: Impurities in the (R)-phenyllactic acid starting material can be converted to their corresponding CoA esters if the enzyme has broad substrate specificity.

  • Adenylate of (R)-phenyllactic acid: This is a reaction intermediate that may accumulate if the second step of the reaction (thioesterification) is hindered.

Q3: How can I monitor the progress of the reaction and detect by-products?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis detector and a mass spectrometer (LC-MS/MS) is a powerful technique for monitoring the reaction.[2][3][4][5] You can quantify the formation of this compound and detect potential by-products by analyzing the reaction mixture at different time points. A common method involves quenching the reaction, centrifuging to remove the enzyme, and then injecting the supernatant for analysis.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Reaction Conditions Optimize pH, temperature, and incubation time. Perform small-scale experiments to screen a range of conditions.Increased yield of the desired product.
Enzyme Instability or Inactivity Ensure proper storage and handling of the enzyme. Use fresh enzyme preparations. Consider enzyme stabilization strategies if necessary.Consistent and reproducible reaction rates and yields.
Substrate or Cofactor Degradation Use high-purity (R)-phenyllactic acid, ATP, and CoA. Prepare fresh solutions of ATP and CoA before each experiment.Minimized formation of by-products from impurities and ensure sufficient active cofactors.
Product Inhibition Monitor the reaction progress over time. If the reaction rate slows down significantly, it might be due to product inhibition. Consider in-situ product removal strategies if feasible.[6]Sustained reaction rate and higher final yield.
Incomplete Reaction Extend the reaction time or increase the enzyme concentration. Ensure proper mixing of the reaction components.[7]Drive the reaction to completion and maximize the conversion of starting materials.
Issue 2: Significant By-product Formation
Potential By-product Troubleshooting Step Expected Outcome
Hydrolysis of this compound Maintain optimal pH and temperature. Process the reaction mixture promptly after completion. Consider using a buffered reaction system.Reduced degradation of the product, leading to higher purity and yield.
By-products from Substrate Impurities Use highly purified (R)-phenyllactic acid. Analyze the starting material for impurities before use.Elimination of by-products originating from contaminants in the starting material.
Accumulation of (R)-Phenyllactyl-Adenylate Ensure an adequate supply of Coenzyme A. Check for potential inhibitors of the thioesterification step.Complete conversion of the intermediate to the final product.
Non-specific Product Formation Use an enzyme with high specificity for (R)-phenyllactic acid. If using a promiscuous enzyme, optimize reaction conditions to favor the desired reaction.Increased selectivity and reduced formation of undesired acyl-CoA esters.

Experimental Protocols

General Protocol for Enzymatic Synthesis of this compound

This protocol is a general guideline and may require optimization for specific enzymes and experimental setups.

Materials:

  • (R)-phenyllactic acid

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Acyl-CoA synthetase/ligase with activity towards (R)-phenyllactic acid

  • Magnesium chloride (MgCl₂)

  • Buffer solution (e.g., Tris-HCl or phosphate (B84403) buffer, pH 7.5-8.5)[1]

  • Reaction vessel (e.g., microcentrifuge tube)

  • Incubator or water bath

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Buffer solution (e.g., 100 mM Tris-HCl, pH 8.0)

    • (R)-phenyllactic acid (e.g., 1-5 mM)

    • CoA (e.g., 1-5 mM)

    • ATP (e.g., 2-10 mM)

    • MgCl₂ (e.g., 5-10 mM)

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for 5 minutes.

  • Initiate the reaction by adding the acyl-CoA synthetase/ligase to a final concentration of (e.g., 1-10 µM).

  • Incubate the reaction at the optimal temperature for a specific duration (e.g., 30 minutes to several hours), with gentle mixing.

  • Monitor the reaction progress by taking aliquots at different time points and analyzing them by HPLC or LC-MS/MS.

  • Terminate the reaction by adding a quenching agent (e.g., acid or organic solvent) or by heat inactivation of the enzyme.

  • Centrifuge the quenched reaction mixture to pellet the precipitated enzyme.

  • Analyze the supernatant for the concentration of this compound and any potential by-products.

Protocol for HPLC-MS/MS Analysis of this compound

This is a general method that should be adapted based on the specific LC-MS/MS system available.

Instrumentation:

  • HPLC system with a C18 reversed-phase column

  • Mass spectrometer with an electrospray ionization (ESI) source

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Procedure:

  • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B).

  • Inject a small volume of the reaction supernatant (e.g., 5-10 µL).

  • Elute the compounds using a linear gradient of Solvent B (e.g., from 5% to 95% over 15-20 minutes).

  • Monitor the eluent using a UV detector (e.g., at 260 nm for the adenine (B156593) moiety of CoA) and the mass spectrometer.

  • Set the mass spectrometer to detect the expected mass-to-charge ratio (m/z) of this compound and potential by-products in positive or negative ion mode.

  • Quantify the compounds by integrating the peak areas from the chromatogram and comparing them to a standard curve of a known concentration of a similar acyl-CoA or a purified this compound standard.

Visualizations

Enzymatic_Synthesis_of_R_Phenyllactyl_CoA cluster_reactants Reactants cluster_enzyme Enzyme cluster_products Products & By-products R-PLA (R)-Phenyllactic Acid Enzyme Acyl-CoA Synthetase R-PLA->Enzyme CoA Coenzyme A CoA->Enzyme ATP ATP ATP->Enzyme RPL_CoA This compound Enzyme->RPL_CoA AMP AMP Enzyme->AMP PPi Pyrophosphate (PPi) Enzyme->PPi

Caption: Enzymatic synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or High By-products Check_Purity Check Substrate & Cofactor Purity Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (pH, Temp, Time) Check_Purity->Optimize_Conditions [Pure] Purify_Product Implement Purification Strategy Check_Purity->Purify_Product [Impure] Check_Enzyme Verify Enzyme Activity & Stability Optimize_Conditions->Check_Enzyme [No Improvement] Success Problem Resolved Optimize_Conditions->Success [Improved] Analyze_Byproducts Identify By-products via LC-MS Check_Enzyme->Analyze_Byproducts [Active & Stable] Check_Enzyme->Success [Inactive/Unstable -> Replaced] Analyze_Byproducts->Purify_Product Purify_Product->Success

Caption: Troubleshooting workflow for this compound synthesis.

References

Validation & Comparative

A Comparative Analysis of the Substrate Specificity of (R)-Phenyllactyl-CoA versus (S)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic substrate specificity for the stereoisomers of phenyllactyl-CoA: (R)-Phenyllactyl-CoA and (S)-Phenyllactyl-CoA. Understanding the stereospecificity of enzymes that metabolize these molecules is crucial for elucidating biochemical pathways, developing novel therapeutics, and engineering biological systems. This document summarizes the current state of knowledge, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the pertinent biochemical pathways and workflows.

Introduction

Phenyllactic acid is a chiral molecule with two enantiomers, (R)- and (S)-phenyllactic acid. In biological systems, these molecules are often activated to their coenzyme A (CoA) thioesters, (R)- and (S)-Phenyllactyl-CoA, to facilitate their participation in metabolic pathways. The three-dimensional structure of these enantiomers dictates their interaction with enzyme active sites, often leading to a high degree of stereospecificity. This guide explores the known enzymatic transformations of these CoA-thioesters, highlighting the well-characterized pathway for the (R)-isomer and the current knowledge gap regarding the specific enzymatic processing of the (S)-isomer.

The Well-Defined Path of this compound: The Phenyllactate Dehydratase System in Clostridium sporogenes

A well-documented example of stereospecificity is the phenyllactate dehydratase system from the anaerobic bacterium Clostridium sporogenes. This multi-enzyme complex is exclusively involved in the metabolism of (R)-phenyllactate. The pathway consists of two key enzymatic steps that convert (R)-phenyllactate to (E)-cinnamate.

The first step is the formation of this compound, which is catalyzed by a specific CoA-transferase. Subsequently, a dehydratase acts on this intermediate.

Enzymatic Complex: Phenyllactate Dehydratase (FldABC)

The overall conversion is carried out by a heterotrimeric enzyme complex, FldABC, which requires an initiator protein, FldI, for activation.

  • FldA ((R)-phenyllactate CoA-transferase): This subunit catalyzes the transfer of CoA from cinnamoyl-CoA to (R)-phenyllactate, forming this compound and cinnamate.[1][2][3]

  • FldBC (this compound dehydratase): This heterodimeric component catalyzes the dehydration of this compound to cinnamoyl-CoA.[1][2][3]

  • FldI (Initiator Protein): This extremely oxygen-sensitive protein is required for the activation of the FldBC complex in an ATP and reducing agent-dependent manner.[1][3]

The reaction mechanism demonstrates a clear specificity for the (R)-enantiomer of phenyllactate, and consequently, the enzymatic machinery is tailored to process this compound.

Quantitative Data

Currently, detailed kinetic parameters for the individual enzymes of the phenyllactate dehydratase complex with this compound are not extensively reported in comparative terms with the (S)-isomer, as the system shows a strong preference for the (R)-form. The overall reaction efficiently converts (R)-phenyllactate to (E)-cinnamate, implying that this compound is a readily processed substrate.

SubstrateEnzyme/Enzyme ComplexOrganismReactionSpecificity
This compoundPhenyllactate Dehydratase (FldBC component)Clostridium sporogenesDehydration to (E)-Cinnamoyl-CoAHigh specificity for the (R)-isomer

The Enigmatic Fate of (S)-Phenyllactyl-CoA

In stark contrast to its (R)-counterpart, the specific enzymatic pathways involving the direct conversion of (S)-Phenyllactyl-CoA are not well-characterized in the scientific literature. While (S)-phenyllactic acid is produced by various lactic acid bacteria through the reduction of phenylpyruvic acid, its subsequent activation to a CoA thioester and further enzymatic modification remain an area of active research.

Enzymes such as enoyl-CoA hydratases, which are involved in fatty acid metabolism, exhibit high stereospecificity, typically for the L- or D-isomers of 3-hydroxyacyl-CoA.[1][3][4][5] However, their activity on phenyl-substituted substrates like phenyllactyl-CoA has not been extensively studied. It is plausible that specific enzymes for (S)-Phenyllactyl-CoA exist in organisms that produce this isomer, but they have yet to be identified and characterized.

Therefore, a direct comparison of substrate specificity for a single enzyme with both (R)- and (S)-Phenyllactyl-CoA is not possible based on current knowledge. The known enzymatic world appears, for now, to be highly specific for the (R)-isomer in the context of its dehydration to cinnamoyl-CoA.

Experimental Protocols

This section provides detailed methodologies for the key experiments related to the study of phenyllactyl-CoA substrate specificity, focusing on the well-established (R)-phenyllactate dehydratase system.

Synthesis of (R)- and (S)-Phenyllactyl-CoA

The synthesis of the CoA thioesters is a prerequisite for any enzymatic assay. A common method involves the activation of the carboxylic acid and subsequent reaction with coenzyme A.

Materials:

  • (R)- or (S)-phenyllactic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Coenzyme A (lithium salt)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable organic solvent

  • Triethylamine (TEA)

  • Diethyl ether

  • HPLC system for purification

Protocol:

  • Activation of Phenyllactic Acid: Dissolve (R)- or (S)-phenyllactic acid and N-hydroxysuccinimide in anhydrous DMF. Add DCC and stir the reaction mixture at room temperature for several hours.

  • Formation of the NHS-ester: Monitor the reaction by thin-layer chromatography (TLC). Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.

  • Thioesterification: In a separate vial, dissolve coenzyme A lithium salt in a suitable buffer (e.g., sodium bicarbonate, pH 8.0). Add the NHS-ester of phenyllactic acid to the CoA solution and stir at room temperature.

  • Purification: Purify the resulting phenyllactyl-CoA by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in a volatile buffer (e.g., ammonium (B1175870) acetate).

  • Characterization: Confirm the identity and purity of the synthesized (R)- and (S)-Phenyllactyl-CoA by mass spectrometry and NMR spectroscopy.

Assay for this compound Dehydratase Activity

The activity of the phenyllactate dehydratase can be monitored spectrophotometrically by following the formation of cinnamoyl-CoA, which has a distinct absorbance maximum.

Materials:

  • Purified FldABC enzyme complex and FldI initiator protein from Clostridium sporogenes

  • This compound

  • Cinnamoyl-CoA (as a cofactor)

  • ATP and MgCl₂

  • A strong reducing agent (e.g., dithionite)

  • Anaerobic cuvettes and spectrophotometer

  • Anaerobic chamber or glove box

Protocol:

  • Preparation of the Assay Mixture: Inside an anaerobic chamber, prepare a reaction mixture containing buffer (e.g., Tris-HCl, pH 8.0), MgCl₂, ATP, a catalytic amount of cinnamoyl-CoA, and the reducing agent.

  • Enzyme Activation: Add the FldI and FldABC enzymes to the assay mixture and incubate to allow for the activation of the dehydratase.

  • Initiation of the Reaction: Start the reaction by adding this compound.

  • Spectrophotometric Monitoring: Immediately monitor the increase in absorbance at approximately 290-310 nm, which corresponds to the formation of the cinnamoyl-CoA product. The exact wavelength should be determined empirically.

  • Calculation of Activity: Calculate the enzyme activity based on the initial rate of absorbance change and the molar extinction coefficient of cinnamoyl-CoA at the measurement wavelength.

To investigate the specificity for the (S)-isomer, (S)-Phenyllactyl-CoA would be used as the substrate in the same assay. The absence of a reaction would confirm the stereospecificity of the enzyme.

Visualizations

Metabolic Pathway of this compound in Clostridium sporogenes

R_Phenyllactyl_CoA_Metabolism cluster_activation Enzyme Activation cluster_reaction Catalytic Cycle R_PLA (R)-Phenyllactate R_PL_CoA This compound R_PLA->R_PL_CoA CoA Transfer Cin_CoA_out (E)-Cinnamoyl-CoA R_PL_CoA->Cin_CoA_out Dehydration Cin_CoA_in Cinnamoyl-CoA (cofactor) Cin_out Cinnamate Cin_CoA_in->Cin_out ATP ATP Reducer Reducing Agent FldI_inactive FldI (inactive) FldI_active FldI (active) FldI_inactive->FldI_active ATP, Reducer FldBC_active FldBC (active) FldI_active->FldBC_active FldBC_inactive FldBC (inactive) FldBC_active->Cin_CoA_out FldA FldA FldA->R_PL_CoA

Caption: Metabolism of this compound in C. sporogenes.

Experimental Workflow for Determining Substrate Specificity

Substrate_Specificity_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay cluster_analysis Data Analysis R_PLA (R)-Phenyllactic Acid synthesis Chemo-enzymatic Synthesis R_PLA->synthesis S_PLA (S)-Phenyllactic Acid S_PLA->synthesis CoA Coenzyme A CoA->synthesis R_PL_CoA This compound synthesis->R_PL_CoA S_PL_CoA (S)-Phenyllactyl-CoA synthesis->S_PL_CoA assay_R Assay with (R)-isomer R_PL_CoA->assay_R assay_S Assay with (S)-isomer S_PL_CoA->assay_S enzyme Purified Enzyme (e.g., FldABC/FldI) enzyme->assay_R enzyme->assay_S spectro Spectrophotometry (Product Formation) assay_R->spectro hplc HPLC Analysis (Substrate Consumption/ Product Formation) assay_R->hplc assay_S->spectro assay_S->hplc kinetics Kinetic Parameter Determination (Km, Vmax) spectro->kinetics hplc->kinetics conclusion Conclusion on Stereospecificity kinetics->conclusion Compare Specificity

Caption: Workflow for comparing substrate specificity.

Conclusion

The substrate specificity of enzymes for (R)- and (S)-Phenyllactyl-CoA is a clear example of the high degree of stereoselectivity in biological systems. The phenyllactate dehydratase system in Clostridium sporogenes provides a well-characterized pathway that is highly specific for the dehydration of this compound. In contrast, the metabolic fate of (S)-Phenyllactyl-CoA via a specific enzymatic pathway remains to be elucidated. This knowledge gap presents an opportunity for future research to discover and characterize novel enzymes and metabolic pathways. The experimental protocols detailed in this guide provide a framework for such investigations, which could have significant implications for our understanding of microbial metabolism and for the development of new biotechnological applications.

References

Comparative Kinetic Analysis of D-Lactate Dehydrogenases with (R)-Phenyllactyl-CoA Precursor and Alternative Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of D-lactate dehydrogenase (D-LDH) enzymes that utilize phenylpyruvic acid (PPA), the metabolic precursor to (R)-phenyllactic acid, as a substrate. The performance of these enzymes with PPA is compared to their activity with the alternative substrate, pyruvate (B1213749). This information is crucial for researchers in metabolic engineering, drug development, and biocatalysis seeking to understand and optimize the production of (R)-phenyllactic acid or to identify potential enzymatic targets.

Enzyme Kinetics Comparison

The kinetic parameters—Michaelis-Menten constant (Km), turnover number (kcat), and catalytic efficiency (kcat/Km)—of D-LDH from different microbial sources for the substrates phenylpyruvic acid and pyruvate are summarized in the table below. Lower Km values indicate a higher affinity of the enzyme for the substrate, while a higher kcat reflects a greater catalytic rate. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate into a product.[1][2]

Enzyme SourceSubstrateKm (mM)kcat (s-1)kcat/Km (mM-1s-1)
Pediococcus acidilactici DSM 20284Phenylpyruvic Acid2.9305105
Pyruvate-422 (Specific Activity U/mg)-
Pediococcus pentosaceus ATCC 25745Phenylpyruvic Acid1.73173100
Pyruvate---

Note: The specific activity for pyruvate with P. acidilactici D-LDH is provided in U/mg, as the complete kinetic parameters were not available in the cited literature. A direct comparison of kcat is therefore not possible for this specific case.

Metabolic Pathway and Experimental Workflow

The biosynthesis of (R)-phenyllactic acid from phenylalanine involves a two-step enzymatic conversion. The first step is the transamination of phenylalanine to phenylpyruvic acid, followed by the reduction of phenylpyruvic acid to (R)-phenyllactic acid by D-lactate dehydrogenase.

Phenylalanine Phenylalanine PPA Phenylpyruvic Acid Phenylalanine->PPA Aromatic Amino Acid Aminotransferase R_PLA (R)-Phenyllactic Acid PPA->R_PLA D-Lactate Dehydrogenase (NADH -> NAD+)

Caption: Biosynthetic pathway of (R)-phenyllactic acid from phenylalanine.

A typical experimental workflow for determining the kinetic parameters of D-lactate dehydrogenase is outlined below.

cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis P1 Enzyme Purification A1 Reaction Initiation (Enzyme + Substrate + NADH) P1->A1 P2 Substrate & Buffer Preparation P2->A1 A2 Spectrophotometric Monitoring (NADH oxidation at 340 nm) A1->A2 A3 Initial Velocity Determination A2->A3 D1 Michaelis-Menten Plot A3->D1 D2 Lineweaver-Burk Plot A3->D2 D3 Kinetic Parameter Calculation (Km, Vmax) D1->D3 D2->D3

Caption: Experimental workflow for kinetic analysis of D-lactate dehydrogenase.

Experimental Protocols

The following provides a general methodology for the kinetic analysis of D-lactate dehydrogenase with phenylpyruvic acid and pyruvate. Specific conditions may need to be optimized for individual enzymes.

Enzyme Expression and Purification

The gene encoding the D-lactate dehydrogenase of interest is typically cloned into an expression vector (e.g., pET vectors) and expressed in a suitable host such as E. coli. The recombinant enzyme is then purified to homogeneity using affinity chromatography, such as Nickel-NTA chromatography for His-tagged proteins.[1]

Enzyme Activity Assay

The activity of D-lactate dehydrogenase is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+. The standard reaction mixture contains:

  • Sodium acetate (B1210297) buffer (e.g., 100 mM, pH 5.5)

  • NADH (e.g., 0.2 mM)

  • Substrate (phenylpyruvic acid or pyruvate) at varying concentrations

  • Purified D-lactate dehydrogenase enzyme

The reaction is initiated by the addition of the enzyme. The change in absorbance is measured over time using a spectrophotometer, and the initial linear rate is used to determine the enzyme activity. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax), the initial reaction rates are measured at various substrate concentrations (e.g., for PPA: 0.5 mM to 10 mM). The data are then fitted to the Michaelis-Menten equation using non-linear regression analysis. Alternatively, the data can be visualized using a Lineweaver-Burk plot (a plot of 1/velocity versus 1/[substrate]). The turnover number (kcat) is calculated by dividing Vmax by the total enzyme concentration. The catalytic efficiency is then determined as the ratio of kcat to Km.[1][2]

Optimal Temperature and pH

The optimal temperature for enzyme activity can be determined by performing the assay at a range of temperatures (e.g., 20°C to 60°C). Similarly, the optimal pH can be identified by conducting the assay in a series of buffers with different pH values (e.g., pH 4.0 to 9.0).[2]

References

Comparative Metabolomics of Strains Engineered for (R)-Phenyllactic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the metabolic profiles of bacterial strains engineered to produce (R)-Phenyllactic acid (PLA) against their wild-type or parent counterparts. The content is curated for researchers, scientists, and drug development professionals, offering insights into the metabolic shifts resulting from the introduction of the PLA biosynthesis pathway. Due to the limited availability of direct comparative metabolomics studies, this guide synthesizes data from metabolic engineering literature to highlight key differences.

Metabolic Landscape Alterations in PLA-Producing Strains

The engineering of microorganisms, primarily Escherichia coli, for the production of (R)-Phenyllactic acid involves the introduction of a synthetic pathway that converts precursors from the central carbon metabolism into PLA. This rerouting of metabolic flux leads to significant changes in the cellular metabolome compared to strains lacking this pathway.

The biosynthesis of PLA is typically achieved by introducing genes encoding enzymes such as a dehydrogenase to convert phenylpyruvic acid (PPA) to PLA.[1][2] To enhance the production of PLA, further genetic modifications are often implemented, including:

  • Overexpression of key enzymes: Increasing the expression of enzymes in the upstream pathway to boost the supply of precursors like PPA.[1][2]

  • Deletion of competing pathways: Knocking out genes that divert precursors away from the PLA pathway. For instance, disrupting the tryptophan biosynthesis pathway can increase the carbon flux towards phenylalanine, a precursor to PPA.[1][3]

  • Enhancing precursor supply: Modifying the central metabolism to increase the availability of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P), which are essential for the synthesis of aromatic amino acids.[1][2]

These modifications collectively result in a metabolic phenotype optimized for high-yield PLA production, which can be observed through comparative analysis of metabolite concentrations.

Quantitative Metabolite Data

The following table summarizes the production titers of phenyllactic acid and related metabolites in various engineered E. coli strains compared to control strains, as reported in the literature. This data provides a quantitative comparison of the metabolic output of strains with and without the engineered PLA pathway.

StrainRelevant Genotype/ModificationPhenyllactic Acid (g/L)Phenylpyruvic Acid (g/L)Precursor(s) ConcentrationReference
E. coli MG-P10Engineered for PLA production with optimized precursor supply1.42 ± 0.02Not ReportedEnhanced PEP and E4P availability[1][3]
Control StrainParent strain without PLA pathway modificationsNot DetectedNot DetectedBasal levels[2]
Engineered E. coliCo-expression of lactate (B86563) dehydrogenase and formate (B1220265) dehydrogenaseConverts 82.8 mmol/L PhPA to 79.6 mmol/L PhLA--[1][2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of metabolomics studies. Below are generalized protocols for key experiments cited in the context of analyzing PLA-producing strains.

1. Shake Flask Fermentation

  • Inoculation: A single colony of the desired E. coli strain is inoculated into a starter culture (e.g., 5 mL of LB medium with appropriate antibiotics) and grown overnight at 37°C with shaking (e.g., 220 rpm).

  • Seed Culture: The overnight culture is then used to inoculate a larger volume of seed medium (e.g., 20 mL) and grown under similar conditions.

  • Fermentation: The seed culture is inoculated into the fermentation medium (e.g., at a 10% v/v ratio) and cultivated at 37°C with shaking (e.g., 200 rpm) for a specified period (e.g., 48 hours).

  • Induction: For strains with inducible promoters, an inducer (e.g., IPTG) is added at a specific cell density (e.g., OD600 of 0.6) to initiate the expression of the engineered pathway genes.

2. Metabolite Extraction

  • Quenching: To halt metabolic activity, the bacterial culture is rapidly cooled.

  • Cell Harvesting: Cells are separated from the culture medium by centrifugation.

  • Extraction: Metabolites are extracted from the cell pellet and/or the supernatant using a solvent-based method. A common approach involves a mixture of methanol (B129727), dichloromethane, and ethyl acetate.[4] The mixture is vortexed and sonicated to ensure thorough extraction.[4]

  • Phase Separation: The extract is centrifuged to separate the aqueous and organic phases, containing polar and non-polar metabolites, respectively.

  • Drying and Reconstitution: The solvent is evaporated, and the dried metabolite extract is reconstituted in a suitable solvent for analysis.[4]

3. Metabolite Analysis using High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: An HPLC system equipped with a suitable detector (e.g., UV-Vis or mass spectrometer) is used.

  • Column: A reverse-phase column (e.g., C18) is typically employed for the separation of aromatic compounds like PLA.

  • Mobile Phase: A gradient of solvents, such as water with a small percentage of acid (e.g., 0.05% trifluoroacetic acid) and an organic solvent like methanol or acetonitrile, is used to elute the metabolites.

  • Detection: The concentration of PLA and other metabolites is quantified by monitoring the absorbance at a specific wavelength (e.g., 210 nm) or by mass spectrometry.

Visualizations

Engineered (R)-Phenyllactic Acid Biosynthesis Pathway in E. coli

PLA_Biosynthesis Glucose Glucose PEP Phosphoenolpyruvate (PEP) Glucose->PEP Glycolysis E4P Erythrose 4-Phosphate (E4P) Glucose->E4P Pentose Phosphate Pathway DAHP 3-deoxy-D-arabino- heptulosonate-7-phosphate (DAHP) PEP->DAHP E4P->DAHP Chorismate Chorismate DAHP->Chorismate Shikimate Pathway Prephenate Prephenate Chorismate->Prephenate pheA Tryptophan Tryptophan Chorismate->Tryptophan trpE (knockout) Phenylpyruvate Phenylpyruvate (PPA) Prephenate->Phenylpyruvate pheA PLA (R)-Phenyllactic Acid (PLA) Phenylpyruvate->PLA Dehydrogenase (Introduced Gene)

Caption: Engineered metabolic pathway for (R)-Phenyllactic Acid production in E. coli.

General Experimental Workflow for Comparative Metabolomics

Metabolomics_Workflow Strain_Selection Strain Selection (Wild-Type vs. Engineered) Fermentation Fermentation Strain_Selection->Fermentation Sampling Sample Collection & Quenching Fermentation->Sampling Extraction Metabolite Extraction Sampling->Extraction Analysis LC-MS/MS or HPLC Analysis Extraction->Analysis Data_Processing Data Processing & Normalization Analysis->Data_Processing Statistical_Analysis Statistical Analysis Data_Processing->Statistical_Analysis Interpretation Biological Interpretation Statistical_Analysis->Interpretation

References

A Structural and Functional Comparison of Enzymes with Potential to Bind (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Phenyllactyl-CoA is a chiral molecule of interest in various metabolic pathways and as a potential precursor in the synthesis of bioactive compounds. Understanding the structural and functional characteristics of enzymes capable of binding this substrate is crucial for applications in biocatalysis and drug development. This guide provides a comparative analysis of three enzymes—(R)-specific enoyl-CoA hydratase from Aeromonas caviae (PhaJAc), Phenylacetyl-CoA ligase (PaaK), and Benzoyl-CoA reductase—that, based on their known substrate specificities and structural features, are potential candidates for binding this compound or its close structural analogs. While direct experimental data for the binding of this compound to these enzymes is not currently available, this comparison of their structural features and kinetic parameters with related substrates offers valuable insights for future research and enzyme engineering efforts.

Introduction

The specific recognition and transformation of chiral molecules are fundamental to many biological processes. This compound, with its aromatic ring, hydroxyl group, and coenzyme A thioester linkage, presents a unique set of features for enzymatic interaction. This document explores the structural and kinetic properties of enzymes that act on substrates with similar chemical motifs, providing a basis for identifying and engineering biocatalysts for this compound. We will examine an R-specific hydratase, a ligase that recognizes a phenylacetyl moiety, and a reductase that acts on an aromatic acyl-CoA.

Structural Comparison

The overall fold and active site architecture of the selected enzymes provide critical clues to their potential for binding this compound.

EnzymePDB IDQuaternary StructureOverall FoldActive Site FeaturesReference
(R)-specific enoyl-CoA hydratase (PhaJAc) 1IQ6Dimer"Hot dog" fold with a five-stranded antiparallel β-sheet and a central α-helix.A substrate-binding tunnel with Asp31 and His36 as a catalytic dyad. Leu65 and Val130 at the bottom of the tunnel are key determinants of acyl chain length specificity.[1][2][1][2]
Phenylacetyl-CoA ligase (PaaK) MultipleMonomerBelongs to the adenylate-forming enzyme superfamily.Contains a conserved AMP-binding motif. The active site is highly specific for the phenylacetyl moiety.[3]
Benzoyl-CoA reductase Not availableHeterotetramer (α2β2)Complex iron-sulfur flavoenzyme.Contains multiple [4Fe-4S] clusters and a flavin or flavin-like compound. The active site accommodates the benzoyl-CoA ring for dearomatization.[4][4]

Quantitative Performance Data

The kinetic parameters of these enzymes with their preferred substrates and analogs offer a quantitative basis for comparing their potential affinity and catalytic efficiency for this compound.

Table 3.1: Kinetic Parameters of (R)-specific enoyl-CoA hydratase (PhaJAc)
SubstrateKm (µM)Vmax (µmol/min/mg)Reference
Crotonyl-CoA (C4)296200[5]
2-Pentenoyl-CoA (C5)362800[5]
2-Hexenoyl-CoA (C6)341800[5]
2-Octenoyl-CoA (C8)502.5[5]

Note: The data indicates a preference for short-chain (C4-C6) acyl-CoAs.[6][7][8] The enzyme's tolerance for a bulky phenyl substituent at the 3-position remains to be experimentally determined.

Table 3.2: Kinetic Parameters of Phenylacetyl-CoA ligase (PaaK) from Azoarcus evansii
SubstrateApparent Km (µM)Turnover number (s-1)Reference
Phenylacetate1440[3]
ATP6040[3]
CoA4540[3]

Note: This enzyme exhibits high specificity for phenylacetate, with other aromatic or aliphatic acids not serving as substrates.[3] It shows low activity with 4-hydroxyphenylacetate.[9]

Table 3.3: Kinetic Parameters of Benzoyl-CoA Reductase from Thauera aromatica
SubstrateApparent Km (µM)Catalytic number (s-1)Reference
Benzoyl-CoA151.6[4]
ATP6001.6[4]

Note: The enzyme can reduce some fluoro, hydroxy, amino, and methyl analogs of benzoyl-CoA, but at much lower rates.[4]

Experimental Protocols

Enoyl-CoA Hydratase Activity Assay

This protocol is adapted from the method used for PhaJAc.[7]

  • Reaction Mixture: Prepare a reaction mixture in a quartz cuvette containing 50 mM Tris-HCl (pH 8.0) and 25 µM of the trans-2-enoyl-CoA substrate.

  • Enzyme Addition: Initiate the reaction by adding a small volume (e.g., 5 µl) of the enzyme solution to the reaction mixture (final volume, e.g., 900 µl).

  • Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 263 nm at 30°C. The molar extinction coefficient for the enoyl-thioester bond is 6.7 x 103 M-1 cm-1.[7]

  • Data Analysis: Calculate the specific activity based on the rate of absorbance change and the protein concentration.

Phenylacetyl-CoA Ligase Activity Assay

This is a representative protocol for AMP-forming CoA ligases.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 5 mM ATP, 0.5 mM CoA, and 1 mM phenylacetate.

  • Coupling Enzymes: Include auxiliary enzymes for a coupled assay, such as pyrophosphatase, myokinase, pyruvate (B1213749) kinase, and lactate (B86563) dehydrogenase, along with phosphoenolpyruvate (B93156) and NADH.

  • Enzyme Addition: Initiate the reaction by adding the Phenylacetyl-CoA ligase.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADH.

  • Data Analysis: Calculate the activity based on the rate of NADH oxidation.

Benzoyl-CoA Reductase Activity Assay

This is a spectrophotometric assay developed for the enzyme from Thauera aromatica.[4]

  • Reaction Conditions: The assay is performed under anoxic conditions.

  • Reaction Mixture: The reaction mixture contains buffer, MgATP, a strong reductant (e.g., reduced methyl viologen), and the benzoyl-CoA substrate.

  • Enzyme Addition: The reaction is initiated by the addition of the purified enzyme.

  • Spectrophotometric Monitoring: The reaction is followed by monitoring the oxidation of the artificial electron donor (e.g., methyl viologen) spectrophotometrically.

  • Data Analysis: The activity is calculated from the rate of change in absorbance.

Metabolic Pathways and Experimental Workflows

(R)-specific enoyl-CoA hydratase in PHA Biosynthesis

PhaJAc channels intermediates from the fatty acid β-oxidation pathway to the synthesis of polyhydroxyalkanoates (PHAs).[6]

PHA_Biosynthesis Fatty Acids Fatty Acids Acyl-CoA Acyl-CoA Fatty Acids->Acyl-CoA trans-2-Enoyl-CoA trans-2-Enoyl-CoA Acyl-CoA->trans-2-Enoyl-CoA β-oxidation (R)-3-Hydroxyacyl-CoA (R)-3-Hydroxyacyl-CoA trans-2-Enoyl-CoA->(R)-3-Hydroxyacyl-CoA PhaJAc Polyhydroxyalkanoates (PHA) Polyhydroxyalkanoates (PHA) (R)-3-Hydroxyacyl-CoA->Polyhydroxyalkanoates (PHA) PHA Synthase

PHA Biosynthesis Pathway involving PhaJAc.
Phenylacetate Catabolism via Phenylacetyl-CoA

PaaK is the first committed step in the aerobic degradation of phenylacetate.

Phenylacetate_Catabolism Phenylacetate Phenylacetate Phenylacetyl-CoA Phenylacetyl-CoA Phenylacetate->Phenylacetyl-CoA PaaK (ATP, CoA -> AMP, PPi) Further Degradation Further Degradation Phenylacetyl-CoA->Further Degradation Paa Pathway

Initial step of the Phenylacetate Catabolic Pathway.
Experimental Workflow for Enzyme Characterization

A general workflow for the expression, purification, and characterization of these enzymes.

Enzyme_Workflow cluster_0 Gene to Protein cluster_1 Characterization Gene Cloning Gene Cloning Heterologous Expression\n(e.g., E. coli) Heterologous Expression (e.g., E. coli) Gene Cloning->Heterologous Expression\n(e.g., E. coli) Protein Purification\n(Chromatography) Protein Purification (Chromatography) Cell Lysis Cell Lysis Heterologous Expression\n(e.g., E. coli)->Cell Lysis Cell Lysis->Protein Purification\n(Chromatography) Structural Analysis\n(X-ray Crystallography) Structural Analysis (X-ray Crystallography) Protein Purification\n(Chromatography)->Structural Analysis\n(X-ray Crystallography) Kinetic Assays Kinetic Assays Protein Purification\n(Chromatography)->Kinetic Assays Data Analysis\n(Km, Vmax) Data Analysis (Km, Vmax) Kinetic Assays->Data Analysis\n(Km, Vmax)

References

A Comparative Guide to Functional Complementation Assays with (R)-Phenyllactyl-CoA Pathway Genes for the Production of (R)-Phenyllactic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of functional complementation assays utilizing genes from the (R)-Phenyllactic acid biosynthetic pathway. The focus is on the heterologous expression of D-lactate dehydrogenases (D-LDHs) or phenylpyruvate reductases in host organisms like Escherichia coli for the stereospecific production of (R)-Phenyllactic acid (D-Phenyllactic acid), a compound with significant antimicrobial and immunomodulatory properties.[1] The performance of various enzymes is compared using experimental data, and detailed methodologies for key experiments are provided.

Introduction to the (R)-Phenyllactic Acid Biosynthetic Pathway

(R)-Phenyllactic acid is synthesized from L-phenylalanine in a two-step enzymatic pathway. The first step involves the transamination of L-phenylalanine to phenylpyruvic acid (PPA), a reaction catalyzed by an aromatic amino acid transaminase (AAT). The second and key stereodetermining step is the reduction of PPA to (R)-Phenyllactic acid. This reduction is catalyzed by a D-specific lactate (B86563) dehydrogenase (D-LDH) or a similarly functioning (R)-specific phenylpyruvate reductase, which utilizes NADH as a cofactor.[1][2] Functional complementation assays are crucial for identifying and characterizing novel D-LDHs with high efficiency and specificity for PPA, enabling the development of robust microbial cell factories for (R)-Phenyllactic acid production.

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R_Phenyllactic_Acid_Pathway cluster_pathway Biosynthetic Pathway cluster_cofactor Cofactor Regeneration L_Phe L-Phenylalanine PPA Phenylpyruvic Acid (PPA) L_Phe->PPA Aromatic Amino Acid Transaminase (AAT) R_PLA (R)-Phenyllactic Acid PPA->R_PLA D-Lactate Dehydrogenase (D-LDH) or (R)-Phenylpyruvate Reductase PPA->R_PLA NADH -> NAD+ NADH NADH NAD NAD+ NADH->NAD Reduction

Caption: Biosynthetic pathway of (R)-Phenyllactic acid from L-Phenylalanine.

Comparative Performance of D-Lactate Dehydrogenases in (R)-Phenyllactic Acid Production

The selection of a highly efficient and specific D-LDH is critical for maximizing the yield and enantiomeric purity of (R)-Phenyllactic acid. The following tables summarize the kinetic parameters and whole-cell biocatalytic production data for several D-LDHs from different microbial sources when heterologously expressed in E. coli.

Table 1: Comparison of Kinetic Parameters of D-Lactate Dehydrogenases for Phenylpyruvic Acid (PPA)

Enzyme (Source Organism)Km (mM) for PPAkcat (s-1)kcat/Km (mM-1s-1)Reference
D-LDH1 (Sporolactobacillus inulinus)0.36481.101336.39[1]
D-LDH2 (Sporolactobacillus inulinus)1.891.340.71[1]
D-LDH3 (Sporolactobacillus inulinus)1.010.050.05[1]
LrLDH (Lactobacillus rossiae)1.37 ± 0.419.40 ± 0.796.86[3]
D-LDH (Lactobacillus pentosus)N/AN/AN/A[4]
D-LDH (Pediococcus pentosaceus)N/AN/AN/A[5]
D-LDH (Leuconostoc mesenteroides ATCC 8293)15.45645366.56[6]

Table 2: Comparison of (R)-Phenyllactic Acid Production using Whole-Cell Biocatalysts

Recombinant Strain (E. coli expressing)Substrate ConcentrationProduction TiterMolar Conversion Rate (%)Reference
D-LDH (Lactobacillus pentosus)Not Specified12.2 g/L in 3 h61[4]
D-LDH (Y52V mutant) (L. pentosus)Not Specified15.6 g/L in 3 h77[4]
D-LDH1 (Sporolactobacillus inulinus)50 g/L PPA21.43 g/L~90[7]
LrLDH (Lactobacillus rossiae)7.5 g/L PPA~6.75 g/L~90[8]
LaPPR (Lactobacillus sp.) in MG-P1Not Specified0.251 ± 0.02 g/LN/A[9]

Experimental Protocols

This section provides detailed methodologies for key experiments in functional complementation assays for (R)-Phenyllactic acid pathway genes.

1. Heterologous Expression of D-Lactate Dehydrogenase in E. coli

This protocol describes the cloning and expression of a candidate D-LDH gene in an E. coli expression host.

  • Gene Amplification and Cloning:

    • Amplify the D-LDH coding sequence from the genomic DNA of the source organism using PCR with primers containing appropriate restriction sites.

    • Digest the PCR product and the expression vector (e.g., pET-28a) with the corresponding restriction enzymes.

    • Ligate the digested gene insert into the linearized vector using T4 DNA ligase.

    • Transform the ligation mixture into competent E. coli DH5α cells for plasmid propagation.

    • Verify the correct insertion by colony PCR and Sanger sequencing.

  • Protein Expression:

    • Transform the verified plasmid into an expression host strain like E. coli BL21(DE3).

    • Inoculate a single colony into LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1 mM.

    • Continue to incubate at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein expression.

    • Harvest the cells by centrifugation.

2. D-Lactate Dehydrogenase Activity Assay

This spectrophotometric assay measures the enzymatic activity of the expressed D-LDH by monitoring the oxidation of NADH.

  • Reagents:

    • Assay buffer: 50 mM Tris-HCl, pH 7.5.

    • NADH solution: 10 mM in assay buffer.

    • Phenylpyruvic acid (PPA) solution: 100 mM in assay buffer.

    • Purified enzyme or cell-free extract.

  • Procedure:

    • In a 1 mL cuvette, combine the assay buffer, NADH solution (to a final concentration of 0.2 mM), and PPA solution (to a final concentration of 1-10 mM).

    • Initiate the reaction by adding a small amount of the purified enzyme or cell-free extract.

    • Immediately measure the decrease in absorbance at 340 nm over time using a spectrophotometer.

    • Calculate the enzyme activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH at 340 nm (6.22 mM-1cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.[2]

3. Whole-Cell Biocatalysis for (R)-Phenyllactic Acid Production

This protocol outlines the use of engineered E. coli cells for the production of (R)-Phenyllactic acid from PPA.

  • Procedure:

    • Grow the recombinant E. coli strain expressing the D-LDH as described in the protein expression protocol.

    • After induction, harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cell pellet in the reaction buffer to a desired cell density.

    • Add the substrate, phenylpyruvic acid (PPA), to the cell suspension. Glucose may also be added as a co-substrate for cofactor regeneration.

    • Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with shaking.

    • Take samples at different time points to monitor the production of (R)-Phenyllactic acid.

4. Quantification of (R)-Phenyllactic Acid by HPLC

This method is used to determine the concentration of (R)-Phenyllactic acid in the reaction mixture.

  • Sample Preparation:

    • Centrifuge the reaction sample to pellet the cells.

    • Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Inject the filtered sample onto a C18 reverse-phase HPLC column.

    • Use a mobile phase consisting of a gradient of an acidic aqueous solution (e.g., 0.05% trifluoroacetic acid in water) and an organic solvent (e.g., 0.05% trifluoroacetic acid in methanol).[9]

    • Detect the product at a wavelength of 210 nm.[9]

    • Quantify the concentration of (R)-Phenyllactic acid by comparing the peak area to a standard curve prepared with known concentrations of the compound.

Alternative Approaches and Considerations

  • Cofactor Regeneration: The reduction of PPA to (R)-Phenyllactic acid requires NADH. To improve the efficiency of whole-cell biocatalysis, a cofactor regeneration system can be co-expressed. For example, formate (B1220265) dehydrogenase can be used to regenerate NADH from NAD+ using formate as a substrate.[5]

  • Directed Evolution and Protein Engineering: The substrate specificity and catalytic efficiency of D-LDHs can be further improved through protein engineering techniques such as site-directed mutagenesis. For instance, mutating key residues in the active site can enhance the enzyme's affinity for the bulky PPA substrate.[4][7]

  • Functional Complementation in Mutant Strains: A true functional complementation assay would involve expressing the candidate D-LDH gene in an E. coli strain where the native lactate dehydrogenase genes (e.g., ldhA) have been knocked out. This would ensure that the observed production of (R)-Phenyllactic acid is solely due to the activity of the heterologously expressed enzyme and allows for selection based on growth or product formation.[10]

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Experimental_Workflow cluster_gene_to_protein Gene Expression and Protein Purification cluster_assays Functional Assays cluster_analysis Product Analysis Gene_Cloning 1. Gene Amplification & Cloning into Expression Vector Transformation 2. Transformation into E. coli Expression Host Gene_Cloning->Transformation Expression 3. Protein Expression (IPTG Induction) Transformation->Expression Purification 4. Cell Lysis & Protein Purification (Optional) Expression->Purification Whole_Cell_Assay 5b. Whole-Cell Biocatalysis Expression->Whole_Cell_Assay Enzyme_Assay 5a. In Vitro Enzyme Activity Assay (Spectrophotometry) Purification->Enzyme_Assay HPLC 6. HPLC Analysis of (R)-Phenyllactic Acid Enzyme_Assay->HPLC Whole_Cell_Assay->HPLC

Caption: Experimental workflow for functional complementation assays.

References

A Cross-Species Examination of (R)-Phenyllactyl-CoA Biosynthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-species comparison of the biosynthetic pathways leading to (R)-Phenyllactyl-CoA, a key intermediate in various metabolic routes. The information presented herein is supported by experimental data, detailed methodologies, and visual representations of the involved pathways to facilitate a deeper understanding of the similarities and differences across various organisms.

Introduction

(R)-Phenyllactic acid (PLA) and its activated form, this compound, are significant molecules in the metabolism of numerous organisms, ranging from bacteria to fungi. The biosynthesis of these compounds is of considerable interest due to their roles as precursors for natural products with potential therapeutic applications and their involvement in microbial fermentation processes. This guide focuses on the enzymatic steps leading to the formation of this compound, highlighting the diversity of the enzymes and pathways across different species.

The biosynthesis of this compound primarily proceeds through a two-step pathway from the amino acid L-phenylalanine. The initial step involves the transamination of L-phenylalanine to phenylpyruvic acid (PPA). Subsequently, PPA is reduced to (R)-phenyllactic acid by a stereospecific lactate (B86563) dehydrogenase. The final activation to the CoA-thioester is then carried out by a CoA-transferase or ligase.

Comparative Analysis of Biosynthetic Enzymes

The efficiency and stereospecificity of this compound biosynthesis are dictated by the kinetic properties of the key enzymes involved in the pathway. This section provides a comparative summary of these enzymes from various species for which quantitative data is available.

Phenylalanine Aminotransferases (PAT)

The first committed step in the pathway is the conversion of L-phenylalanine to phenylpyruvic acid, catalyzed by a phenylalanine aminotransferase. While this enzymatic activity is widespread, detailed kinetic data for L-phenylalanine as a substrate is not always available.

SpeciesEnzymeKm for Phenylalanine (mM)Reference
Homo sapiensPhenylalanine-pyruvate transaminase1.37 ± 0.14[1]

Table 1: Kinetic Parameters of Phenylalanine Aminotransferases. This table summarizes the Michaelis-Menten constant (Km) of phenylalanine aminotransferases for their substrate, L-phenylalanine.

Lactate Dehydrogenases (LDH) with PPA as a Substrate

The reduction of phenylpyruvic acid to phenyllactic acid is a critical step that often determines the stereochemistry of the final product. Various lactate dehydrogenases have been shown to utilize PPA as a substrate, with differing efficiencies and stereoselectivities.

SpeciesEnzymeKm for PPA (mM)kcat (s-1)kcat/Km (mM-1s-1)StereospecificityReference
Lactobacillus sp. SK007LDH1.69--L-PLA[2]
Lactobacillus plantarum SK002L1-LDH3.96--L-PLA[3]
Lactobacillus plantarum SK002D-LDH5.4--D-PLA[3]
Pediococcus acidilacticiD-LDH0.092873157D-PLA[4]
Pediococcus pentosaceusD-LDH0.49320658D-PLA[4]
Leuconostoc mesenteroides ATCC 8293D-LDH15.45645366.6D-PLA[5]
Staphylococcus aureusL-LDH1.62 (for pyruvate)0.0290.018L-Lactate (B1674914)[6]

Table 2: Kinetic Parameters of Lactate Dehydrogenases for Phenylpyruvic Acid. This table presents the kinetic constants of various lactate dehydrogenases for the substrate phenylpyruvic acid (PPA). The stereospecificity of the resulting phenyllactic acid is also indicated. Note that for Staphylococcus aureus, the kinetic parameters are for the natural substrate pyruvate, as data for PPA was not available.

(R)-Phenyllactate CoA-Transferases and Ligases

The final step in the biosynthesis is the activation of (R)-phenyllactate to its CoA ester. This can be achieved by either a CoA-transferase, which transfers a CoA moiety from a donor molecule, or a CoA-ligase, which utilizes ATP.

SpeciesEnzymeSubstrateKm (µM)Vmax (µmol/min/mg)Reference
Clostridium sporogenesFldA ((R)-Phenyllactate CoA-transferase)(R)-Phenyllactate--[7]
Azoarcus evansiiPhenylacetate-CoA ligase (aerobic)Phenylacetate (B1230308)14-[8]
Thermus thermophilusPhenylacetate-CoA ligasePhenylacetate5024[9]
Penicillium chrysogenumPhenylacetate-CoA ligasePhenylacetate6100-[10][11]

Table 3: Kinetic Parameters of CoA-Transferases and Ligases. This table provides available kinetic data for enzymes capable of activating (R)-phenyllactate or the structurally similar phenylacetate to their corresponding CoA esters. Direct kinetic data for (R)-phenyllactate as a substrate for CoA-transferases/ligases is limited.

Biosynthetic Pathways and Genetic Organization

The genes encoding the enzymes for this compound biosynthesis are often found clustered together in the genome of the producing organisms, suggesting a coordinated regulation of the pathway.

Bacterial Pathways

In bacteria, the pathway from phenylalanine to phenyllactic acid is well-documented, particularly in lactic acid bacteria (LAB).[12][13] The subsequent conversion to this compound has been characterized in detail in Clostridium sporogenes.[7]

bacterial_pathway Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Phenylalanine Aminotransferase (PAT) R_PLA (R)-Phenyllactic Acid PPA->R_PLA (R)-specific Lactate Dehydrogenase (LDH) R_PL_CoA This compound R_PLA->R_PL_CoA (R)-Phenyllactate CoA-Transferase (e.g., FldA) or Ligase

Figure 1: General bacterial biosynthesis pathway of this compound.

In Clostridium sporogenes, the gene for the (R)-phenyllactate CoA-transferase, fldA, is part of the fldAIBC gene cluster, which is involved in the further metabolism of (R)-phenyllactate.[7] This clustering suggests a functional linkage of these genes in the catabolism of (R)-phenyllactic acid.

Fungal Pathways

The biosynthesis of this compound in fungi is less well-characterized compared to bacteria. However, the presence of phenylacetate-CoA ligases in fungi like Penicillium chrysogenum suggests that a similar activation step for structurally related molecules exists.[10][11] It is plausible that some fungal species possess enzymes capable of activating (R)-phenyllactate to its CoA ester, although direct evidence is currently lacking.

fungal_pathway Phe L-Phenylalanine PPA Phenylpyruvic Acid Phe->PPA Aminotransferase R_PLA (R)-Phenyllactic Acid PPA->R_PLA Dehydrogenase R_PL_CoA This compound R_PLA->R_PL_CoA CoA-Ligase/Transferase (Putative)

Figure 2: Putative fungal biosynthesis pathway of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, enabling researchers to replicate and build upon the presented findings.

Phenylalanine Aminotransferase (PAT) Activity Assay

This protocol is adapted from studies on human phenylalanine transaminase.[1]

Principle: The activity of PAT is determined by measuring the rate of formation of phenylpyruvate from phenylalanine. Phenylpyruvate can be detected spectrophotometrically after derivatization.

Reagents:

  • 100 mM Potassium phosphate (B84403) buffer, pH 7.5

  • 10 mM L-Phenylalanine

  • 2 mM α-Ketoglutarate

  • 1 mM Pyridoxal-5'-phosphate (PLP)

  • Enzyme extract or purified enzyme

  • 1 M NaOH

  • Cysteine-HCl solution (100 mg/mL)

  • 1,2-diamino-4,5-dimethoxybenzene (DDB) solution (1 mg/mL in 1.2 M HCl)

Procedure:

  • Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.5), 10 mM L-phenylalanine, 2 mM α-ketoglutarate, and 1 mM PLP.

  • Pre-incubate the reaction mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the enzyme sample.

  • Incubate at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding 1 M NaOH.

  • For derivatization, add cysteine-HCl solution and incubate at room temperature for 10 minutes.

  • Add the DDB solution and incubate at 37°C for 30 minutes.

  • Measure the absorbance at 420 nm.

  • A standard curve of phenylpyruvate should be prepared to quantify the amount of product formed.

Lactate Dehydrogenase (LDH) Activity Assay with Phenylpyruvic Acid

This protocol is based on methods used for characterizing LDHs from lactic acid bacteria.[2][3]

Principle: The reduction of phenylpyruvic acid (PPA) to phenyllactic acid is coupled to the oxidation of NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Reagents:

  • 100 mM Sodium phosphate buffer, pH 6.0

  • 10 mM Phenylpyruvic acid (dissolved in buffer, pH adjusted to 6.0)

  • 0.2 mM NADH

  • Enzyme extract or purified enzyme

Procedure:

  • In a cuvette, mix 100 mM sodium phosphate buffer (pH 6.0), 10 mM PPA, and 0.2 mM NADH.

  • Equilibrate the mixture to the desired temperature (e.g., 30°C or 40°C).

  • Initiate the reaction by adding the enzyme sample.

  • Immediately monitor the decrease in absorbance at 340 nm for several minutes using a spectrophotometer.

  • The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH (6220 M-1cm-1).

(R)-Phenyllactate CoA-Transferase/Ligase Activity Assay

This protocol is a conceptual adaptation based on assays for other CoA-transferases and ligases.[8][14] A direct, established protocol for (R)-phenyllactate CoA-transferase is not widely available.

Principle (Ligase Assay): The ATP-dependent formation of this compound from (R)-phenyllactate and Coenzyme A can be coupled to a subsequent reaction or detected directly by HPLC.

Reagents:

  • 100 mM Tris-HCl buffer, pH 8.0

  • 10 mM (R)-Phenyllactic acid

  • 2 mM Coenzyme A

  • 5 mM ATP

  • 10 mM MgCl2

  • Enzyme extract or purified enzyme

Procedure (HPLC-based):

  • Prepare a reaction mixture containing 100 mM Tris-HCl buffer (pH 8.0), 10 mM (R)-phenyllactic acid, 2 mM Coenzyme A, 5 mM ATP, and 10 mM MgCl2.

  • Pre-incubate the mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding the enzyme sample.

  • Incubate for a defined period.

  • Stop the reaction by adding an equal volume of ice-cold methanol (B129727) or by acidification.

  • Centrifuge to precipitate proteins.

  • Analyze the supernatant by reverse-phase HPLC to separate and quantify the this compound product. A C18 column is typically used, with a gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid) as the mobile phase. Detection is performed at a wavelength where the CoA thioester absorbs (around 260 nm).

experimental_workflow cluster_PAT PAT Assay cluster_LDH LDH Assay cluster_CoA CoA-Ligase Assay (HPLC) PAT_mix Reaction Mix (Phe, α-KG, PLP) PAT_enzyme Add Enzyme PAT_mix->PAT_enzyme PAT_incubate Incubate 37°C PAT_enzyme->PAT_incubate PAT_stop Stop Reaction PAT_incubate->PAT_stop PAT_derivatize Derivatize PPA PAT_stop->PAT_derivatize PAT_measure Measure A420 PAT_derivatize->PAT_measure LDH_mix Reaction Mix (PPA, NADH) LDH_enzyme Add Enzyme LDH_mix->LDH_enzyme LDH_measure Monitor ΔA340 LDH_enzyme->LDH_measure CoA_mix Reaction Mix (R-PLA, CoA, ATP) CoA_enzyme Add Enzyme CoA_mix->CoA_enzyme CoA_incubate Incubate CoA_enzyme->CoA_incubate CoA_stop Stop Reaction CoA_incubate->CoA_stop CoA_hplc HPLC Analysis CoA_stop->CoA_hplc

Figure 3: Experimental workflows for key enzyme assays.

Conclusion

The biosynthesis of this compound is a conserved pathway with variations in the specific enzymes utilized by different species. While the initial steps of transamination and reduction are well-documented, particularly in bacteria, the final CoA activation step is less universally characterized. The detailed study of the (R)-phenyllactate CoA-transferase in Clostridium sporogenes provides a key insight into this final step. Further research is needed to identify and characterize analogous enzymes in other microorganisms, which will be crucial for a complete understanding of this metabolic pathway and for its potential exploitation in biotechnological applications. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.

References

(R)-Phenyllactyl-CoA in Polyketide Synthesis: A Comparative Analysis of a Novel Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel polyketide structures with enhanced therapeutic properties is a continuous endeavor. The choice of precursor molecules fed into the polyketide synthase (PKS) machinery is a critical determinant of the final product's chemical architecture and bioactivity. This guide provides a comprehensive comparison of (R)-Phenyllactyl-CoA as a potential precursor for polyketide synthesis against conventional and other alternative starter units, supported by available experimental data and methodologies.

While direct quantitative comparisons of polyketide yields using this compound are not yet widely available in published literature, this guide synthesizes existing knowledge on related aromatic precursors, the enzymatic machinery required for its activation and incorporation, and metabolic engineering strategies to provide a forward-looking perspective on its potential as a superior precursor.

The Promise of Aromatic Precursors in Polyketide Diversification

Polyketide synthases (PKSs) are remarkable molecular factories that construct complex natural products from simple acyl-CoA building blocks.[1] The structural diversity of polyketides can be significantly expanded by incorporating "unnatural" starter and extender units.[2][3] Aromatic precursors, such as this compound, are of particular interest as they can introduce novel phenyl side chains into the polyketide backbone, potentially leading to compounds with unique pharmacological profiles.

Biosynthesis and Activation: The Gateway to Incorporation

For (R)-phenyllactic acid to be utilized by a PKS, it must first be activated to its coenzyme A (CoA) thioester, this compound. This activation is typically catalyzed by an acyl-CoA ligase or synthetase. The promiscuity of certain acyl-CoA ligases is key to this process, as they can often activate a wide range of carboxylic acids beyond their native substrates.[4][5][6]

The biosynthetic pathway to (R)-phenyllactic acid itself is well-established, primarily originating from the amino acid L-phenylalanine.[7][8] This involves a transamination to phenylpyruvic acid (PPA), followed by a stereospecific reduction.[9] Metabolic engineering efforts have focused on optimizing this pathway in microbial hosts like E. coli and lactic acid bacteria to increase the intracellular pool of phenyllactic acid available for activation.[7][10]

Below is a diagram illustrating the general pathway for the production and activation of (R)-phenyllactic acid for its potential use in polyketide synthesis.

cluster_host_cell Host Cell Metabolism L-Phenylalanine L-Phenylalanine Phenylpyruvic_Acid Phenylpyruvic_Acid L-Phenylalanine->Phenylpyruvic_Acid Aminotransferase R_Phenyllactic_Acid R_Phenyllactic_Acid Phenylpyruvic_Acid->R_Phenyllactic_Acid Lactate Dehydrogenase (stereospecific) R_Phenyllactyl_CoA R_Phenyllactyl_CoA R_Phenyllactic_Acid->R_Phenyllactyl_CoA Acyl-CoA Ligase (promiscuous) Polyketide_Synthase Polyketide_Synthase R_Phenyllactyl_CoA->Polyketide_Synthase Incorporation as starter unit Novel_Polyketide Novel_Polyketide Polyketide_Synthase->Novel_Polyketide Elongation & Release

Caption: Biosynthetic pathway for this compound and its incorporation into polyketides.

Comparative Performance of Polyketide Precursors

The superiority of a precursor is judged by several factors: its acceptance by the PKS loading module, the efficiency of its incorporation, and the resulting yield of the final polyketide product. While direct data for this compound is scarce, we can draw inferences from studies on structurally similar aromatic precursors like phenylacetyl-CoA and benzoyl-SNAC.

Precursor TypePrecursor ExamplePKS System Studied (example)Product Titer/YieldNotes on Efficiency and Specificity
Conventional (Aliphatic) Acetyl-CoAVarious (e.g., Type II minimal PKS)High (native substrate)Generally high efficiency and specificity.
Propionyl-CoA6-deoxyerythronolide B synthase (DEBS)High (native substrate)Serves as a common starter unit for many macrolides.[11]
Aromatic Phenylacetyl-CoAPhenylacetate-CoA ligase characterizedN/A (activation study)Efficiently activated by specific ligases.[12][13]
Benzoyl-SNACNon-reducing PKS (PksA)Very low product formationIndicates that even with activation, incorporation by the PKS can be a significant bottleneck.[14]
This compound Not explicitly studiedData not available Potential is inferred from promiscuous ligases and PKS loading domains; efficiency is likely PKS-dependent.
Other Alternatives MalonamateEngineered oxytetracycline/chelocardin hybridTiter of 7.59 g/L for a related productDemonstrates successful use of unusual starter units to generate novel antibiotics with high yields.[2]

Experimental Protocols

In Vivo Feeding Studies for Precursor Incorporation

This method involves supplementing the culture medium of a polyketide-producing microbial strain with the desired precursor.

Methodology:

  • Strain Cultivation: A genetically engineered microbial host (e.g., E. coli or Streptomyces) harboring the desired PKS gene cluster is grown in a suitable fermentation medium.

  • Precursor Feeding: At a specific point during growth (e.g., mid-log phase), a sterile solution of the precursor (e.g., (R)-phenyllactic acid) is added to the culture.

  • Fermentation: The culture is incubated for a further period to allow for the uptake and incorporation of the precursor into the polyketide backbone.

  • Extraction and Analysis: The polyketide products are extracted from the culture broth and/or mycelia using an appropriate organic solvent. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the novel polyketide.

In Vitro Reconstitution of Polyketide Synthesis

This approach allows for a more controlled study of precursor specificity and enzyme kinetics.

Methodology:

  • Enzyme Purification: The required enzymes (acyl-CoA ligase, PKS) are overexpressed in a suitable host (e.g., E. coli) and purified to homogeneity.

  • Reaction Setup: The purified enzymes are combined in a reaction buffer containing the precursor ((R)-phenyllactic acid), CoA, ATP, and the necessary extender units (e.g., malonyl-CoA).

  • Incubation: The reaction mixture is incubated at an optimal temperature for a defined period.

  • Product Analysis: The reaction is quenched, and the products are extracted and analyzed by HPLC and LC-MS to determine the conversion efficiency and product yield.

Below is a workflow diagram for a typical chemoenzymatic approach to test a novel precursor.

cluster_workflow Chemoenzymatic Workflow for Precursor Evaluation Precursor (R)-Phenyllactic Acid Activation Acyl-CoA Ligase + ATP + CoA Precursor->Activation Activated_Precursor This compound Activation->Activated_Precursor PKS_Reaction Purified PKS + Extender Units Activated_Precursor->PKS_Reaction Novel_Polyketide Novel Polyketide Product PKS_Reaction->Novel_Polyketide Product_Analysis HPLC / LC-MS Novel_Polyketide->Product_Analysis

Caption: Workflow for in vitro evaluation of this compound as a PKS precursor.

Logical Relationship of Factors Influencing Precursor Superiority

The successful use of a novel precursor like this compound depends on a series of interconnected factors, from its biosynthesis to its final incorporation. The following diagram illustrates these dependencies.

Precursor_Availability High Intracellular Titer of (R)-Phenyllactic Acid Efficient_Activation Promiscuous & Efficient Acyl-CoA Ligase Precursor_Availability->Efficient_Activation PKS_Compatibility Tolerant PKS Loading Module Efficient_Activation->PKS_Compatibility High_Yield High Yield of Novel Polyketide PKS_Compatibility->High_Yield

Caption: Key determinants for the successful use of this compound in polyketide synthesis.

Conclusion and Future Outlook

While the existing literature does not yet contain direct, quantitative evidence to definitively label this compound as a "superior" precursor for polyketide synthesis, the foundational knowledge is in place to explore its potential. The successful engineering of microbial hosts for high-level production of phenyllactic acid, coupled with the known promiscuity of certain acyl-CoA ligases, suggests that the generation of this compound for PKS systems is feasible.

The primary challenge and area for future research lie in identifying or engineering PKS loading modules that can efficiently accept this bulky, aromatic starter unit. Studies on related aromatic precursors suggest that while possible, the efficiency may be low with wild-type enzymes.[14] Therefore, the superiority of this compound will likely be realized through the synergistic application of metabolic engineering to ensure its supply and protein engineering of PKSs to enhance its incorporation. The development of such systems holds significant promise for the generation of novel, phenyl-decorated polyketides with potentially valuable therapeutic applications.

References

A Comparative Guide to the Biosynthetic Efficiency of (R)-Phenyllactyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of (R)-Phenyllactyl-CoA, a chiral molecule with potential applications in the synthesis of pharmaceuticals and other bioactive compounds, is a topic of growing interest in the field of metabolic engineering. This guide provides a comparative analysis of potential biosynthetic pathways, focusing on the efficiency of the key enzymatic steps involved. While no single, end-to-end engineered pathway for this compound production from a simple carbon source has been reported with comprehensive performance data, this document synthesizes available experimental results for the critical stages of its biosynthesis. We present a comparison of enzymes and strategies for the production of the precursor, (R)-phenyllactic acid, and for the subsequent ligation to Coenzyme A (CoA). This guide is intended to inform the rational design and optimization of novel biosynthetic routes to this compound.

I. Overview of the Biosynthetic Pathway

The most plausible biosynthetic route to this compound in a heterologous host such as Escherichia coli begins with the central metabolite phosphoenolpyruvate (B93156) and the aromatic amino acid precursor erythrose 4-phosphate. These are converted to phenylpyruvate through the shikimate pathway. Phenylpyruvate is then stereoselectively reduced to (R)-phenyllactic acid, which is subsequently activated to its CoA thioester by an acyl-CoA synthetase.

Biosynthetic_Pathway Glucose Glucose PEP Phosphoenolpyruvate Glucose->PEP E4P Erythrose 4-phosphate Glucose->E4P Shikimate_Pathway Shikimate Pathway PEP->Shikimate_Pathway E4P->Shikimate_Pathway Phenylpyruvate Phenylpyruvate Shikimate_Pathway->Phenylpyruvate LDH Lactate Dehydrogenase (engineered for R-selectivity) Phenylpyruvate->LDH R_PLA (R)-Phenyllactic Acid ACS Acyl-CoA Synthetase R_PLA->ACS R_PL_CoA This compound LDH->R_PLA ACS->R_PL_CoA Experimental_Workflow cluster_PLA_Production Part 1: (R)-Phenyllactic Acid Production cluster_CoA_Ligation Part 2: this compound Synthesis cluster_Analysis Part 3: Analysis Strain_Cultivation 1. Strain Cultivation (Recombinant E. coli) Induction 2. Protein Expression Induction (IPTG) Strain_Cultivation->Induction Harvest 3. Cell Harvest & Washing Induction->Harvest Biotransformation 4. Whole-Cell Biotransformation (Phenylpyruvate -> R-PLA) Harvest->Biotransformation HPLC_Analysis 7. HPLC Analysis (Quantification of R-PLA and R-PL-CoA) Biotransformation->HPLC_Analysis Analyze supernatant Enzyme_Purification 5. Acyl-CoA Synthetase Purification In_Vitro_Reaction 6. In Vitro Ligation (R-PLA + CoA -> R-PL-CoA) Enzyme_Purification->In_Vitro_Reaction In_Vitro_Reaction->HPLC_Analysis Analyze reaction mixture

Safety Operating Guide

Essential Guide to the Proper Disposal of (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before disposal, it is crucial to handle (R)-Phenyllactyl-CoA with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential aerosols. In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse immediately and seek medical attention.

Disposal Procedures

The disposal of this compound should be approached with consideration for its chemical structure, which includes a thioester linkage and a chiral center. The following step-by-step guidance outlines the recommended disposal process.

Step 1: Chemical Inactivation (Decontamination)

Due to the presence of a thioester bond, this compound can be hydrolyzed to less reactive components. Thioesters can be cleaved by strong nucleophiles. A common and effective laboratory practice for the decontamination of small quantities of thioesters is the use of a bleach solution (sodium hypochlorite).

Experimental Protocol for Decontamination:

  • Preparation: Prepare a fresh 10% solution of household bleach in water.

  • Reaction: In a designated chemical waste container, cautiously add the this compound solution or contaminated materials to the bleach solution. The reaction should be carried out in a fume hood.

  • Mixing and Reaction Time: Gently stir the mixture to ensure complete reaction. Allow the mixture to stand for a minimum of 2 hours to ensure full hydrolysis of the thioester bond.

  • Neutralization: After the reaction is complete, neutralize the resulting solution. If the solution is basic due to the bleach, it can be neutralized with a weak acid such as sodium bisulfite until the pH is near neutral (pH 6-8).

Step 2: Waste Segregation and Collection

Proper waste segregation is critical to ensure safe and compliant disposal.

  • Liquid Waste: The neutralized aqueous solution from the decontamination step should be collected in a designated hazardous waste container for aqueous chemical waste. This container must be clearly labeled with its contents.

  • Solid Waste: Any solid materials contaminated with this compound, such as pipette tips, gloves, and paper towels, should be collected in a separate, clearly labeled solid hazardous waste container.

Step 3: Final Disposal

All collected waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Do not dispose of this compound or its treated waste down the drain or in the regular trash. Ensure all waste containers are properly sealed and labeled before collection by EHS.

Considerations for Chirality

It is important to note that the chirality of a molecule can influence its biological activity and environmental fate.[1][2][3] While specific disposal protocols based on stereochemistry are not common, the enantioselective degradation of chiral pollutants in the environment has been observed.[1][4] This underscores the importance of chemical inactivation before disposal to mitigate any potential unforeseen environmental impact of releasing a specific enantiomer.

Quantitative Data Summary

While no specific quantitative data for this compound disposal is available, the following table summarizes relevant information for related compounds and general disposal parameters.

ParameterValue/InformationSource
Related Compound Acetyl-CoA (sodium salt)[5][6]
GHS Classification Not classified as hazardous, though one source suggests it may cause organ damage with single exposure.[5][7]
First Aid: Eyes Rinse with plenty of water for at least 15 minutes.[6]
First Aid: Skin Wash off with soap and plenty of water.[6]
Decontamination Agent 10% Bleach Solution (Sodium Hypochlorite)General practice for thioesters[8]
Reaction Time Minimum 2 hoursGeneral practice for thioesters[8]
Final pH of Waste 6-8 (Neutral)General laboratory waste guidelines

Disposal Workflow Visualization

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_0 start This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in Fume Hood ppe->fume_hood decon Chemical Inactivation (10% Bleach Solution) fume_hood->decon react Allow to React (Minimum 2 hours) decon->react neutralize Neutralize Solution (pH 6-8) react->neutralize segregate Segregate Waste neutralize->segregate liquid_waste Aqueous Hazardous Waste segregate->liquid_waste Liquids solid_waste Solid Hazardous Waste segregate->solid_waste Solids ehs Dispose via EHS liquid_waste->ehs solid_waste->ehs end Disposal Complete ehs->end

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and environmentally responsible disposal of this compound, thereby fostering a culture of safety and sustainability in research and development.

References

Essential Safety and Operational Protocols for Handling (R)-Phenyllactyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (R)-Phenyllactyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach is mandated. The following procedures are based on information for structurally similar compounds, including DL-3-Phenyllactic acid and Phenylacetic acid, and general laboratory safety guidelines. Treat this compound as a potentially hazardous substance.

Hazard Assessment and Personal Protective Equipment (PPE)

Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye & Face Protection Safety Goggles and Face ShieldANSI Z87.1-ratedProtects against splashes and airborne particles.[2][3]
Hand Protection Nitrile or Neoprene GlovesPowder-free, chemical-resistantProvides a barrier against skin contact.[3][4] Double gloving is recommended.
Body Protection Laboratory Coat or GownDisposable gown preferredPrevents contamination of personal clothing.[3]
Respiratory Protection Fit-tested N95 Respirator or higherNIOSH-approvedNecessary when handling the powder outside of a certified chemical fume hood to prevent inhalation.[3]

Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and prevent contamination.

Step-by-Step Handling Protocol:

  • Preparation:

    • Designate a specific handling area, preferably within a certified chemical fume hood.

    • Ensure the work area is clean and free of clutter.

    • Assemble all necessary equipment and reagents before introducing this compound.

    • Verify that an emergency eyewash station and safety shower are accessible.

  • Personal Protective Equipment (PPE) Donning:

    • Don PPE in the following order: gown, respirator, face shield/goggles, and gloves (double-gloved).

  • Weighing and Aliquoting:

    • Perform all manipulations of solid this compound within a chemical fume hood to control airborne particles.

    • Use anti-static weighing paper or a container to prevent dispersal of the powder.

    • Close the primary container tightly after dispensing.

  • Dissolution:

    • If preparing a solution, add the solvent to the weighed this compound slowly to avoid splashing.

    • Keep the container capped or covered as much as possible during dissolution.

  • Post-Handling:

    • Decontaminate all surfaces and equipment used.

    • Remove PPE in the reverse order of donning, ensuring not to touch the outside of contaminated items with bare hands.

    • Wash hands thoroughly with soap and water after removing gloves.[1][5]

Emergency Procedures

Immediate and appropriate action is vital in the event of an exposure or spill.

Emergency ScenarioProcedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, also under the eyelids.[6] Seek medical attention.
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[6] Remove contaminated clothing. If irritation persists, seek medical attention.
Inhalation Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Seek immediate medical attention.
Minor Spill Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent.
Major Spill Evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department immediately.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Categorization: All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent materials) and unused compound should be considered chemical waste.

  • Containment:

    • Collect all waste in a clearly labeled, sealed, and puncture-resistant container.

    • The label should include "Hazardous Waste," the chemical name, and associated hazards.

  • Disposal:

    • Dispose of the waste through your institution's EHS-approved hazardous waste disposal program.

    • Do not dispose of this compound down the drain or in regular trash.

Visual Workflow for Handling this compound

G Figure 1: Standard Operating Procedure for Handling this compound cluster_prep Preparation cluster_ppe PPE Donning cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Handling Area gather_materials Assemble Equipment & Reagents prep_area->gather_materials check_safety Verify Eyewash & Shower Access gather_materials->check_safety don_gown Don Gown don_respirator Don Respirator don_gown->don_respirator don_eyewear Don Goggles/Face Shield don_respirator->don_eyewear don_gloves Don Double Gloves don_eyewear->don_gloves weigh Weigh Compound don_gloves->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Surfaces & Equipment dissolve->decontaminate dispose Dispose of Waste in Labeled Container decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for handling this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(R)-Phenyllactyl-CoA
Reactant of Route 2
(R)-Phenyllactyl-CoA

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